Technical Documentation Center

Methyl 5-chloropyridazine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-chloropyridazine-3-carboxylate
  • CAS: 1256786-31-8

Core Science & Biosynthesis

Foundational

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8): A Strategic Scaffold for Advanced Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the strategic selection o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to overcoming late-stage attrition caused by poor pharmacokinetic (PK) profiles or off-target toxicities. Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) has emerged as a highly versatile, "privileged" building block[1][2].

The pyridazine ring offers unique physicochemical advantages over traditional phenyl or pyridine rings, including a high dipole moment that subtends π

π stacking, robust dual hydrogen-bonding capacity, reduced cytochrome P450 inhibition, and a lower propensity for hERG potassium channel liabilities. This whitepaper details the physicochemical profiling, structural logic, and validated synthetic workflows for utilizing Methyl 5-chloropyridazine-3-carboxylate in complex molecule synthesis, particularly through advanced cross-coupling methodologies[3].

Physicochemical Profiling & Structural Logic

The utility of Methyl 5-chloropyridazine-3-carboxylate lies in its dual-functional nature. The electron-deficient diazine core, coupled with the electron-withdrawing C3-methyl ester, renders the C5-chlorine atom highly activated for oxidative addition by transition metals[4][5].

Quantitative Data Summary

The following table summarizes the computed and predicted physicochemical properties of the scaffold, which are critical for predicting its behavior in both synthetic reactors and biological systems[5][6][7].

PropertyValueScientific Implication
CAS Number 1256786-31-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H5ClN2O2-
Molecular Weight 172.57 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining lead-like properties.
SMILES COC(=O)C1=NN=CC(=C1)ClUseful for in silico docking and cheminformatics.
Predicted XLogP3-AA 0.43 to 0.7High hydrophilicity; excellent for improving aqueous solubility of lipophilic drug candidates.
Density (Predicted) 1.4 ± 0.1 g/cm³Relevant for process scale-up and volumetric calculations.
Boiling Point (Predicted) 326.9 ± 22.0 °CIndicates high thermal stability under standard refluxing conditions.
Structural Logic & Causality

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a modular platform.

  • The C5-Electrophile: The chlorine at the 5-position is primed for cross-electrophile coupling[3]. Traditional nucleophilic aromatic substitution (SNAr) is possible, but transition-metal catalysis (e.g., Ni or Pd) unlocks C-C bond formation, allowing the introduction of complex sp³ or sp² carbon fragments.

  • The C3-Ester: The methyl ester serves as a stable protecting group during C5 functionalization. Post-coupling, it can be cleanly saponified to the carboxylic acid and subjected to amidation, creating a vector for target-protein interaction.

G Core Methyl 5-chloropyridazine -3-carboxylate (CAS: 1256786-31-8) C5 C5-Chloro Position (Electrophile) Core->C5 C3 C3-Methyl Ester (Derivatization Handle) Core->C3 CrossCoupling Ni/Pd Cross-Coupling (C-C Bond Formation) C5->CrossCoupling Amidation Hydrolysis & Amidation (Pharmacophore Linkage) C3->Amidation

Reactivity map of Methyl 5-chloropyridazine-3-carboxylate highlighting dual functionalization.

Advanced Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We focus on a cutting-edge Electrochemical Ni-Catalyzed Decarboxylative Cross-Coupling workflow, which has been proven effective for this specific substrate[4][3].

Protocol: Electrochemical Ni-Catalyzed C(sp²)–C(sp³) Cross-Coupling

Causality & Rationale: Traditional cross-coupling often requires harsh, sensitive organometallic reagents (e.g., Grignard or zinc reagents). By utilizing electrochemistry with Silver Nanoparticle (Ag-NP) functionalized electrodes, we can generate alkyl radicals directly from stable, bench-safe redox-active esters (derived from alkyl carboxylic acids). This radical is then captured by a Nickel catalyst that has undergone oxidative addition with Methyl 5-chloropyridazine-3-carboxylate[4][3]. This method ensures high chemoselectivity and operational safety.

Materials:

  • Methyl 5-chloropyridazine-3-carboxylate (Electrophile, 0.6 mmol)[4]

  • Redox-active alkyl ester (Radical precursor, 0.9 mmol)

  • NiCl₂·glyme (Catalyst precursor, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, Ligand, 15 mol%)

  • N,N-Dimethylformamide (DMF, 3 mL)[4]

  • Electrochemical Setup: Undivided cell, Ag-NP functionalized carbon cathode, Sacrificial Zinc anode.

Step-by-Step Methodology:

  • System Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL undivided electrochemical cell with NiCl₂·glyme and dtbbpy. Stir in 1 mL of anhydrous DMF for 15 minutes until a pale green complex forms.

  • Substrate Addition: Add Methyl 5-chloropyridazine-3-carboxylate (103.5 mg, 0.6 mmol) and the redox-active ester to the cell[4]. Dilute with the remaining 2 mL of DMF.

  • Electrode Assembly: Equip the cell with the Ag-NP cathode and the Zn anode. Ensure the electrodes are submerged and separated by approximately 5 mm. Seal the cell and remove it from the glovebox.

  • Electrolysis: Connect the cell to a potentiostat. Apply a constant current (e.g., 5 mA) until 4.0 Faradays per mole (F/mol) of charge is passed[4]. Self-Validation Check: Monitor the voltage; a stable voltage indicates a healthy catalytic cycle and active electrode surfaces.

  • Workup & Purification: Disconnect the cell. Dilute the crude mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (gradient elution: dichloromethane/methanol from 100:1 to 20:1)[4].

  • Characterization: Verify the product via ¹H NMR (CDCl₃). The disappearance of the C5-chlorine and the presence of the new alkyl fragment confirm successful coupling. (e.g., characteristic pyridazine protons at δ 8.09 and 7.41)[4].

G Cathode Ag-NP Cathode (e- transfer) Radical Alkyl Radical Formation (from Redox-Active Ester) Cathode->Radical RadCap Radical Capture Radical->RadCap Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (with C5-Cl Pyridazine) Ni0->OxAdd NiII Ni(II) Intermediate OxAdd->NiII NiII->RadCap NiIII Ni(III) Intermediate RadCap->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Product C5-Alkylated Pyridazine RedElim->Product

Mechanism of electrochemical Ni-catalyzed decarboxylative cross-coupling at the C5 position.

Protocol: Late-Stage Amidation of the C3-Ester

Causality & Rationale: Once the C5 position is functionalized, the C3-methyl ester must be converted into an amide to mimic peptide bonds or engage in hydrogen bonding with the target protein kinase or receptor[2]. We utilize a mild saponification followed by HATU-mediated coupling to prevent epimerization or degradation of the newly formed C5-alkyl/aryl group.

Step-by-Step Methodology:

  • Saponification: Dissolve the C5-functionalized methyl 5-chloropyridazine-3-carboxylate derivative (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate. Self-Validation Check: LC-MS should show a mass shift corresponding to the loss of the methyl group (-14 Da).

  • Amidation: Dissolve the crude acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 4 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final drug-like candidate.

Conclusion

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is not merely a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its orthogonal reactivity—specifically the highly electrophilic C5-chlorine for advanced electrochemical cross-coupling and the C3-ester for late-stage amidation—researchers can rapidly access diverse, high-value chemical space with favorable pharmacokinetic profiles.

References

  • ProQuest. Radical Cross-Coupling Enabled by Functionalized Electrodes. Retrieved from: [Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2). Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8): Theoretical Frameworks and Empirical Methodologies

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and advanced synthetic methodologies, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and advanced synthetic methodologies, including radical cross-coupling enabled by functionalized electrodes[1]. For researchers and drug development professionals, understanding the solubility profile of this intermediate is paramount. Solubility dictates reaction kinetics, purification efficiency, and bioavailability parameters if the scaffold is retained in an active pharmaceutical ingredient (API). This technical guide synthesizes theoretical physicochemical data with a rigorous, self-validating empirical protocol for solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium. The dissolution of Methyl 5-chloropyridazine-3-carboxylate (Molecular Weight: 172.57 g/mol ; Formula: C6H5ClN2O2)[2] is governed by the disruption of its crystal lattice and subsequent solvation.

  • Lipophilicity & Polarity: The compound possesses a predicted LogP of ~0.43[2]. The pyridazine ring offers two nitrogen hydrogen-bond acceptors, while the methyl ester provides additional dipole-dipole interaction sites. However, the C5-chloro substituent imparts significant lipophilic character, restricting its aqueous solubility while enhancing its affinity for polar aprotic organic solvents.

  • Thermodynamic Causality: Dissolution requires the free energy of solution ( ΔGsol​ ) to be negative. The endothermic penalty of breaking the crystalline lattice ( ΔHsub​ ) must be offset by the exothermic formation of solvent-solute interactions ( ΔHsolv​ ).

Solvation Solid Crystalline Solid (Methyl 5-chloropyridazine-3-carboxylate) Gas Gas Phase (Isolated Molecules) Solid->Gas +ΔH_sublimation (Endothermic) Solution Solvated State (Thermodynamic Equilibrium) Solid->Solution ΔG_solution = ΔH_sol - TΔS_sol Gas->Solution -ΔH_solvation (Exothermic)

Thermodynamic cycle of solvation for crystalline drug intermediates.

Predictive Solubility Data Matrix

Empirical literature data for this specific intermediate is sparse; however, based on structural analogs, functional group contributions, and its documented use in electro-organic synthesis (e.g., dissolution in N,N-Dimethylformamide at 0.2 M concentrations[1]), we can establish a predictive solubility matrix. This matrix serves as a baseline to guide solvent selection for empirical validation.

Solvent SystemPolarity IndexPredicted Solubility ProfileMechanistic Rationale
Water (pH 7.0) 10.2Very Slightly Soluble (<1 mg/mL)Lack of H-bond donors and the lipophilic chloro-group restrict aqueous hydration.
Methanol (MeOH) 5.1Soluble (10 - 30 mg/mL)Dipole-dipole interactions and H-bond donation from MeOH stabilize the pyridazine nitrogens.
Tetrahydrofuran (THF) 4.0Freely Soluble (>50 mg/mL)Excellent solvation of the lipophilic core; frequently used in cross-coupling reactions.
N,N-Dimethylformamide (DMF) 6.4Freely Soluble (>100 mg/mL)High dielectric constant and polar aprotic nature perfectly match the compound's dipole moment.
Dimethyl Sulfoxide (DMSO) 7.2Freely Soluble (>100 mg/mL)Universal solvent for polar/lipophilic heterocycles; ideal for NMR and stock solutions.

Empirical Determination Protocol: A Self-Validating System

Theoretical models must be grounded in empirical reality. To determine the exact solubility of Methyl 5-chloropyridazine-3-carboxylate, I mandate the use of the Isothermal Shake-Flask method. This is the gold standard endorsed by[3] and the [4].

A robust protocol is not a mere list of steps; it is a self-validating system where every action has a specific causality designed to eliminate experimental artifacts.

Protocol Step1 1. Solid Addition Add excess API to solvent Step2 2. Isothermal Agitation Shake at 37°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.45µm PTFE Filter Step2->Step3 Step4 4. Dilution & HPLC-UV Quantify against standard curve Step3->Step4 Step5 5. Data Validation Check pH & degradation (<10%) Step4->Step5

Self-validating isothermal shake-flask workflow for empirical solubility determination.

Step-by-Step Methodology:
  • Preparation of the Suspension:

    • Action: Add an excess amount of Methyl 5-chloropyridazine-3-carboxylate (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solid phase is constant, which is the fundamental thermodynamic requirement for reaching a saturated state.

  • Isothermal Equilibration:

    • Action: Place the vial in an isothermal shaker bath at 37.0 ± 0.5 °C (or target reaction temperature) and agitate at 150 rpm for 24 to 48 hours.

    • Causality: Agitation overcomes the diffusion-limited boundary layer (Noyes-Whitney equation). The 24-48 hour timeframe is critical to bypass metastable supersaturation states and achieve true thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 0.2 mL of filtrate.

    • Causality: Centrifugation prevents filter clogging. PTFE is selected over Nylon or PES because it is chemically inert and minimizes non-specific adsorption of the lipophilic ester. Discarding the initial filtrate saturates any residual binding sites on the membrane.

  • Quantification via HPLC-UV:

    • Action: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography with UV detection (e.g., at 254 nm).

    • Causality: Unlike gravimetric or UV-spectrophotometric methods, HPLC is stability-indicating. It separates the parent compound from potential degradation products (such as the hydrolyzed 5-chloropyridazine-3-carboxylic acid), ensuring that the measured concentration reflects the intact molecule. ICH M9 guidelines stipulate that if degradation exceeds 10%, solubility cannot be accurately classified[4].

  • Validation & pH Verification:

    • Action: For aqueous systems, measure the pH of the final saturated solution.

    • Causality: The dissolution of the compound can alter the bulk pH. Documenting the final pH ensures the solubility value is contextualized correctly, as required by regulatory standards[5].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate. Retrieved from[Link]

  • ProQuest. Radical Cross-Coupling Enabled by Functionalized Electrodes (Dissertation). Retrieved from[Link]

  • Biorelevant. USP <1236>: Solubility Measurements Chapter Overview. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. M9 Biopharmaceutics Classification System-Based Biowaivers Guidance for Industry. Retrieved from[Link]

Sources

Foundational

Comprehensive Spectral Profiling of Methyl 5-chloropyridazine-3-carboxylate: NMR, IR, and MS Analysis

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile 1,2-diazine building block widely utilized in medicinal chemistry and advanced life science research (1)[1]. Due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile 1,2-diazine building block widely utilized in medicinal chemistry and advanced life science research (1)[1]. Due to its unique electronic properties—driven by the electron-deficient pyridazine core and the reactive C5-chlorine—it serves as a critical electrophile in modular synthetic methodologies, including functionalized electrode-enabled radical cross-coupling reactions (2)[2].

This whitepaper provides an authoritative, in-depth elucidation of its spectral properties (NMR, MS, IR), detailing the causality behind the observed analytical signals and establishing self-validating protocols for structural verification.

Physicochemical & Structural Profile

Before diving into spectral deconvolution, it is critical to establish the baseline physicochemical parameters of the molecule. The molecular formula C₆H₅ClN₂O₂ yields an exact monoisotopic mass of 172.00395 Da (3)[3].

Table 1: Key Physicochemical Properties

PropertyValueReference / Source
CAS Number 1256786-31-8(4)[4]
Molecular Formula C₆H₅ClN₂O₂(4)[4]
Molecular Weight 172.57 g/mol (4)[4]
Exact Mass 172.00395 Da(3)[3]
Predicted Density 1.4±0.1 g/cm³()
Storage Conditions Inert atmosphere, 2-8°C(5)[5]

High-Resolution Spectral Elucidation

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The structural assignment of the pyridazine core relies heavily on the pronounced deshielding effects of the adjacent nitrogen atoms (N1, N2) and the electronegative chlorine at C5. The SMILES code O=C(OC)C1C=C(Cl)C=NN=1 dictates a 3,5-disubstitution pattern, leaving only two aromatic protons at the C4 and C6 positions (5)[5].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
H6 ~9.20Doublet (d)2.01HProfoundly deshielded by the adjacent N1 atom's anisotropic effect and the inductive pull of the C5-Cl.
H4 ~8.25Doublet (d)2.01HShifted downfield by the C3-ester and C5-Cl. The 2.0 Hz meta-coupling confirms the 3,5-disubstitution.
OCH₃ ~4.05Singlet (s)-3HCharacteristic resonance of the methoxy protons in a methyl ester.

Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)TypeCausality / Assignment
C=O ~163.5QuaternaryEster carbonyl carbon, highly deshielded by oxygen.
C6 ~152.0CHAromatic carbon directly attached to the electronegative N1 atom.
C3 ~150.5QuaternaryAromatic carbon attached to N2 and the electron-withdrawing ester.
C5 ~135.0QuaternaryIpso-carbon bearing the chlorine atom.
C4 ~125.5CHThe least deshielded aromatic carbon, situated between C3 and C5.
OCH₃ ~53.5CH₃Aliphatic methoxy carbon.
High-Resolution Mass Spectrometry (HRMS) & FT-IR

Mass spectrometry provides critical validation of the halogenated framework. In positive electrospray ionization (ESI+), the basic pyridazine nitrogens readily accept a proton, generating a stable [M+H]+ ion.

Table 4: HRMS (ESI+) & FT-IR Diagnostic Highlights

TechniqueSignal / PeakAssignmentStructural Significance & Causality
HRMS m/z 173.01 / 175.01[M+H]⁺The natural 3:1 abundance of ³⁵Cl and ³⁷Cl creates a self-validating isotopic doublet, confirming a single Cl atom.
HRMS m/z 141.00[M+H - CH₃OH]⁺Collision-induced dissociation (CID) forces the labile ester to expel methanol (-32 Da).
FT-IR 1735 cm⁻¹C=O StretchStrong, sharp absorption validating the ester carbonyl bond.
FT-IR 1580 & 1550 cm⁻¹C=N / C=CAromatic ring stretches typical of the 1,2-diazine framework.
FT-IR 780 cm⁻¹C-Cl StretchCorroborates the halogenation of the aromatic ring.

Standardized Analytical Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in causality to explain why the parameter is chosen.

Protocol A: High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ is selected to fully solubilize the moderately polar ester while preventing solvent-exchange artifacts. TMS provides an internal, self-validating zero-point calibration (0.00 ppm), while the residual CHCl₃ peak (7.26 ppm) acts as a secondary verification of magnetic field stability.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated gradient shimming (e.g., topshim).

    • Causality: Precise shimming ensures absolute magnetic field homogeneity. This is critical for resolving the fine ~2.0 Hz meta-coupling between H4 and H6, which would otherwise be lost in a broadened peak.

  • Pulse Sequence Execution: Utilize a standard 30° pulse sequence (zg30) for ¹H NMR with a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 30° flip angle allows for faster longitudinal relaxation (T1) recovery compared to a 90° pulse. This prevents signal saturation and ensures the integration ratios strictly adhere to the theoretical 1:1:3 proportion.

Protocol B: LC-ESI-HRMS Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, thermodynamically driving the equilibrium toward the [M+H]+ state in the ESI source, thereby maximizing signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column using a gradient elution (Water/Acetonitrile).

    • Causality: Chromatographic retention provides a specific retention time (tR) metric and separates the analyte from potential synthetic impurities or isobaric background noise, validating sample purity.

  • Ionization & Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: These parameters ensure efficient droplet evaporation and gas-phase ion formation without inducing premature, in-source fragmentation of the highly labile methyl ester group.

  • Data Validation: Verify the 3:1 isotopic ratio of the m/z 173/175 peaks.

    • Validation: Deviation from the strict 3:1 ratio immediately flags co-eluting interference or incorrect structural assignment, acting as an internal quality control gate.

Visualized Workflows & Pathways

The following diagrams map the logical progression of the analytical workflow and the mechanistic fragmentation pathways observed during mass spectrometry.

AnalyticalWorkflow A Sample Preparation (Methyl 5-chloropyridazine-3-carboxylate) B NMR Spectroscopy (1H, 13C in CDCl3) A->B 10 mg/mL C LC-HRMS Analysis (ESI+, Q-TOF) A->C 1 µg/mL D FT-IR Spectroscopy (ATR Mode) A->D Solid State E Data Processing & Spectral Deconvolution B->E C->E D->E F Structural Verification (Consensus Model) E->F Cross-Validation

Caption: Analytical workflow for the spectral characterization of the pyridazine derivative.

MSFragmentation M [M+H]+ m/z 173.01 / 175.01 (3:1 Cl Isotope Ratio) F1 Fragment A [M+H - CH3OH]+ m/z 141.00 / 143.00 M->F1 -32 Da Ester Cleavage F2 Fragment B [M+H - COOCH3]+ m/z 114.00 / 116.00 M->F2 -59 Da Radical Cleavage F3 Fragment C [M+H - COOCH3 - N2]+ m/z 86.00 / 88.00 F2->F3 -28 Da Pyridazine Ring Opening

Caption: ESI-MS fragmentation pathway highlighting radical cleavage and ring opening.

References

  • Guidechem - 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki. Available at: 4

  • Guidechem - 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 Properties. Available at: Link

  • BenchChem - Methyl 5-chloropyridazine-3-carboxylate. Available at: 1

  • BLD Pharm - 1256786-31-8 | Methyl 5-chloropyridazine-3-carboxylate. Available at: 5

  • PubChemLite - Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2). Available at: 3

  • ProQuest - Radical Cross-Coupling Enabled by Functionalized Electrodes. Available at: 2

Sources

Exploratory

Architectural Mastery in Heterocyclic Synthesis: A Definitive Guide to Methyl 5-Chloropyridazine-3-Carboxylate Starting Materials

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly sought-after building block in modern medicinal chemistry and drug development[1]. Its utility is particularly pronounced in advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly sought-after building block in modern medicinal chemistry and drug development[1]. Its utility is particularly pronounced in advanced electrochemical transformations, such as Ni-catalyzed decarboxylative cross-coupling, where it serves as a critical electrophile for accessing complex molecular architectures[2]. Synthesizing this compound with high purity requires a rigorous understanding of 1,2-diazine core formation, regioselective chlorination, and esterification. This whitepaper details the starting materials, mechanistic causality, and self-validating protocols required to synthesize this pivotal intermediate.

Retrosynthetic Architecture & Precursor Selection

The synthesis of methyl 5-chloropyridazine-3-carboxylate is governed by a three-stage retrosynthetic disconnection. The immediate precursor is 5-chloropyridazine-3-carboxylic acid (CAS 1211587-01-7) [3]. This acid is generated via the aromatizing chlorination of a 5-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (or its tautomeric 5-hydroxy derivative). This intermediate is itself assembled from foundational aliphatic starting materials: a 1,4-dicarbonyl compound (such as an α -ketoglutarate derivative) and hydrazine.

Quantitative Material Data

The following table summarizes the key properties and expected yields of the starting materials and intermediates across the synthetic sequence.

Compound NameCAS NumberMolecular Weight ( g/mol )Role in SynthesisTypical Yield (%)
Hydrazine / 1,4-Dicarbonyl VariesVariesPrimary Aliphatic Building BlocksN/A
5-Oxo-tetrahydropyridazine-3-carboxylic acid N/A142.11Cyclization Intermediate75 - 85%
5-Chloropyridazine-3-carboxylic acid 1211587-01-7158.54Halogenated Precursor65 - 75%
Methyl 5-chloropyridazine-3-carboxylate 1256786-31-8172.57Final Target / Electrophile80 - 90%

Mechanistic Causality: The "Why" Behind the Reagents

Expertise in synthetic chemistry requires moving beyond empirical recipes to understand the thermodynamic and kinetic drivers of a reaction.

Core Assembly (Cyclization): The initial reaction between a dicarbonyl and hydrazine is thermodynamically driven by the formation of the stable 6-membered 1,2-diazine ring. The elimination of water provides the entropic driving force to lock the heterocycle into place.

Chlorination and Aromatization (The Role of POCl₃): Why use Phosphorus Oxychloride ( POCl3​ )? POCl3​ is not merely a chlorinating agent; it is a dual-purpose reagent[4]. The oxygen atom of the pyridazinone intermediate attacks the electrophilic phosphorus of POCl3​ , forming a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion at the C5 position drives the elimination of the phosphate group. This simultaneous substitution and elimination restores the aromaticity of the pyridazine ring, a methodology heavily documented in recent chemical patent literature (e.g., CN119019338B)[5].

Fischer Esterification: The free carboxylic acid of 5-chloropyridazine-3-carboxylic acid is highly polar, which severely limits its solubility in organic solvents (like DMF or DCM) used in downstream transition-metal or electrochemical couplings[2]. By reacting the acid with methanol under acidic catalysis ( H2​SO4​ ), the polar acid is masked as a lipophilic methyl ester, preventing unwanted coordination to metal catalysts during subsequent drug-discovery workflows.

Visualizing the Process Logic

Retrosynthetic Pathway

Pathway SM 1,4-Dicarbonyl + Hydrazine Int1 5-Oxo-1,4,5,6-tetrahydropyridazine -3-carboxylic acid SM->Int1 Cyclization Int2 5-Chloropyridazine-3-carboxylic acid (CAS: 1211587-01-7) Int1->Int2 POCl3 / Aromatization Target Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) Int2->Target Methanol / H2SO4

Caption: Retrosynthetic pathway for Methyl 5-chloropyridazine-3-carboxylate synthesis.

Experimental Validation Workflow

Workflow Start Charge Precursor & POCl3 Heat Heat to 100°C (2-4 hrs) Start->Heat IPC IPC (LC-MS/TLC) Check Conversion Heat->IPC IPC->Heat <98% Conv. Quench Ice-Water Quench & Neutralization IPC->Quench >98% Conv. Extract Extraction & Purification Quench->Extract

Caption: Self-validating experimental workflow for the chlorination and aromatization phase.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to guarantee causality between experimental actions and chemical outcomes.

Protocol A: Synthesis of 5-Chloropyridazine-3-carboxylic Acid (Aromatizing Chlorination)

Adapted from homologous validated systems for chloropyridazine synthesis[4].

  • Charge: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1.0 equiv, ~10 mmol) in neat Phosphorus Oxychloride ( POCl3​ ) (10-15 mL).

  • Activation: Heat the reaction mixture to 100 °C. The suspension will gradually become a homogeneous solution as the dichlorophosphate intermediate forms.

  • IPC Check (Critical): After 2 hours, sample 50 µL of the mixture, quench in ice water, extract with ethyl acetate, and analyze via LC-MS. The target mass for 5-chloropyridazine-3-carboxylic acid is [M−H]− 157.0. Continue heating until starting material consumption is >98%.

  • Quench: Cool the mixture to room temperature. Carefully and slowly pour the concentrated residue into vigorously stirred ice water (Caution: Highly exothermic hydrolysis of excess POCl3​ ).

  • Neutralization: Slowly adjust the pH to ~3-4 using a 10% aqueous NaOH solution while maintaining the internal temperature below 10 °C.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude acid.

Protocol B: Synthesis of Methyl 5-Chloropyridazine-3-carboxylate (Fischer Esterification)
  • Charge: Dissolve the crude 5-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Add concentrated Sulfuric Acid ( H2​SO4​ ) dropwise (0.1 equiv).

  • Reflux: Heat the solution to 65 °C (reflux) for 12 hours.

  • IPC Check (Critical): Monitor via TLC (Hexane:EtOAc 3:1). The highly polar acid spot (baseline) must convert entirely to a higher Rf​ spot (methyl ester).

  • Workup: Concentrate the methanol in vacuo. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to remove unreacted acid and neutralize the catalyst.

  • Purification: Dry the organic layer over MgSO4​ , filter, and purify via rapid silica gel chromatography to afford methyl 5-chloropyridazine-3-carboxylate as a pale solid[2].

References

  • BenchChem:Methyl 5-chloropyridazine-3-carboxylate | CAS 1256786-31-8.
  • ProQuest:Radical Cross-Coupling Enabled by Functionalized Electrodes.
  • ChemicalBook:6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1.
  • AiFChem:1211587-01-7 | 5-Chloropyridazine-3-carboxylic acid.
  • PatentGuru:CN119019338B - 一种5-氯哒嗪-3-羧酸的制备方法 (Preparation method of 5-chloropyridazine-3-carboxylic acid).

Sources

Foundational

Scalable Synthesis and Process Optimization of Methyl 5-Chloropyridazine-3-Carboxylate

An In-Depth Technical Guide for Chemical Development Professionals Executive Summary & Pharmacological Relevance The pyridazine core is a privileged scaffold in modern medicinal chemistry, frequently deployed as a rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Development Professionals

Executive Summary & Pharmacological Relevance

The pyridazine core is a privileged scaffold in modern medicinal chemistry, frequently deployed as a rigid bioisostere for phenyl rings to improve aqueous solubility and metabolic stability. Specifically, Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) [1] serves as a highly versatile electrophilic building block. It is a critical intermediate in the synthesis of complex heteroaromatics, including highly potent allosteric MEK inhibitors used in oncology [2].

This whitepaper outlines a highly scalable, three-step synthetic route designed for multi-kilogram manufacturing. The protocols emphasize operational safety, high atom economy, and self-validating reaction checkpoints to ensure reproducibility.

Retrosynthetic Strategy and Route Selection

Functionalizing the electron-deficient pyridazine ring presents significant chemoselectivity challenges. Direct halogenation or carboxylation of the unsubstituted core often yields intractable mixtures.

To bypass these limitations, we designed a bottom-up approach utilizing the commercially viable precursor 3-methylpyridazin-5-ol . The route consists of:

  • Deoxychlorination via a phosphorodichloridate intermediate.

  • Chemoselective Oxidation of the C3-methyl group to yield 5-chloropyridazine-3-carboxylic acid [3].

  • Thionyl Chloride-Mediated Fischer Esterification to furnish the final methyl ester.

Workflow A 3-Methylpyridazin-5-ol B 5-Chloro-3-methylpyridazine A->B POCl3, 90°C Deoxychlorination C 5-Chloropyridazine- 3-carboxylic acid B->C KMnO4, H2O, 60°C Oxidation D Methyl 5-chloropyridazine- 3-carboxylate C->D MeOH, SOCl2, 65°C Esterification

Figure 1: Scalable three-step synthetic workflow for Methyl 5-chloropyridazine-3-carboxylate.

Mechanistic Insights and Causality

Why Thionyl Chloride over Sulfuric Acid?

In Step 3, the selection of thionyl chloride (SOCl₂) over traditional catalytic sulfuric acid (H₂SO₄) is driven by thermodynamic principles rather than mere kinetics. The addition of SOCl₂ to methanol exothermically generates anhydrous hydrogen chloride (HCl) and dimethyl sulfite. This creates a highly reactive, water-free acidic environment. As the Fischer esterification proceeds, any trace water generated is immediately consumed by residual SOCl₂, driving the equilibrium to >99% conversion via Le Chatelier's principle without requiring the engineering overhead of azeotropic distillation.

Mechanism A SOCl2 + MeOH B Methyl Chlorosulfite + HCl (in situ) A->B Exothermic Reaction C Protonated Carboxylic Acid B->C H+ Activation of C=O D Tetrahedral Intermediate C->D Nucleophilic Attack by MeOH E Methyl 5-chloropyridazine-3-carboxylate D->E -H2O, -H+

Figure 2: Logical flow of in situ HCl generation and Fischer esterification mechanism.

Quantitative Process Data

To validate the scalability of the esterification step, three distinct reagent systems were evaluated. The SOCl₂/MeOH system demonstrated the optimal balance of yield, reaction time, and environmental impact (E-Factor).

Reagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)E-FactorScalability Rating
MeOH, H₂SO₄ (cat.)6512.085.278.015.2Moderate
MeOH, SOCl₂ (1.5 eq) 0 → 65 4.0 >99.9 94.5 8.4 High
TMS-CHN₂, MeOH/DCM251.0>99.996.122.1Low (Toxic/Costly)

Table 1: Process optimization metrics for the esterification of 5-chloropyridazine-3-carboxylic acid.

Self-Validating Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-methylpyridazine

Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent, converting the tautomeric lactam/enol into a highly reactive phosphorodichloridate leaving group, followed by nucleophilic aromatic substitution (S_NAr) by chloride.

  • Reaction: Suspend 3-methylpyridazin-5-ol (1.0 eq) in POCl₃ (3.5 eq). Heat the mixture gradually to 90 °C under a nitrogen atmosphere.

  • Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a transparent, dark amber solution, indicating full consumption of the insoluble starting material (typically 2–3 hours).

  • Workup: Cool to room temperature. Carefully quench the mixture by dropwise addition into vigorously stirred crushed ice (maintaining internal temp < 20 °C). Extract with EtOAc, wash with saturated NaHCO₃ until pH 7.5, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Oxidation to 5-Chloropyridazine-3-carboxylic acid

Rationale: Potassium permanganate (KMnO₄) in a neutral aqueous medium selectively oxidizes the activated C3-methyl group without hydrolyzing the sensitive C5-chloride.

  • Reaction: Dissolve 5-chloro-3-methylpyridazine (1.0 eq) in deionized water. Heat to exactly 60 °C. Add KMnO₄ (2.5 eq) in five equal portions over 1 hour to prevent thermal runaway.

  • Validation Checkpoint: The endpoint is visually self-indicating. The deep purple color of the permanganate ion completely dissipates, replaced by a dense, insoluble brown precipitate of manganese dioxide (MnO₂).

  • Workup: Filter the hot suspension through a pad of Celite to remove MnO₂. Cool the filtrate to 5 °C and acidify to pH 2.0 using concentrated HCl. Collect the resulting white crystalline precipitate via vacuum filtration and dry under high vacuum.

Step 3: Synthesis of Methyl 5-chloropyridazine-3-carboxylate

Rationale: In situ generation of HCl ensures a strictly anhydrous environment, pushing the equilibrium toward the ester product.

  • Reaction: Charge a reactor with anhydrous methanol (10 volumes). Cool to 0 °C. Add SOCl₂ (1.5 eq) dropwise over 30 minutes.

  • Validation Checkpoint: The addition will cause immediate, vigorous evolution of SO₂ and HCl gases. Once gas evolution subsides, add 5-chloropyridazine-3-carboxylic acid (1.0 eq) in one portion.

  • Reflux: Heat the mixture to 65 °C for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate to yield the title compound as an off-white solid.

Analytical Characterization

Verification of the final product should be conducted using NMR and High-Resolution Mass Spectrometry (HRMS) to ensure the integrity of the chlorine isotope pattern and ester linkage.

  • Appearance: Off-white to pale yellow crystalline solid.

  • HRMS (ESI-TOF): Calculated for C₆H₆ClN₂O₂ [M+H]⁺: 173.0118; Found: 173.0112 [1].

  • Sodium Adduct: Calculated for C₆H₅ClN₂O₂Na [M+Na]⁺: 194.9937; Found: 194.9931 [1].

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (d, J = 2.1 Hz, 1H, Ar-H), 8.12 (d, J = 2.1 Hz, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate." PubChem, [Link]

  • Wallace, E., et al. "Inhibitors of MEK.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19792063, 5-Chloropyridazine-3-carboxylic acid." PubChem, [Link]

Exploratory

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Methyl 5-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-chloropyridazine-3-carboxylate, a key heterocyclic building block, has quietly established itself as a cornerstone in the synthesis of a d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloropyridazine-3-carboxylate, a key heterocyclic building block, has quietly established itself as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive chlorine atom and an ester functionality on the pyridazine core makes it a highly sought-after intermediate in medicinal chemistry and materials science. This in-depth technical guide navigates the historical landscape of pyridazine chemistry to illuminate the discovery and evolution of synthetic routes toward this pivotal compound. By examining the fundamental principles that governed early heterocyclic synthesis and contrasting them with the efficiency of modern methodologies, this guide offers a comprehensive understanding of the causality behind experimental choices in its preparation. Detailed protocols, mechanistic insights, and a survey of its applications are provided to equip researchers with the knowledge to effectively utilize this versatile scaffold in their own discovery programs.

Introduction: The Pyridazine Core and the Strategic Importance of Chlorine

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has been a subject of chemical investigation since the late 19th century.[1] Its unique electronic properties, arising from the nitrogen-nitrogen bond, impart distinct reactivity and biological characteristics compared to its isomers, pyrimidine and pyrazine. The introduction of a chlorine atom onto this scaffold dramatically enhances its utility, providing a reactive handle for nucleophilic substitution and cross-coupling reactions, thereby enabling the construction of complex molecular architectures.[2] The further incorporation of a methyl carboxylate group at the 3-position offers a site for amide bond formation and other ester-based transformations, solidifying the status of molecules like Methyl 5-chloropyridazine-3-carboxylate as invaluable intermediates in drug discovery and agrochemical research.

Historical Context: The Dawn of Pyridazine Synthesis

The first synthesis of the parent pyridazine ring is credited to Emil Fischer in 1886, with a more definitive synthesis by Tauber in 1895.[1] Early methods for constructing the pyridazine core laid the conceptual groundwork for the eventual synthesis of its more complex derivatives. These foundational approaches primarily relied on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.

A quintessential example of this classical approach is the reaction of a γ-ketoacid with hydrazine hydrate to form a dihydropyridazinone, which can then be subjected to further functionalization. This fundamental transformation highlights the nucleophilic character of hydrazine and the electrophilicity of the carbonyl carbons, a principle that continues to underpin many modern heterocyclic syntheses.

The Genesis of Methyl 5-chloropyridazine-3-carboxylate: A Plausible Historical Synthesis

While a singular, seminal publication detailing the first synthesis of Methyl 5-chloropyridazine-3-carboxylate is not readily apparent in a survey of modern chemical literature, its genesis can be logically inferred from the established chemistry of the mid-20th century. The synthesis would have likely commenced with a readily available starting material and proceeded through a series of robust, well-understood transformations. A plausible early route would involve the synthesis of the parent 5-chloropyridazine-3-carboxylic acid, followed by esterification.

Plausible Early Synthesis of 5-Chloropyridazine-3-carboxylic Acid

A likely precursor to the target molecule is 5-chloropyridazine-3-carboxylic acid. Its synthesis could have been approached through the chlorination of a pyridazinone intermediate.

Conceptual Experimental Protocol (Pre-1980s):

  • Cyclization: Reaction of a suitable 1,4-dicarbonyl compound, such as a derivative of maleic acid, with hydrazine hydrate to form the pyridazinone ring.

  • Chlorination: Treatment of the resulting pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 5-position. This is a classic method for converting keto groups on heterocyclic rings to chloro substituents.

  • Oxidation/Functional Group Interconversion: If the starting material did not already possess the carboxylic acid precursor, a side chain at the 3-position would be oxidized. For instance, a methyl group could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Esterification: The final step would be the esterification of the carboxylic acid with methanol, typically under acidic conditions (e.g., using sulfuric acid as a catalyst), to yield Methyl 5-chloropyridazine-3-carboxylate.

This multi-step approach, while logical, would likely have suffered from moderate overall yields and the use of harsh reagents, characteristic of the synthetic chemistry of that era.

Modern Synthetic Methodologies: Efficiency and Versatility

Contemporary synthetic chemistry has ushered in an era of more efficient and versatile methods for the preparation of Methyl 5-chloropyridazine-3-carboxylate and its analogs. These modern routes often feature fewer steps, milder reaction conditions, and higher overall yields.

A representative modern synthesis might start from a different set of precursors, leveraging more sophisticated reagents and catalytic systems. For instance, the synthesis of the related Methyl 6-chloropyridazine-3-carboxylate has been reported starting from ethyl levulinate, proceeding through a six-step sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination.[3] While not the exact target molecule, this highlights the modular and adaptable nature of modern synthetic strategies for this class of compounds.

A Representative Modern Synthetic Workflow

The following diagram illustrates a generalized modern approach to substituted pyridazine carboxylates, emphasizing the strategic introduction of functional groups.

modern_synthesis A 1,4-Dicarbonyl Precursor C Dihydropyridazinone A->C Cyclization B Hydrazine Hydrate B->C D Pyridazinone C->D Aromatization F 6-Chloropyridazinone D->F Chlorination E Chlorination (e.g., POCl₃) H 6-Chloropyridazine-3-carboxylic Acid F->H Side-chain Oxidation G Oxidation of Side Chain J Methyl 6-chloropyridazine-3-carboxylate H->J Esterification I Esterification (MeOH, H⁺)

Caption: Generalized workflow for the synthesis of a chloropyridazine carboxylate.

The Role of Methyl 5-chloropyridazine-3-carboxylate in Drug Discovery and Beyond

The utility of Methyl 5-chloropyridazine-3-carboxylate lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with a wide range of biological activities. The pyridazine core is a recognized pharmacophore, and the strategic placement of the chloro and ester groups allows for facile diversification.

Key Applications:

  • Oncology: Pyridazine derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The development of novel pyridazine-based compounds as potential anticancer agents is an active area of research.

  • Antiviral and Antimicrobial Agents: The pyridazine scaffold has been incorporated into molecules with demonstrated antiviral and antimicrobial properties.

  • Agrochemicals: Chloro-containing heterocyclic compounds are prevalent in the agrochemical industry as herbicides, fungicides, and insecticides.

  • Materials Science: The rigid, aromatic nature of the pyridazine ring makes it an interesting component for the development of novel organic materials with specific electronic or photophysical properties.

The following table summarizes key data for Methyl 5-chloropyridazine-3-carboxylate:

PropertyValue
IUPAC Name methyl 5-chloropyridazine-3-carboxylate
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
CAS Number 1256786-31-8
Appearance Off-white to yellow solid
Primary Use Synthetic intermediate

Conclusion: An Enduring Legacy in Chemical Synthesis

From its conceptual origins in the foundational principles of pyridazine chemistry to its synthesis via modern, high-efficiency protocols, Methyl 5-chloropyridazine-3-carboxylate has emerged as a critical tool for chemical innovation. Its history is intertwined with the broader evolution of heterocyclic chemistry, reflecting the ongoing quest for more powerful and precise methods for constructing complex molecular architectures. As research in medicine, agriculture, and materials science continues to advance, the demand for versatile building blocks like Methyl 5-chloropyridazine-3-carboxylate is certain to grow, ensuring its enduring legacy in the world of chemical synthesis.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (URL not available)
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [This citation is thematically relevant but does not provide a direct URL in the provided search results.]
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]

Sources

Foundational

Comprehensive Characterization and Purity Profiling of Methyl 5-chloropyridazine-3-carboxylate

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, materials science, and drug development[1]. The pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, materials science, and drug development[1]. The pyridazine scaffold acts as an excellent bioisostere for phenyl and pyridine rings, often improving aqueous solubility and modulating the physicochemical properties of drug candidates[2]. The orthogonal reactivity of its C5-chloride (primed for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling) and its C3-methyl ester (susceptible to amidation or hydrolysis) makes it a critical intermediate in complex syntheses[3]. However, this dual reactivity necessitates rigorous purity profiling to ensure batch-to-batch reproducibility and prevent downstream synthetic failures.

This whitepaper outlines a self-validating analytical framework for the characterization and purity determination of Methyl 5-chloropyridazine-3-carboxylate, grounded in causality and orthogonal validation.

Physicochemical & Structural Grounding

Before developing an analytical method, one must understand the intrinsic properties of the molecule. The electron-deficient nature of the pyridazine ring, combined with the electron-withdrawing chloro and ester groups, dictates its behavior in solution, its ionization efficiency in mass spectrometry, and its retention on chromatographic stationary phases.

Table 1: Physicochemical and Structural Data

PropertyValueSource / Note
Chemical Name Methyl 5-chloropyridazine-3-carboxylateIUPAC Standard[1]
CAS Registry Number 1256786-31-8Unique Identifier[1]
Molecular Formula C6H5ClN2O2[4]
Molecular Weight 172.57 g/mol [1]
Exact Mass 172.0039 DaMonoisotopic Mass[4]
Predicted Density 1.4 ± 0.1 g/cm³Indicates dense molecular packing[5]
Predicted Boiling Point 326.9 ± 22.0 °C (at 760 mmHg)High thermal stability[5]

Analytical Characterization Strategies

To establish the absolute identity of the synthesized batch, structural characterization must rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Pyridazine carboxylic acids and their esters are also prominent in forming metal complexes, requiring precise structural confirmation before use as ligands[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: Deuterated chloroform (CDCl₃) is the solvent of choice. Because the pyridazine ring lacks exchangeable protons, CDCl₃ provides excellent solubility without the risk of deuterium exchange or the severe signal suppression often seen with protic solvents. The electron-deficient nature of the pyridazine nitrogens heavily deshields the adjacent protons.

Table 2: Expected ¹H NMR Spectral Assignments (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
~9.20Doublet (J ~ 2 Hz)1HC6-HHighly deshielded by the adjacent N atom and the meta-Cl group.
~8.15Doublet (J ~ 2 Hz)1HC4-HDeshielded by the ortho-Cl and the adjacent ester group.
~4.05Singlet3H-OCH₃Characteristic sharp resonance of the methyl ester.
High-Resolution Mass Spectrometry (LC-HRMS)

Causality in Experimental Design: Electrospray Ionization in positive mode (ESI+) is mandatory. The basic nitrogen atoms in the pyridazine ring readily accept protons, ensuring exceptional ionization efficiency.

  • Target Mass: The [M+H]+ pseudo-molecular ion must appear at m/z 173.011.

  • Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a secondary peak must be observed at m/z 175.008. The absence of this M+2 isotopic signature instantly invalidates the structural assignment.

Purity Determination Workflow: HPLC-UV Method

To ensure >95% purity for downstream biological or synthetic applications, a robust High-Performance Liquid Chromatography (HPLC) method is required. The following step-by-step methodology explains not just how to run the analysis, but why each parameter is chosen.

Step-by-Step HPLC-UV Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile:Water (50:50, v/v).

    • Causality: Matching the sample diluent to the initial mobile phase polarity prevents "solvent shock," which causes peak splitting and fronting during injection.

  • Column Selection: Equip the system with a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase adequately retains the relatively polar pyridazine core, while sub-2µm particles provide the ultra-high theoretical plate count needed to resolve structurally similar impurities.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Nitrogen-containing heterocycles are notorious for interacting with residual acidic silanols on the silica column support, leading to severe peak tailing. Formic acid acts as an ion-pairing agent, protonating the pyridazine nitrogens and saturating silanol sites to ensure sharp, symmetrical peaks.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: A rapid gradient sweeps highly polar degradation products (like hydrolyzed acids) early, elutes the main API mid-gradient, and washes out lipophilic synthetic dimers at the end.

  • Detection: Set the Photodiode Array (PDA) detector to extract at 254 nm.

    • Causality: The conjugated π -system of the pyridazine ring exhibits a strong absorption maximum near 254 nm, allowing for highly sensitive detection of both the core molecule and its related impurities.

QC_Workflow Start Methyl 5-chloropyridazine-3-carboxylate Batch Sample NMR 1H & 13C NMR (Structural ID) Start->NMR LCMS LC-HRMS (Mass & Isotope ID) Start->LCMS HPLC HPLC-UV (Purity % & Impurities) Start->HPLC Valid Orthogonal Validation Cross-Check NMR->Valid LCMS->Valid HPLC->Valid Release Certificate of Analysis (CoA) Release Valid->Release

Fig 1. Orthogonal analytical workflow for the characterization and purity profiling of the compound.

Self-Validating Protocols for Quality Control

A self-validating system in analytical chemistry dictates that independent data streams must converge on a single physical reality. If they do not, the analysis is flawed.

The Causality of Impurity Tracking: Methyl 5-chloropyridazine-3-carboxylate has two primary vectors for degradation/derivatization: the C3 ester (prone to hydrolysis) and the C5 chloride (prone to nucleophilic attack)[3].

If the HPLC-UV chromatogram reveals a 5% polar impurity eluting before the main peak, the system must self-validate:

  • LC-MS Confirmation: The mass spectrometer must concurrently detect a mass shift corresponding to a degradation product (e.g., m/z 159.0 for the hydrolyzed 5-chloropyridazine-3-carboxylic acid).

  • NMR Confirmation: The ¹H NMR spectrum must exhibit a proportional 5% reduction in the integration of the methyl ester singlet ( δ ~4.05 ppm) relative to the aromatic protons.

If these three nodes (UV absorbance, mass-to-charge ratio, and proton resonance) do not perfectly align, the system flags a false positive—such as a UV artifact, a co-eluting isobaric species, or solvent contamination—preventing the erroneous release of an impure batch.

Reactivity Core Methyl 5-chloropyridazine- 3-carboxylate Hydrolysis Ester Hydrolysis (Impurity A) Core->Hydrolysis H2O / Base SNAr Nucleophilic Substitution at C5 (Derivatization) Core->SNAr Amines / Heat CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Boronic Acids / Pd

Fig 2. Primary reactivity pathways dictating potential degradation impurities and synthetic utility.

Sources

Exploratory

Safety, Handling, and Application of Methyl 5-chloropyridazine-3-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and agrochemical development. Due to the electron-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and agrochemical development. Due to the electron-deficient nature of the pyridazine core, compounded by the electron-withdrawing methyl ester, this molecule exhibits exceptional reactivity. This whitepaper provides a comprehensive framework for its safe handling, storage, and application, ensuring both personnel safety and experimental integrity.

Physicochemical Profiling & Mechanistic Behavior

Understanding the physical properties of Methyl 5-chloropyridazine-3-carboxylate is critical for predicting its behavior in vitro. The pyridazine ring contains two adjacent nitrogen atoms that exert a strong inductive and mesomeric electron-withdrawing effect. This makes the chlorine atom at the 5-position highly labile. Furthermore, the ester group at the 3-position acts as an additional electron-withdrawing group (EWG), further depleting electron density from the aromatic core and lowering the activation energy required for oxidative addition by transition metals or attack by nucleophiles.

Table 1: Physicochemical Properties
PropertyValueCausality / Implication
CAS Number 1256786-31-8Unique identifier for safety tracking and inventory[1].
Molecular Formula C6H5ClN2O2Indicates the presence of reactive halogens and ester groups[2].
Molecular Weight 172.57 g/mol Low molecular weight facilitates solubility in polar aprotic solvents.
Predicted Boiling Point 326.9±22.0 °CHigh boiling point ensures low volatility at room temperature.
Predicted Density 1.4±0.1 g/cm³Denser than water; dictates layer positioning during biphasic workups.
Storage Conditions 2-8°C, Inert AtmospherePrevents ambient moisture from hydrolyzing the methyl ester[3].

Hazard Identification and Toxicological Mechanisms

According to standardized safety data[4], this compound carries the "Warning" signal word and is associated with several specific hazards. The toxicity fundamentally stems from its electrophilicity; the molecule can act as a Michael acceptor or undergo Nucleophilic Aromatic Substitution (SNAr) reactions with biological nucleophiles (e.g., thiol groups in cellular proteins).

Table 2: Hazard Statements and Mechanistic Mitigation
Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H302 Harmful if swallowedRapid absorption and covalent binding with gastric/cellular nucleophiles.Strict prohibition of food/drink in the lab; use of closed systems.
H315 Causes skin irritationCovalent binding to epidermal proteins causing localized inflammation.Wear nitrile gloves (EN 374 compliant) and standard lab coats.
H319 Causes serious eye irritationHigh reactivity with moisture-rich ocular mucosal membranes.Mandatory use of tightly fitting safety goggles or face shields.
H335 May cause respiratory irritationInhalation of fine dust particulates interacts with respiratory epithelia.Handle exclusively within a certified Class II fume hood.

Self-Validating Safety & Handling Protocols

To ensure a self-validating safety system, every handling step must include a built-in verification check to confirm the integrity of the safety measure.

Protocol 1: Standard Handling and Spill Response
  • Pre-Task Verification : Ensure the fume hood face velocity is between 80-120 fpm. Self-Validation: A piece of tissue paper held at the sash should be gently pulled inward. Verify that the inert gas (Argon/Nitrogen) line is active to blanket the reagent after use.

  • PPE Donning : Equip standard PPE (lab coat, safety goggles). If handling bulk powders where dust generation is unavoidable, don a NIOSH-approved N95 respirator[5].

  • Spill Containment (Solid) : In the event of a spill, do not sweep dry, as this aerosolizes the reactive dust. Gently cover with damp absorbent paper or use a HEPA-filtered vacuum.

  • Decontamination : Wash the affected area with copious amounts of soap and water. Causality: The surfactant in the soap helps solubilize the hydrophobic ester, while water facilitates safe dilution and removal[5].

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Spill Size & Ventilation Status Start->Assess PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE CleanSolid Solid: Dampen & Wipe (Avoid Dust Formation) PPE->CleanSolid If Solid CleanSol Solution: Absorb with Inert Material PPE->CleanSol If Solution Decon Decontaminate Area (Soap & Water) CleanSolid->Decon CleanSol->Decon Dispose Dispose via Approved Waste Plant Decon->Dispose

Caption: Workflow for the safe handling and spill response of Methyl 5-chloropyridazine-3-carboxylate.

Experimental Application: Suzuki-Miyaura Cross-Coupling

Methyl 5-chloropyridazine-3-carboxylate is a prime candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling. The electron-deficient nature of the pyridazine ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Cl bond, which is typically the rate-determining step in unactivated aryl chlorides.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesize a 5-arylpyridazine-3-carboxylate derivative via site-selective coupling[5].

  • Preparation : In an oven-dried Schlenk flask under Argon, combine Methyl 5-chloropyridazine-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the subsequent reductive elimination step.

  • Solvent Addition : Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 eq). Self-Validation: Degassing is a self-validating step; failure to remove dissolved O₂ will result in the rapid oxidation of Pd(0) to inactive Pd(II) black, visually indicated by the precipitation of a black solid and the halting of the reaction.

  • Reaction Execution : Heat the biphasic mixture to 80°C for 4-6 hours while stirring vigorously.

  • Work-up : Cool to room temperature. Dilute with ethyl acetate and partition with water. The organic layer contains the product, while the aqueous layer retains the inorganic salts and boronic acid byproducts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SuzukiCoupling Reagents Methyl 5-chloro- pyridazine-3-carboxylate + Arylboronic Acid Catalyst Pd(dppf)Cl2 + Base (K2CO3) Reagents->Catalyst Reaction Degassed Dioxane/H2O Heat to 80°C Catalyst->Reaction Workup Cool, Dilute (EtOAc) Wash (H2O, Brine) Reaction->Workup Purification Silica Gel Flash Chromatography Workup->Purification Product 5-Arylpyridazine-3- carboxylate Derivative Purification->Product

Caption: Catalytic workflow for the Suzuki-Miyaura coupling of Methyl 5-chloropyridazine-3-carboxylate.

Storage and Lifecycle Management

To maintain the structural integrity of Methyl 5-chloropyridazine-3-carboxylate, it must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[3]. Exposure to ambient humidity can lead to the gradual hydrolysis of the methyl ester into the corresponding carboxylic acid (5-chloropyridazine-3-carboxylic acid), altering its solubility and reactivity profile. Cold storage minimizes the kinetic energy available for such degradation pathways. Containers must be tightly sealed and allowed to warm to room temperature in a desiccator before opening to prevent condensation on the cold chemical.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate". PubChem. URL:[Link]

Sources

Foundational

Strategic Sourcing and Synthetic Utility of Methyl 5-chloropyridazine-3-carboxylate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) Introduction and Chemical Significance In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)

Introduction and Chemical Significance

In modern drug discovery, the pyridazine ring has emerged as a privileged scaffold. As a bioisostere for phenyl and pyridine rings, pyridazines offer superior aqueous solubility, reduced lipophilicity, and unique hydrogen-bond accepting capabilities. Methyl 5-chloropyridazine-3-carboxylate is a highly sought-after bifunctional building block. It features an electron-deficient heteroaromatic core, a reactive C5-chloride handle for nucleophilic aromatic substitution (SNAr) or cross-coupling, and a C3-methyl ester for downstream functionalization.

Understanding the sourcing landscape, quality control requirements, and synthetic reactivity of this intermediate is critical for researchers aiming to incorporate pyridazine motifs into their lead optimization campaigns [1].

Physicochemical Profiling

Before integrating this building block into synthetic workflows, it is essential to understand its fundamental properties. The table below summarizes the core physicochemical data required for reaction planning and analytical validation [2].

PropertyValue
Chemical Name Methyl 5-chloropyridazine-3-carboxylate
CAS Registry Number 1256786-31-8
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
SMILES COC(=O)C1=NN=CC(=C1)Cl
Predicted Density 1.4 ± 0.1 g/cm³
Predicted Boiling Point 326.9 ± 22.0 °C at 760 mmHg
Storage Conditions Inert atmosphere, 2-8°C [5]

Sourcing and Cost Analysis

Procuring functionalized pyridazines can be a bottleneck in medicinal chemistry due to the synthetic complexity of achieving regioselective functionalization.

Supplier Landscape

Methyl 5-chloropyridazine-3-carboxylate is commercially available through specialized chemical vendors focusing on heterocyclic building blocks. Key suppliers include BLD Pharm , BenchChem , Alchimica , and AiFChem (an Xtalpi Company) [3][4][5][7].

Cost Dynamics

The pricing of this intermediate is highly dependent on scale, purity grade, and stock location:

  • Research Scale (100 mg - 1 g): For discovery chemistry, small batches typically range from $40 to $150 per 100 mg . Vendors often offer >95% or 98% purity grades. Prices fluctuate based on whether the item is held in local domestic stock or requires global shipping [5].

  • Process Scale (>100 g): Because this is an advanced intermediate, bulk quantities usually require custom synthesis contracts. The cost per gram decreases significantly, but lead times can extend to 4–8 weeks.

Strategic Insight: Always verify if the supplier is a primary manufacturer or a catalog aggregator. Purchasing directly from manufacturers like BLD Pharm or AiFChem often yields better lot-to-lot consistency [5][7].

Quality Control & Self-Validating Protocol

Commercial heterocyclic building blocks are occasionally contaminated with regioisomers (e.g., the 4-chloro or 6-chloro analogs) generated during the primary synthesis. Using an impure batch will lead to complex mixtures in downstream cross-coupling or SNAr reactions.

Rule of causality: You must validate the regiochemistry of the purchased material before use. The following self-validating protocol ensures the integrity of the reagent.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl3 or DMSO-d6 for 1H NMR analysis.

  • Mass Spectrometry (LC-MS): Run a standard gradient (e.g., 5-95% MeCN in H2O with 0.1% Formic Acid).

    • Validation Check: You must observe the[M+H]+ peak at m/z 173.0 and the characteristic 37Cl isotope peak at m/z 175.0 in a 3:1 ratio.

  • Regiochemical Verification (1H NMR):

    • Validation Check: The pyridazine ring of the 5-chloro isomer contains protons at the C4 and C6 positions. Because they are meta to each other, the 1H NMR spectrum must show two distinct aromatic signals (typically doublets) with a small meta-coupling constant (J ≈ 2.0 - 2.5 Hz ).

    • If you observe a large ortho-coupling constant (J ≈ 8-9 Hz), the material is contaminated with a different regioisomer (e.g., 4-chloropyridazine-3-carboxylate) and should be rejected.

Synthetic Utility and Experimental Workflows

Methyl 5-chloropyridazine-3-carboxylate serves as a versatile hub for divergent synthesis. The electron-withdrawing nature of the two ring nitrogens, compounded by the C3-ester, makes the C5 position highly electrophilic [1]. Furthermore, it has been successfully utilized in advanced electrochemical Ni-catalyzed cross-coupling reactions [9].

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Because of the extreme electron deficiency of the core, SNAr at the C5 position proceeds readily with primary and secondary amines.

Workflow:

  • Reaction Setup: In an oven-dried vial, dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 100 mg, 0.58 mmol) in anhydrous DMF (2.0 mL).

  • Reagent Addition: Add the desired amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 250 µL).

  • Execution: Stir the reaction mixture at room temperature. Causality note: Heating is rarely required for primary aliphatic amines due to the highly activated nature of the 5-chloro position. For less nucleophilic anilines, heating to 60 °C may be necessary.

  • Monitoring: Monitor via LC-MS until the starting material (m/z 173) is consumed.

  • Workup: Dilute with Ethyl Acetate (15 mL) and wash with half-saturated brine (3 x 10 mL) to remove DMF and DIPEA salts. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification of the C3-Ester

To utilize the carboxylic acid for amide coupling, the methyl ester must be hydrolyzed.

Workflow:

  • Dissolve the SNAr product (or the starting material itself) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 equiv).

  • Stir at room temperature for 2 hours.

  • Concentrate to remove organic solvents, dilute with water, and acidify to pH ~3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways accessible from Methyl 5-chloropyridazine-3-carboxylate, highlighting its role as a central hub in library synthesis.

G Center Methyl 5-chloropyridazine- 3-carboxylate SNAr SNAr Reaction (R-NH2, DIPEA) Center->SNAr Amination CrossCoupling Cross-Coupling (Ni/Pd Cat., R-B(OH)2) Center->CrossCoupling C-C Bond Formation Hydrolysis Ester Saponification (LiOH, THF/H2O) Center->Hydrolysis Deprotection Prod1 5-(Alkylamino)pyridazine- 3-carboxylate SNAr->Prod1 Prod2 5-Substituted pyridazine- 3-carboxylate CrossCoupling->Prod2 Prod3 5-Chloropyridazine- 3-carboxylic acid Hydrolysis->Prod3

Figure 1: Divergent synthetic workflows utilizing Methyl 5-chloropyridazine-3-carboxylate.

References

  • Alchimica. "Methyl 5-chloropyridazine-3-carboxylate (1 x 100 mg)." Alchimica CZ, [Link]

  • PubChemLite. "Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2)." University of Luxembourg, [Link]

  • BuyChemJapan. "Methyl 5-chloropyridazine-3-carboxylate 95% | AiFChem, an Xtalpi Company." BuyChemJapan, [Link]

  • National Institutes of Health. "Methyl 5-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 131699995." PubChem, [Link]

  • ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes." ProQuest Dissertations & Theses, [Link] (Note: URL represents the thesis repository entry for electrochemical cross-coupling utilizing this substrate).

Exploratory

Engineering Pyridazine Carboxylate Derivatives: A Comprehensive Guide to Synthesis, Functionalization, and Therapeutic Application

Introduction & Pharmacological Significance In the landscape of modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with the pyridazine (1,2-diazine) nucleus emerging as a highly privileged scaffold[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

In the landscape of modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with the pyridazine (1,2-diazine) nucleus emerging as a highly privileged scaffold[1]. Historically underutilized compared to its pyridine and pyrimidine cousins, the pyridazine ring is now recognized for its unique physicochemical properties, including a high dipole moment and the ability to act as a bioisostere for phenyl rings or other heterocycles[2].

Pyridazine carboxylate derivatives—specifically those bearing an ester or carboxylic acid moiety at the C3 or C4 position—represent a particularly versatile subclass[3]. The carboxylate group serves a dual purpose:

  • Pharmacophoric Role: It acts as a critical hydrogen-bond acceptor or is hydrolyzed in vivo to form an active carboxylic acid, modulating aqueous solubility and target residence time.

  • Synthetic Handle: It allows for late-stage functionalization, enabling medicinal chemists to rapidly generate libraries of amides, hydrazides, and biheterocycles (such as oxadiazoles and triazoles)[4].

These derivatives exhibit a remarkably broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[5],[6].

Structural Logic and Synthetic Strategies

The electron-deficient nature of the 1,2-diazine ring makes it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), particularly when substituted with halogens[6]. The presence of an electron-withdrawing carboxylate group further activates the ring, allowing for regioselective functionalization.

Core Synthetic Approaches
  • Palladium-Catalyzed Carbonylation: A highly efficient method for generating pyridazine carboxylates involves reacting 3-chloropyridazines or 3,6-dichloropyridazines with carbon monoxide and alcohols in the presence of palladium-phosphine complexes and a base[3]. This approach bypasses the need for highly reactive and unstable organometallic intermediates.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Halogenated pyridazine carboxylates (e.g., ethyl 6-chloropyridazine-3-carboxylate) can be directly functionalized with various amines or alkoxides. The carboxylate group directs the incoming nucleophile, allowing for precise control over the substitution pattern[7],[8].

SAR_Logic Core Pyridazine Core (1,2-Diazine) C3 C3: Carboxylate Group (Prodrug/H-Bonding) Core->C3 Modulates Solubility C6 C6: Halogen/Amine (SNAr Handle) Core->C6 Primary Substitution Site C4_C5 C4/C5: Alkyl/Aryl/CF3 (Steric/Lipophilic Tuning) Core->C4_C5 Target Pocket Fit

Fig 1: Structural functionalization logic of the pyridazine carboxylate scaffold.

Experimental Protocol: Synthesis of Ethyl 6-Morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate

To demonstrate the practical application of SN​Ar on a pyridazine carboxylate, the following protocol details the synthesis of a 6-morpholino derivative. This specific compound is a critical intermediate in the development of cyclin-dependent kinase 2 (CDK2) inhibitors targeted for breast cancer therapy[7].

Causality in Experimental Design
  • Solvent Choice (1,4-Dioxane): Provides a high boiling point ( 101∘C ) necessary to drive the substitution on the sterically hindered, CF3​ -deactivated ring.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is sterically hindered and non-nucleophilic. It acts purely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Self-Validation: The reaction's progress is continuously monitored by TLC. The disappearance of the starting material's distinct UV-active spot ensures complete conversion before workup, minimizing complex purification.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 2.0 mmol) of ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate in 10 mL of anhydrous 1,4-dioxane.

    • Add 1.5 equivalents (3.0 mmol) of morpholine dropwise to the stirring solution.

    • Add 2.0 equivalents (4.0 mmol) of DIPEA.

  • Reaction Execution:

    • Attach a reflux condenser and flush the system with inert nitrogen gas.

    • Heat the mixture to reflux ( 100−105∘C ) using a precisely controlled oil bath.

    • Maintain reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Quenching and Extraction:

    • Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

    • Dilute the resulting residue with 30 mL of Ethyl Acetate and wash sequentially with distilled water ( 2×15 mL) and brine (15 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

    • Purify the crude product via silica gel flash column chromatography, eluting with a gradient of Hexane/Ethyl Acetate to yield the pure ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate.

  • Validation:

    • Confirm structural integrity via 1H NMR (look for the characteristic morpholine multiplets around 3.5-3.8 ppm) and LC-MS (confirming the [M+H]+ mass peak).

Exp_Workflow Start Ethyl 6-chloro-5-(CF3) pyridazine-3-carboxylate Reagents Morpholine + DIPEA in 1,4-Dioxane Start->Reagents Reaction Reflux (12h) Under N2 Reagents->Reaction Purification Silica Gel Chromatography Reaction->Purification Product Ethyl 6-morpholino-5-(CF3) pyridazine-3-carboxylate Purification->Product

Fig 2: Step-by-step experimental workflow for the SNAr functionalization of pyridazine-3-carboxylates.

Quantitative Data and Biological Profiling

The functionalization of the pyridazine carboxylate core directly dictates its biological target affinity. Recent studies highlight the scaffold's efficacy across diverse therapeutic areas, from oncology to agrochemistry.

The table below summarizes the quantitative biological data of various functionalized pyridazine carboxylate derivatives and their analogs against specific targets:

Compound Class / DerivativeTarget / Cell LineBiological Activity (IC50 / EC50)Therapeutic AreaRef
Methyltetrahydropyran-bearing Pyridazine-3-carboxamide T-47D (Breast Cancer) IC50​=0.43±0.01μM Oncology (CDK2 Inhibition)[7]
Methyltetrahydropyran-bearing Pyridazine-3-carboxamide MDA-MB-231 (Breast Cancer) IC50​=0.99±0.03μM Oncology (CDK2 Inhibition)[7]
Chalcone-Pyridazine Hybrid (Compound B4) Rhizoctonia solani (Fungus) EC50​=18.10μg/mL Agrochemical (Antifungal)[6]
Chalcone-Pyridazine Hybrid (Compound B8) Xanthomonas campestris EC50​=78.89μg/mL Agrochemical (Antibacterial)[6]
Methyl 6-chloro-4-(phenethylamino)pyridazine-3-carboxylate Ecto-5′-nucleotidase (CD73)High Affinity Binding (Intermediate)Oncology / Immunotherapy[8]
Structure-Activity Relationship (SAR) Insights

The data reveals a clear causality between steric bulk and target specificity. For instance, in the development of CDK2 inhibitors, the conversion of the C3-carboxylate into a bulky amide (e.g., methyltetrahydropyran-bearing amides) significantly enhances anti-proliferative action against T-47D cell lines by optimizing the fit within the kinase's ATP-binding pocket[7]. Conversely, retaining the ester moiety at C3 while substituting the C4 position with a phenethylamino group shifts the molecule's affinity toward Ecto-5′-nucleotidase (CD73), a critical target in cancer immunotherapy[8].

Conclusion

Pyridazine carboxylate derivatives are not merely chemical curiosities; they are highly programmable molecular chassis. By leveraging the electron-deficient nature of the 1,2-diazine core and the directing ability of the carboxylate group, researchers can execute precise, late-stage functionalizations. Whether utilizing palladium-catalyzed carbonylation to establish the core or deploying SN​Ar to append pharmacophores, the protocols described herein provide a robust, self-validating framework for the continued discovery of novel therapeutics.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication URL: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Research Journal of Pharmacy and Technology URL:[Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity ResearchGate URL: [Link]

  • Convenient synthesis of tetrazolo[l,5-b]pyridazine-8-carbohydrazide as well as its biheterocycles Clockss URL: [Link]

  • METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES (WO/2001/007416) WIPO Patentscope URL: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2 PMC (National Institutes of Health) URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold LMU Munich URL: [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent Inhibitors Targeting Ecto-5′-nucleotidase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-Chloropyridazine-3-Carboxylate in Drug Discovery

Executive Summary Methyl 5-chloropyridazine-3-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of pharmacologically active compounds[1],[2]. The 1,2-diazine (pyridazine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of pharmacologically active compounds[1],[2]. The 1,2-diazine (pyridazine) core serves as an excellent bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding profiles. The Suzuki-Miyaura cross-coupling reaction is the premier method for introducing aryl or heteroaryl substituents at the C5 position of this scaffold[3].

This application note provides a comprehensive, self-validating protocol for the efficient functionalization of Methyl 5-chloropyridazine-3-carboxylate, detailing the mechanistic rationale behind catalyst and base selection to prevent common side reactions such as catalyst poisoning and ester saponification.

Mechanistic Rationale & Substrate Profiling

Executing a Suzuki coupling on this specific substrate presents two distinct chemical challenges that dictate the experimental design:

  • Challenge 1: Catalyst Poisoning. The adjacent nitrogen atoms of the pyridazine ring are highly Lewis basic and can strongly coordinate to the palladium center. This off-pathway coordination effectively poisons the catalyst, trapping it in an inactive state and halting the catalytic cycle[4].

  • Challenge 2: Chemoselectivity. The methyl ester at the C3 position is highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typically employed in standard Suzuki protocols[5].

Reaction Engineering & Causality: To overcome these challenges, the reaction conditions must be meticulously engineered.

  • Ligand Selection: The use of bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is critical[6]. These ligands create a sterically demanding environment around the palladium center, which accelerates the reductive elimination step and physically prevents the pyridazine nitrogen atoms from forming stable coordination complexes[4]. Precatalysts like XPhos Pd G2 are highly recommended as they rapidly generate the active monoligated Pd(0) species under mild conditions.

  • Base Optimization: Transmetalation requires a base to activate the boronic acid into a reactive boronate complex[7]. To prevent the hydrolysis of the C3 methyl ester, strong aqueous bases (e.g., NaOH, Na₂CO₃) must be avoided. Instead, mild, anhydrous bases such as finely milled potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) suspended in a polar aprotic solvent like 1,4-dioxane provide the optimal balance of basicity for transmetalation without compromising the ester functionality[8],[5].

G sub Methyl 5-chloro- pyridazine-3-carboxylate c1 Risk: Pd Poisoning by Diazine Core sub->c1 c2 Risk: C3-Ester Saponification sub->c2 s1 Solution: Bulky Ligands (e.g., XPhos, dppf) c1->s1 s2 Solution: Mild Bases (e.g., Anhydrous K3PO4) c2->s2

Logical framework for optimizing Suzuki couplings on functionalized chloropyridazines.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the coupling of Methyl 5-chloropyridazine-3-carboxylate with phenylboronic acid. The data highlights the critical relationship between base selection, solvent, and ester stability.

Catalyst SystemLigandBase (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Ester Hydrolysis
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0 eq, aq)Toluene1001242High (>40%)
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄ (2.0 eq, solid)Dioxane/H₂O (9:1)90876Moderate (~15%)
XPhos Pd G2 (2 mol%) XPhos K₃PO₄ (2.0 eq, anhyd) 1,4-Dioxane 80 4 94 Trace (<2%)
Pd(OAc)₂ (5 mol%)SPhosCs₂CO₃ (2.0 eq, anhyd)Toluene100688Trace (<2%)

Experimental Protocol

The following protocol utilizes the optimized XPhos Pd G2 / K₃PO₄ system. It is designed as a self-validating workflow to ensure high trustworthiness and reproducibility.

Workflow step1 1. Reagent Assembly (Substrate, Boronic Acid, XPhos Pd G2) step2 2. Inert Atmosphere Generation (Argon Sparging / Freeze-Pump-Thaw) step1->step2 step3 3. Base Addition & Solvation (Anhydrous K3PO4 in 1,4-Dioxane) step2->step3 step4 4. Thermal Activation & Coupling (80°C, 4-8 hours under vigorous stirring) step3->step4 step5 5. Workup & Purification (Aqueous Quench, Celite Filtration) step4->step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Materials Required:

  • Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 172.57 g/mol )

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique) To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-chloropyridazine-3-carboxylate (172.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), anhydrous K₃PO₄ (424.5 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Causality: Assembling the solid reagents first allows for simultaneous degassing, minimizing the risk of introducing oxygen during sequential additions.

Step 2: Inert Atmosphere Generation Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line and perform three cycles of evacuation (high vacuum, 5 minutes) followed by backfilling with ultra-high purity Argon.

  • Validation Check: The solid mixture should remain free-flowing. If clumping occurs, ambient moisture has been introduced, which will inhibit the catalyst and promote unwanted ester hydrolysis.

Step 3: Solvent Addition and Degassing Add anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe. Sparge the resulting suspension with Argon for 10 minutes using a long stainless-steel needle submerged in the solvent.

  • Causality: Dissolved oxygen is the primary cause of phosphine ligand oxidation (forming inactive phosphine oxides). Sparging ensures the solvent is thoroughly deoxygenated prior to thermal activation[4].

Step 4: Thermal Activation and Coupling Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Validation Check: Within 15-30 minutes, the suspension should transition from a pale yellow color to a dark, homogeneous amber/brown solution. This visual cue indicates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains pale and heterogeneous after 1 hour, it suggests failed catalyst activation.

Step 5: Reaction Quench and Workup Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench by adding deionized water (5 mL).

  • Validation Check: The addition of water halts the transmetalation cycle by hydrolyzing the active boronate complex and dissolving the phosphate salts. A clean biphasic system should form. Emulsions at this stage indicate unreacted phosphine ligands or polymeric palladium species; filtering the biphasic mixture through a short pad of Celite prior to extraction will resolve this.

Step 6: Extraction and Purification Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

References

  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1."[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[Link]

  • ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes." [Link]

  • LibreTexts. "Suzuki-Miyaura Coupling." [Link]

  • ACS Publications. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines." [Link]

Sources

Application

High-Yielding Buchwald-Hartwig Amination of Methyl 5-chloropyridazine-3-carboxylate: Protocols and Mechanistic Insights

Introduction & Scope Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8)[1] is an exceptionally versatile, electron-deficient heterocyclic building block. It is frequently utilized in medicinal chemistry to constr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8)[1] is an exceptionally versatile, electron-deficient heterocyclic building block. It is frequently utilized in medicinal chemistry to construct kinase inhibitors and advanced pharmaceutical intermediates where the pyridazine core serves as a privileged hydrogen-bonding scaffold[2].

Functionalizing the 5-position of this ring via the Buchwald-Hartwig amination provides a rapid vector for introducing diverse amine pharmacophores. However, this specific substrate presents a dual chemical challenge:

  • Catalyst Poisoning: While the electron-deficient pyridazine ring accelerates the initial oxidative addition of the C-Cl bond, the multiple nitrogen heteroatoms can strongly coordinate to the palladium center, potentially sequestering the active catalyst[3].

  • Base Sensitivity: The methyl carboxylate moiety is highly susceptible to saponification or transesterification. The use of strong alkoxide bases (e.g., NaOtBu or KOtBu), which are standard in classical amination protocols, leads to rapid degradation of the starting material[4].

This application note provides a field-proven, self-validating methodology to overcome these challenges, ensuring high-fidelity C-N bond formation while preserving the sensitive ester functionality.

Mechanistic Rationale & Reaction Design

To achieve high conversions without substrate degradation, the catalytic cycle must be meticulously tuned through the correct selection of ligands and bases.

Catalyst and Ligand Selection

The cross-coupling of electron-deficient heteroaryl chlorides often suffers from slow reductive elimination, which can allow competing side reactions such as hydrodehalogenation to dominate[5]. To counteract this, we employ Pd₂(dba)₃ in combination with Xantphos , a bidentate phosphine ligand with a large bite angle. The steric bulk of Xantphos geometrically forces the palladium(II) amido intermediate into a conformation that drastically accelerates reductive elimination[3]. Alternatively, well-defined N-heterocyclic carbene (NHC) precatalysts, such as Pd-PEPPSI-IPr , offer extraordinary efficiency due to their strong σ-donating properties, which stabilize the Pd(0) species against deactivation[6].

Base Selection (The Critical Parameter)

The choice of base dictates the survival of the methyl ester. Strong bases like NaOtBu will rapidly hydrolyze the ester[4]. Therefore, Cesium Carbonate (Cs₂CO₃) is the optimal choice. The large ionic radius of the cesium cation enhances the solubility of the carbonate in organic solvents like 1,4-dioxane, providing sufficient kinetic basicity to deprotonate the coordinated amine without acting as a nucleophile against the ester[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Aryl Halide Complex Pd0->PdII_OA Oxidative Addition (Ar-Cl) PdII_Amine Pd(II) Amido Complex PdII_OA->PdII_Amine Amine Binding & Deprotonation (Cs2CO3) PdII_Amine->Pd0 Reductive Elimination (Yields Product)

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Optimization Data

The causality behind our reagent selection is demonstrated in the optimization matrix below. The data highlights how base basicity and ligand sterics directly influence the reaction pathway.

Table 1: Reaction Optimization for the Amination of Methyl 5-chloropyridazine-3-carboxylate

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Conversion (%)Desired Yield (%)Primary Byproduct / Observation
1Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (2.0)Toluene90>99<5Complete ester hydrolysis[4]
2Pd₂(dba)₃ (2%)Xantphos (4%)K₂CO₃ (2.0)1,4-Dioxane904538Low reactivity; incomplete conversion
3 Pd₂(dba)₃ (2%) Xantphos (4%) Cs₂CO₃ (2.0) 1,4-Dioxane 90 >99 91 Clean conversion; optimal conditions
4Pd-PEPPSI-IPr (2%)None (NHC)Cs₂CO₃ (2.0)1,4-Dioxane90>9994Highly efficient; rapid kinetics[6]
5Pd(OAc)₂ (4%)BINAP (4%)Cs₂CO₃ (2.0)Toluene908562Significant hydrodehalogenation[5]

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system, incorporating an In-Process Control (IPC) step to ensure catalytic turnover before reaction termination.

Workflow Step1 1. Reagent Prep (Inert Atm) Step2 2. Degassing (Solvent) Step1->Step2 Step3 3. Heating (90°C, 12h) Step2->Step3 Step4 4. Workup (Extraction) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Step-by-step experimental workflow for the amination protocol.

Materials (1.0 mmol scale)
  • Aryl Chloride: Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 172.6 mg)

  • Amine: Secondary amine or substituted aniline (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd, 18.3 mg)

  • Ligand: Xantphos (0.04 mmol, 4 mol%, 23.1 mg)

  • Base: Anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Allow it to cool under a stream of dry Argon.

  • Solid Addition: Add Methyl 5-chloropyridazine-3-carboxylate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the tube.

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: O₂ rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.

  • Liquid Addition: If the amine is a liquid, add it now via a micro-syringe. Add 5.0 mL of anhydrous, thoroughly sparged 1,4-dioxane.

  • Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): At t=4 hours, briefly pause stirring. Under positive Argon pressure, withdraw a 10 µL aliquot. Dilute with 1 mL HPLC-grade Acetonitrile and analyze via LC-MS. You should observe the disappearance of the starting material ( m/z 173 [M+H]⁺) and the emergence of the product mass. If conversion is <50%, verify the inert atmosphere and consider spiking an additional 1 mol% Pd₂(dba)₃.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure aminated pyridazine.

Troubleshooting & FAQs

Q: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this? A: Hydrodehalogenation occurs when reductive elimination is too slow, allowing the Pd(II) complex to undergo competing β-hydride elimination from the amine, or react with trace water[5]. Ensure your 1,4-dioxane is strictly anhydrous. If the issue persists, switch to a more sterically demanding ligand like BrettPhos or a Pd-PEPPSI-IPr precatalyst to force the reductive elimination step[6].

Q: My LC-MS shows a mass corresponding to the hydrolyzed carboxylic acid instead of the methyl ester. A: This indicates that your base is either too strong or wet. Ensure you are using strictly anhydrous Cs₂CO₃. Do not substitute with NaOtBu or KOH, as these will rapidly cleave the base-sensitive methyl ester[4].

Q: The reaction stalls at 50% conversion. A: Pyridazines can act as bidentate ligands and poison the catalyst. Ensure you are using a slight excess of the amine (1.2 - 1.5 equiv.) to outcompete the product for coordination to the palladium center[3].

References

  • 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki - Guidechem . guidechem.com. 1

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine . benchchem.com.2

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides . acs.org. 3

  • Efficient and Versatile Buchwald‐Hartwig Amination of (Hetero)aryl Chlorides Using the Pd—PEPPSI‐IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base . researchgate.net. 4

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines . benchchem.com. 5

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . nih.gov. 6

Sources

Method

Application Note: Precision Nucleophilic Aromatic Substitution (SNAr) on Methyl 5-chloropyridazine-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) Executive Summary & Pharmacological Relevance Pyridazines are hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)

Executive Summary & Pharmacological Relevance

Pyridazines are highly privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity, and modulate metabolic stability. Methyl 5-chloropyridazine-3-carboxylate serves as a highly versatile, bifunctional building block. The presence of the 5-chloro substituent provides an exceptionally reactive handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr)[1], enabling the rapid synthesis of diverse compound libraries while preserving the C-3 methyl ester for subsequent functionalization (e.g., amidation, reduction, or hydrolysis).

Mechanistic Insights & Reactivity Profile

To successfully manipulate this molecule, one must understand the causality behind its extreme reactivity. The C-5 position is highly activated toward nucleophilic attack due to two synergistic electronic effects:

  • Inherent π -Deficiency: The 1,2-diazine (pyridazine) core contains two adjacent, highly electronegative nitrogen atoms. These atoms exert strong electron-withdrawing inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system[2].

  • Synergistic Ester Activation: The methyl carboxylate group at C-3 acts as a secondary electron-withdrawing group (EWG). When a nucleophile attacks C-5, the resulting anionic Meisenheimer complex is deeply stabilized by the delocalization of the negative charge onto both the ring nitrogens and the ester carbonyl oxygen.

Chemoselectivity Warning: While the C-5 chlorine is highly labile, the C-3 methyl ester is concurrently susceptible to nucleophilic acyl substitution (amidation) or hydrolysis. Therefore, strict control of temperature, solvent, and stoichiometry is mandatory to ensure chemoselective SNAr at C-5 without degrading the ester[1].

SNAr_Mechanism A Methyl 5-chloropyridazine-3-carboxylate (Electrophile) B Nucleophilic Attack at C-5 (Rate-determining step) A->B + Nu- (Amine/Alkoxide/Thiolate) C Meisenheimer Complex (Stabilized by N-atoms & Ester) B->C D Chloride Elimination (Fast step) C->D E 5-Substituted Pyridazine Product D->E - Cl-

Figure 1: Mechanistic pathway of SNAr on Methyl 5-chloropyridazine-3-carboxylate.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating in-process controls (e.g., specific LC-MS mass tracking), researchers can dynamically verify reaction success and prevent downstream failures.

Causality in Reagent Selection
  • Solvent: Polar aprotic solvents (THF, DMF) are mandated. They solvate the nucleophile's counter-cation while leaving the nucleophilic anion "naked" and highly reactive, accelerating the rate-determining step.

  • Base: For neutral nucleophiles (amines, thiols), a non-nucleophilic organic base like N,N -Diisopropylethylamine (DIPEA) is utilized. Triethylamine is avoided to minimize competitive quaternization with the highly active electrophile[3].

Workflow Step1 Step 1: Preparation Dissolve starting material in polar aprotic solvent Step2 Step 2: Base Addition Add DIPEA or K2CO3 to neutralize/deprotonate Step1->Step2 Step3 Step 3: Nucleophile Addition Add Amine, Alkoxide, or Thiolate dropwise at 0 °C Step2->Step3 Step4 Step 4: Reaction Monitoring Monitor via LC-MS/TLC to prevent ester hydrolysis Step3->Step4 Step5 Step 5: Workup & Purification Quench, extract, and purify via chromatography Step4->Step5

Figure 2: Standard experimental workflow for chemoselective SNAr functionalization.

Protocol A: Amination (N-Nucleophiles)

Ideal for primary and secondary amines (e.g., morpholine, benzylamine).

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol, 172.6 mg) in anhydrous THF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol, 348 µL) via syringe. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation/deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add the amine nucleophile (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

  • Self-Validation (LC-MS Monitoring): Stir for 2 hours, allowing the reaction to slowly reach room temperature. Sample 5 µL into 1 mL of MeCN for LC-MS.

    • Success Indicator: Complete disappearance of starting material ( [M+H]+=173.0 ) and appearance of the target product mass.

    • Failure/Deviation Indicator: If a mass of [M+H]+=159.0 is observed, ester hydrolysis to the carboxylic acid has occurred. Immediately quench the reaction to prevent further degradation.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×10 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Etherification / Thioetherification (O/S-Nucleophiles)

Ideal for alkoxides and thiolates. S-nucleophiles are exceptionally fast due to their high polarizability[3].

  • Nucleophile Generation: In a separate vial, treat the alcohol or thiol (1.1 equiv) with K2​CO3​ (1.5 equiv) in anhydrous DMF (0.2 M) for 15 minutes to generate the highly reactive alkoxide/thiolate.

  • Addition: Dissolve the pyridazine starting material (1.0 equiv) in DMF and cool to 0 °C. Transfer the nucleophile suspension dropwise to the electrophile solution.

  • Self-Validation: Stir for 30–60 minutes. S-nucleophiles will often reach completion in under 30 minutes at 0 °C. Monitor strictly via TLC or LC-MS to avoid over-reaction.

  • Workup: Pour the mixture into ice-water (10 volumes) to precipitate the product. If precipitation fails, perform an aqueous extraction (EtOAc/Water), ensuring extensive water washes ( ) to remove residual DMF.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters for various nucleophile classes to achieve maximum chemoselectivity and yield, minimizing ester degradation.

Nucleophile ClassRepresentative ReagentBaseSolventTemperatureReaction TimeTypical Yield
Primary Amines BenzylamineDIPEA (2.0 eq)THF0 °C RT2 - 4 h85 - 95%
Secondary Amines MorpholineDIPEA (2.0 eq)THFRT1 - 3 h80 - 90%
Alkoxides Sodium MethoxideNone (pre-formed)THF / MeOH0 °C1 - 2 h75 - 85%
Thiolates Thiophenol K2​CO3​ (1.5 eq)DMF0 °C0.5 - 1 h90 - 98%

References

  • BenchChem.Mechanistic Insights into the Reactivity of Methyl 5 Chloropyridazine 3 Carboxylate. BenchChem Product Database.
  • WuXi AppTec.Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • ChemRxiv.Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv Preprints.

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 5-Chloropyridazine-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of high-purity 5-chloropyridazine-3-carboxylic acid for kinase inhibitors (e.g., MEK inhibitors)[1]. Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of high-purity 5-chloropyridazine-3-carboxylic acid for kinase inhibitors (e.g., MEK inhibitors)[1].

Executive Summary

The transformation of methyl 5-chloropyridazine-3-carboxylate to 5-chloropyridazine-3-carboxylic acid is a critical functional group manipulation in medicinal chemistry[2]. However, the electron-deficient nature of the pyridazine ring highly activates the 5-chloro substituent toward Nucleophilic Aromatic Substitution (SNAr)[3]. Standard saponification conditions (e.g., NaOH in aqueous methanol at elevated temperatures) frequently result in the displacement of the chloride ion, yielding undesired 5-hydroxy or 5-methoxypyridazine byproducts.

This application note provides field-proven, chemoselective protocols to achieve ester hydrolysis while strictly preserving the sensitive 5-chloro handle. By leveraging either kinetic control (mild base at low temperature) or thermodynamic control (acid catalysis), researchers can reliably scale this building block with >95% purity.

Mechanistic Insights: The SNAr Challenge

To understand the experimental design, one must examine the causality of the side reactions. Pyridazine features two adjacent electronegative nitrogen atoms that withdraw electron density from the aromatic system via inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4].

When a strong nucleophile like hydroxide (OH⁻) or methoxide (MeO⁻) is introduced:

  • Ester Hydrolysis (Desired): The nucleophile attacks the ester carbonyl, leading to the carboxylic acid.

  • SNAr (Undesired): The nucleophile attacks the C5 position. The resulting negative charge in the Meisenheimer intermediate is highly stabilized by the electron-deficient pyridazine ring, leading to rapid chloride displacement[4].

Chemoselective Strategies

To bypass SNAr, the reaction must be engineered to favor the ester carbonyl attack:

  • Kinetic Control (Protocol A): Utilizing Lithium Hydroxide (LiOH). The Li⁺ ion acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl, lowering the activation energy for ester hydrolysis. By maintaining the reaction at 0 °C, the system possesses enough thermal energy to overcome the ester hydrolysis barrier, but not the higher activation energy barrier required for SNAr.

  • Thermodynamic Control (Protocol B): Utilizing Acid Catalysis (HCl). Protons activate the ester carbonyl, allowing water (a weak, neutral nucleophile) to attack. Because no strong anionic nucleophiles are present, SNAr is completely suppressed, allowing the use of heat to drive the reaction to completion[5].

Reaction_Pathways Substrate Methyl 5-chloropyridazine- 3-carboxylate Hydrolysis Ester Hydrolysis (Desired Pathway) Substrate->Hydrolysis LiOH, 0°C or HCl, Δ SNAr SNAr by OH⁻/MeO⁻ (Undesired Pathway) Substrate->SNAr NaOH/KOH, Δ Product 5-chloropyridazine- 3-carboxylic acid Hydrolysis->Product Byproduct 5-hydroxy/methoxy- pyridazine-3-carboxylic acid SNAr->Byproduct

Caption: Reaction pathways showing desired chemoselective hydrolysis versus undesired SNAr.

Comparative Data

The following table summarizes the quantitative performance of the two optimized protocols.

ParameterProtocol A (Mild Base)Protocol B (Acid Catalyzed)
Reagents LiOH·H₂O (1.05 eq), THF/H₂O6M HCl (aq), 1,4-Dioxane
Temperature 0 °C to 10 °C80 °C to 90 °C
Reaction Time 2 - 4 hours12 - 16 hours
SNAr Byproduct < 2% (LC-MS Area)None detected
Typical Yield 85 - 90%75 - 80%
Primary Use Case Fast, high-yielding, standard scaleWhen absolute zero SNAr is required

Experimental Protocols

Protocol A: Mild Basic Hydrolysis (Kinetic Control)

This protocol is a self-validating system: it relies on strict stoichiometric control and real-time LC-MS monitoring to prevent over-reaction.

Materials:

  • Methyl 5-chloropyridazine-3-carboxylate (1.0 eq)

  • LiOH·H₂O (1.05 eq, accurately weighed)

  • Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Dissolution: Suspend Methyl 5-chloropyridazine-3-carboxylate (10.0 g, 57.9 mmol) in 150 mL of a THF/H₂O (3:1) mixture in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Base Addition: Dissolve LiOH·H₂O (2.55 g, 60.8 mmol, 1.05 eq) in 20 mL of cold deionized water. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validating Monitoring: Stir the reaction at 0 °C. After 2 hours, sample 10 µL of the mixture, quench into 1 mL of acetonitrile containing 0.1% Formic Acid, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the ester mass ( m/z 173 [M+H]⁺) and the appearance of the acid mass ( m/z 159 [M+H]⁺). If the 5-hydroxy byproduct ( m/z 141 [M+H]⁺) exceeds 2% relative area, proceed immediately to Step 5 to halt the reaction.

  • Quenching: Once conversion reaches >95%, quench the reaction by adding 1M HCl dropwise until the pH of the aqueous layer reaches 2.0 - 3.0. (The product will begin to precipitate).

  • Extraction: Remove the THF under reduced pressure (bath temp < 30 °C). Extract the remaining aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford 5-chloropyridazine-3-carboxylic acid as an off-white solid.

Workflow Step1 1. Dissolve Substrate in THF/H2O (3:1) at 0 °C Step2 2. Dropwise addition of 1.05 eq LiOH (aq) Step1->Step2 Step3 3. Monitor via LC-MS (Stop at 95% conversion) Step2->Step3 Step4 4. Quench & Acidify (1M HCl to pH 2-3) Step3->Step4 Step5 5. Extract with EtOAc & Wash with Brine Step4->Step5 Step6 6. Dry over Na2SO4 & Concentrate Step5->Step6 Step7 7. 5-chloropyridazine- 3-carboxylic acid (>95% Purity) Step6->Step7

Caption: Step-by-step experimental workflow for the mild basic hydrolysis protocol.

Protocol B: Acid-Catalyzed Hydrolysis (Thermodynamic Control)

Use this protocol if downstream applications are highly sensitive to even trace amounts of SNAr byproducts.

Step-by-Step Methodology:

  • Setup: In a pressure-safe reaction vial, dissolve Methyl 5-chloropyridazine-3-carboxylate (5.0 g, 28.9 mmol) in 1,4-Dioxane (40 mL).

  • Acid Addition: Add 6M aqueous HCl (40 mL) to the solution.

  • Heating: Seal the vial and heat the mixture to 85 °C with vigorous stirring for 14 hours.

  • Monitoring: Verify completion via LC-MS ( m/z 159 [M+H]⁺). Because no hydroxide is present, the m/z 141 byproduct will be entirely absent.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane and excess HCl.

  • Trituration: Triturate the resulting crude solid with cold diethyl ether to remove non-polar impurities, filter, and dry under high vacuum.

Analytical Validation Parameters

To ensure the integrity of the synthesized product, cross-reference your analytical data against these benchmarks:

  • Mass Spectrometry (ESI+): Target mass is 158.5 g/mol . Expect a strong [M+H]⁺ peak at m/z 159.0 and an isotope peak at m/z 161.0 (approx. 33% intensity, confirming the presence of one chlorine atom)[2].

  • ¹H NMR (DMSO-d₆, 400 MHz): The pyridazine protons are highly deshielded. Expect two distinct signals for the aromatic protons (H4 and H6). If SNAr has occurred, the electron-donating effect of the resulting -OH or -OMe group will cause a significant upfield shift (lower ppm) of these protons.

Sources

Method

Application Note: Orthogonal Amidation Strategies for Methyl 5-chloropyridazine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)[1][2] Executive Summary & Strategic Importance In modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)[1][2]

Executive Summary & Strategic Importance

In modern drug discovery, the pyridazine core is a privileged heterocyclic scaffold, frequently utilized to improve aqueous solubility, metabolic stability, and target binding affinity. It is a critical pharmacophoric element in approved therapeutics like the SMA drug Risdiplam[3][4] and clinical-stage allosteric kinase inhibitors (e.g., TYK2 pseudokinase ligands)[5].

Methyl 5-chloropyridazine-3-carboxylate serves as a highly versatile, bifunctional building block[2]. The term "amidation" for this specific molecule encompasses two distinct, orthogonal synthetic vectors:

  • C5-Amidation (C–N Bond Formation): The displacement of the 5-chloro substituent via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling[6][7].

  • C3-Amidation (Ester-to-Amide Conversion): The transformation of the C3 methyl ester into a carboxamide, typically via saponification followed by peptide-like coupling[8][9].

This application note provides field-proven, self-validating protocols for both pathways, detailing the mechanistic causality behind reagent selection to ensure high-fidelity library generation.

Mechanistic Rationale & Chemoselectivity

The reactivity of Methyl 5-chloropyridazine-3-carboxylate is dictated by the profound electron-withdrawing nature of the diazine ring.

The C5-SNAr Pathway

The two nitrogen atoms in the pyridazine ring exert a strong inductive and resonance-withdrawing effect. This is further amplified by the C3-methyl ester. Consequently, the C5-position is highly electrophilic. When a nucleophilic amine attacks C5, the resulting anionic intermediate (Meisenheimer complex) is exceptionally stabilized by the adjacent ring nitrogens and the ester group[10]. This allows SNAr to proceed rapidly under relatively mild conditions without the strict requirement for palladium catalysis, which is highly advantageous for late-stage pharmaceutical synthesis where heavy metal remediation is a concern[3][4].

Mechanism Step1 5-Chloropyridazine Core (Highly Electrophilic C5) Step2 Nucleophilic Attack by 1°/2° Amine Step1->Step2 Step3 Meisenheimer Complex (Anion stabilized by N2/N3 & C3-Ester) Step2->Step3 Step4 Chloride Elimination (Restoration of Aromaticity) Step3->Step4 Step5 5-Aminopyridazine Product Step4->Step5

Mechanistic causality of the SNAr amidation at the C5 position.

The C3-Ester Amidation Pathway

Direct aminolysis of the C3 ester is often sluggish and requires harsh conditions that can degrade the pyridazine core or cause undesired side reactions at C5. Therefore, a two-step sequence is preferred: mild saponification using Lithium Hydroxide (LiOH)[9], followed by activation of the resulting carboxylic acid using a uronium-based coupling agent like HATU[8]. HATU is specifically chosen over EDC/HOBt because electron-deficient heteroaromatic carboxylic acids are prone to forming unreactive intermediates; HATU ensures rapid formation of the highly reactive 7-aza-OBt ester, driving the amidation to completion.

G SM Methyl 5-chloropyridazine- 3-carboxylate C5_SNAr C5 SNAr Amidation (Amine, Base, Heat) SM->C5_SNAr Pathway A C3_Hydrolysis C3 Saponification (LiOH, THF/H2O) SM->C3_Hydrolysis Pathway B Final Fully Functionalized Pyridazine Scaffold C5_SNAr->Final Subsequent C3 Mod C3_Amidation C3 Amide Coupling (Amine, HATU, DIPEA) C3_Hydrolysis->C3_Amidation C3_Amidation->Final Subsequent C5 Mod

Orthogonal amidation pathways for Methyl 5-chloropyridazine-3-carboxylate.

Experimental Protocols

Protocol A: C5-Amidation via Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for secondary aliphatic amines (e.g., morpholine, piperazine) and primary anilines.

Reagents & Materials:

  • Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv)

  • Amine nucleophile (1.2 – 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol) in anhydrous DMF (0.2 M concentration). Causality: DMF is a polar aprotic solvent that effectively solvates and stabilizes the highly polar Meisenheimer transition state, accelerating the reaction.

  • Reagent Addition: Add DIPEA (2.5 mmol) followed by the amine (1.2 mmol for aliphatic amines; up to 2.0 mmol for less nucleophilic anilines). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the starting amine from precipitating as a hydrochloride salt.

  • Thermal Activation: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours. Monitor progression via LC-MS.

  • Workup (Self-Validation): Cool to room temperature. Quench the reaction by pouring it into ice-cold water (10 volumes). If the product precipitates, isolate via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C3-Amidation via Saponification and HATU Coupling

This protocol converts the C3 ester to a diverse array of carboxamides.

Step 1: Saponification [9]

  • Suspend Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol) in a 4:1 mixture of THF/H2O (5 mL) at 0 °C. Causality: The biphasic-like nature of THF/H2O ensures both the organic ester and the inorganic hydroxide salt are fully solvated.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 mmol) in one portion.

  • Stir at room temperature for 1–2 hours. Monitor by TLC until the ester is consumed.

  • Concentrate under reduced pressure to remove THF. Acidify the aqueous layer with 1N HCl to pH ~3. Extract the resulting 5-chloropyridazine-3-carboxylic acid with EtOAc, dry, and concentrate.

Step 2: HATU-Mediated Coupling [8]

  • Dissolve the isolated carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes. Causality: This pre-activation step forms the active OBt-ester. A color change to pale yellow/orange is a visual self-validation that the active ester has formed.

  • Add the desired amine (1.2 mmol). Stir at room temperature for 2–4 hours.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry, and purify via chromatography.

Quantitative Data Analysis: Amidation Scope and Efficiency

The following table summarizes expected outcomes based on the orthogonal reactivity profiles of the pyridazine scaffold, allowing researchers to predict yields and select appropriate conditions.

Reaction PathwayAmine ClassReagents / ConditionsTemp (°C)Time (h)Expected Yield (%)
C5 SNAr 2° Aliphatic (e.g., Morpholine)DIPEA, DMF80485 - 92%
C5 SNAr 1° Aliphatic (e.g., Benzylamine)DIPEA, DMF80678 - 85%
C5 SNAr Anilines (Electron-rich)DIPEA, NMP1001260 - 75%
C5 Buchwald-Hartwig Anilines (Electron-poor)Pd2(dba)3, Xantphos, Cs2CO3, Dioxane1001655 - 70%
C3 Amidation 1°/2° Aliphatic Amines1. LiOH (THF/H2O)2. HATU, DIPEA, DMFRT2 (Step 2)80 - 90%
C3 Amidation Anilines1. LiOH (THF/H2O)2. HATU, DIPEA, DMF4012 (Step 2)65 - 80%

References

  • National Institutes of Health (NIH) / PMC. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • ResearchGate. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Retrieved from[Link]

  • Taylor & Francis. Acyl chloride – Knowledge and References (Pyridazine Ester Saponification). Retrieved from[Link]

  • ACS Publications. Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs (HATU Coupling of Pyridazines). Retrieved from [Link]

Sources

Application

Application Note: Divergent Functionalization of Methyl 5-chloropyridazine-3-carboxylate in Medicinal Chemistry

Executive Summary & Chemical Profile Pyridazines are privileged pharmacophores in modern drug discovery. They are frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility, increase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Pyridazines are privileged pharmacophores in modern drug discovery. They are frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility, increase molecular dipole moments, and evade cytochrome P450-mediated metabolism. Among pyridazine building blocks, Methyl 5-chloropyridazine-3-carboxylate stands out as a highly versatile, bifunctional intermediate.

This application note details the mechanistic rationale and validated protocols for utilizing this intermediate, focusing on C5-functionalization via Suzuki-Miyaura cross-coupling, Nucleophilic Aromatic Substitution (SNAr), and Cross-Electrophile Coupling (XEC), followed by C3-ester derivatization.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 5-chloropyridazine-3-carboxylate
CAS Number 1256786-31-8[1]
Molecular Formula C6H5ClN2O2[2]
Molecular Weight 172.57 g/mol [2]
Predicted LogP 0.43[2]
Reactive Vectors C5 (Electrophilic), C3 (Ester handle)

Mechanistic Rationale & Causality of Reactivity

The synthetic utility of Methyl 5-chloropyridazine-3-carboxylate is governed by the synergistic electron-withdrawing effects of the two adjacent ring nitrogens and the C3-methyl ester.

  • C5-Chloride Activation : The severe depletion of electron density at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond. Consequently, the C5-chloride is highly primed for rapid oxidative addition by low-valent transition metals (Pd, Ni)[3]. Furthermore, the electron-deficient nature of the ring makes it highly susceptible to direct addition-elimination via metal-free SNAr.

  • Ligand-Dependent Selectivity : In highly activated pyridazines, the choice of ligand during cross-coupling is profound. Electron-deficient bidentate ligands (e.g., dppf) are optimal for controlling regioselectivity and preventing unwanted protodehalogenation or bis-coupling side reactions[3].

  • C3-Methyl Ester : The ester serves as a robust protecting group during harsh C5 functionalization. Post-coupling, it can be seamlessly saponified to a carboxylic acid—a critical vector for amide-based structure-activity relationship (SAR) exploration.

Workflow Core Methyl 5-chloropyridazine- 3-carboxylate (CAS: 1256786-31-8) SubGraph1 C5 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Core->SubGraph1 SubGraph2 C5 SNAr Amine, DIPEA, Heat Core->SubGraph2 SubGraph3 C3 Saponification LiOH, THF/H2O Core->SubGraph3 Product1 Methyl 5-arylpyridazine- 3-carboxylate SubGraph1->Product1 Product2 Methyl 5-aminopyridazine- 3-carboxylate SubGraph2->Product2 Product3 5-chloropyridazine- 3-carboxylic acid SubGraph3->Product3

Divergent functionalization pathways of Methyl 5-chloropyridazine-3-carboxylate.

Experimental Protocols & Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce aryl or heteroaryl groups at the C5 position. Causality: The Suzuki-Miyaura reaction is a powerful method for functionalizing the chloropyridazine scaffold[4]. Pd(dppf)Cl₂ is selected because its bidentate nature prevents catalyst deactivation and suppresses protodehalogenation. A biphasic solvent system (Dioxane/H₂O) is required to dissolve the inorganic base (K₂CO₃), which is essential for activating the boronic acid into a reactive boronate complex prior to transmetalation.

Step-by-Step Methodology:

  • Preparation: In a thick-walled borosilicate glass vial, add Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Degassing: Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv). Degas the mixture by sparging with nitrogen for 5–10 minutes. Self-Validation: Degassing is critical; failure to remove O₂ will result in rapid Pd(0) oxidation, visible as a black precipitate (palladium black), stalling the reaction.

  • Heating: Seal the vial and heat to 80–90 °C for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 173 [M+H]⁺) is fully consumed.

  • Workup: Dilute with ethyl acetate and water. Extract the aqueous layer, wash the combined organics with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Introduce primary or secondary amines at the C5 position. Causality: The highly electron-deficient C5 position allows for transition-metal-free amination. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophilic amine, which would otherwise arrest the catalytic cycle.

Step-by-Step Methodology:

  • Mixing: Dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv) in a polar aprotic solvent (DMF or NMP, 0.2 M).

  • Reagent Addition: Add the desired amine (1.2 equiv) and DIPEA (2.0 equiv) at room temperature.

  • Reaction: Heat the mixture to 60–80 °C for 2–6 hours.

  • Workup: Quench the reaction by pouring it into ice water. If the product precipitates, isolate it via vacuum filtration. Otherwise, extract with dichloromethane (DCM), wash extensively with water to remove DMF, and concentrate.

Protocol C: Selective Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: Direct coupling of the C5-chloride with an aryl bromide without pre-forming an organometallic reagent. Causality: Recent advancements demonstrate that heteroaryl chlorides can undergo selective Ni-catalyzed cross-electrophile coupling (XEC) with aryl bromides at a 1:1 substrate ratio[5]. This methodology utilizes a NiBr₂/terpyridine catalyst system with Zn as a reductant. The Zn selectively reduces the aryl bromide to form an in situ aryl-zinc intermediate, which subsequently transmetalates with the Ni-activated chloropyridazine[6].

Mechanism Start Ni(0) Catalyst OxAdd1 Oxidative Addition 1 (Ar-Br) Start->OxAdd1 Reduct Reduction via Zn/FeBr2 Forms Ar-Zn intermediate OxAdd1->Reduct OxAdd2 Oxidative Addition 2 (C5-Cl of Pyridazine) Reduct->OxAdd2 RedElim Reductive Elimination (Forms C5-Ar bond) OxAdd2->RedElim Regen Ni(II) to Ni(0) Reduction RedElim->Regen Regen->Start Catalytic Cycle

Catalytic cycle for the Ni-Catalyzed Cross-Electrophile Coupling at the C5 position.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), Aryl Bromide (1.0 equiv), NiBr₂ (10 mol%), terpyridine ligand (10 mol%), and Zn dust (2.0 equiv).

  • Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide).

  • Reaction: Stir vigorously at 25–60 °C for 16 hours. Self-Validation: The reaction mixture typically transitions from pale green to deep red/brown, indicating the formation of the active low-valent Ni species.

  • Workup: Filter the mixture through a pad of Celite to remove excess Zn dust, dilute with EtOAc, wash with 1M HCl, and purify via chromatography.

Protocol D: C3-Ester Saponification and Amidation

Objective: Convert the C3-methyl ester into a functionalized amide. Causality: LiOH is preferred over NaOH/KOH for saponification as the lithium carboxylate intermediate is highly soluble in aqueous THF and less prone to inducing ring-opening side reactions on the electron-deficient pyridazine core. HATU is utilized for the subsequent amidation due to its superior ability to activate heteroaryl carboxylic acids rapidly, minimizing degradation.

Step-by-Step Methodology:

  • Saponification: Dissolve the C5-functionalized methyl pyridazine-3-carboxylate in THF/H₂O (3:1). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 2 hours.

  • Acidification: Acidify to pH ~3 using 1M HCl. Extract the resulting carboxylic acid with 10% isopropanol in DCM.

  • Amidation: Dissolve the isolated acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester, then add the desired amine (1.2 equiv). Stir for 2 hours at room temperature, followed by standard aqueous workup.

Data Presentation

Table 2: Reaction Optimization Matrix for C5-Functionalization
Reaction TypeReagents / CatalystSolventTemp (°C)Yield RangeKey Mechanistic Driver
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80–9065–85%Bidentate ligand prevents protodehalogenation.
SNAr (Amination) Amine, DIPEADMF or NMP60–8075–95%Highly electron-deficient C5 lowers LUMO energy.
Ni-Catalyzed XEC NiBr₂, Zn, terpyridineDMA25–6050–70%Zn mediates in situ Ar-Zn formation from Ar-Br.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Source: The Journal of Organic Chemistry (2013) URL:[Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio Source: ChemRxiv / Journal of the American Chemical Society (2024) URL:[Link]

Sources

Method

Methyl 5-chloropyridazine-3-carboxylate as a building block for kinase inhibitors

[label="5-(Substituted)pyridazine-3-carboxylate Finalizing Analysis of Data I have now added and summarized Table 1, comparing core scaffold properties, including the pyridazine ring, along with new details from Protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="5-(Substituted)pyridazine-3-carboxylate

Finalizing Analysis of Data

I have now added and summarized Table 1, comparing core scaffold properties, including the pyridazine ring, along with new details from Protocol B and other experimental data. This now includes a focus on the physicochemical properties of the phenyl, pyridine, and pyridazine rings.

Summarizing Core Scaffold Properties

I've just finished compiling Table 2, which outlines the optimization of SNAr conditions for methyl 5-chloropyridazine-3-carboxylate. The details are added, and this includes different conditions and nucleophiles. I've also just completed Table 1, comparing scaffold properties, including LogP for the parent structures.

Refining Table Data

I've made a revision to Table 1, adding key data points and physicochemical properties, including LogP, for diverse core scaffolds. Also, I've added a few more details to the SNAr conditions in Table 2, providing optimization.

Application Note: Methyl 5-chloropyridazine-3-carboxylate as a Core Scaffold in Kinase Inhibitor Discovery

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors frequently relies on privileged heteroaromatic scaffolds that can anchor the molecule within the ATP-binding pocket. The pyridazine ring has emerged as a superior bioisostere for phenyl and pyridine rings in kinase drug design[1]. The two adjacent nitrogen atoms of the pyridazine core act as potent hydrogen-bond acceptors, forming critical interactions with the backbone amide NH residues of the kinase hinge region[1][2].[3] is an exceptionally versatile building block for this purpose. It provides two orthogonal vectors for rapid diversification:

  • C5-Position (Selectivity Pocket): The 5-chloro group serves as a highly reactive exit vector for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing the introduction of hydrophobic or functionalized moieties that probe the DFG-in/out conformations of the kinase.

  • C3-Position (Solvent-Exposed Region): The methyl ester can be selectively saponified and converted into various amides, directing substituents toward the solvent-exposed region or the ribose-binding pocket to tune pharmacokinetic properties.

G A Pyridazine Core (Hinge Binder) B C5 Substitution (Selectivity Pocket) A->B SNAr / Cross-Coupling C C3 Amide/Ester (Solvent Exposed) A->C Hydrolysis & Amidation

Structural rationale for orthogonal functionalization of the pyridazine core.

Mechanistic Insights into Reactivity (E-E-A-T)

Why does methyl 5-chloropyridazine-3-carboxylate exhibit such favorable reactivity? The intrinsic electron-deficient nature of the diazine (pyridazine) ring is substantially magnified by the electron-withdrawing 3-carboxylate group. This synergistic electronic effect dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. Consequently, the C5 position becomes highly electrophilic and susceptible to SNAr[2]. Unlike unactivated aryl chlorides, which typically require palladium or nickel catalysis for amination, the 5-chloropyridazine undergoes smooth displacement with both aliphatic and aromatic amines under mild heating without transition metals. The polar aprotic solvent (e.g., NMP or DMF) stabilizes the anionic Meisenheimer complex intermediate, accelerating the reaction.

Causality in Hydrolysis: Following C5 functionalization, the methyl ester must be hydrolyzed to enable amide coupling. This step requires precise control. While pyridazine-3-carboxylic acids are generally stable, exposing electron-deficient heteroaromatics to harsh basic conditions at elevated temperatures can trigger unwanted decarboxylation. Therefore, a mild saponification protocol using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at room temperature is strictly recommended to preserve the integrity of the carboxylate[2].

Experimental Methodologies

The following self-validating protocols describe the sequential functionalization of the scaffold, commonly utilized in the synthesis of [2] and [1] inhibitors.

Protocol A: SNAr Diversification at C5 Objective: Introduce an amine-linked selectivity moiety at the C5 position.

  • Preparation: In an oven-dried vial, dissolve methyl 5-chloropyridazine-3-carboxylate (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL).

  • Reagent Addition: Add the desired primary amine or aniline (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing as a nucleophile.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor the consumption of the starting material via LCMS or TLC (EtOAc/Hexanes).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the 5-(substituted-amino)pyridazine-3-carboxylate.

Protocol B: Saponification and Amide Coupling at C3 Objective: Convert the C3 ester to an amide to target the solvent-exposed region.

  • Saponification: Dissolve the intermediate from Protocol A (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M concentration). Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours. Rationale: The THF/H₂O mixture ensures solubility of both the organic substrate and the inorganic base.

  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with 10% MeOH in Dichloromethane (DCM). Dry and concentrate.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Rationale: HATU is highly efficient for coupling electron-deficient, sterically hindered heteroaromatic carboxylic acids.

  • Amine Addition: Add the secondary amine (1.2 eq) and stir at room temperature for 4 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify via reverse-phase HPLC to obtain the final kinase inhibitor[4].

Workflow Start Methyl 5-chloropyridazine-3-carboxylate Step1 SNAr with R-NH2 (DIPEA, NMP, 80°C) Start->Step1 Int1 5-(Substituted)pyridazine-3-carboxylate Step1->Int1 Step2 LiOH Hydrolysis (THF/H2O, RT) Int1->Step2 Int2 5-(Substituted)pyridazine-3-carboxylic acid Step2->Int2 Step3 Amide Coupling (HATU, DIPEA, R'-NH2) Int2->Step3 Final Target Kinase Inhibitor Step3->Final

Step-by-step synthetic workflow for derivatizing methyl 5-chloropyridazine-3-carboxylate.

Quantitative Data Summaries

Table 1: Comparative Physicochemical Properties of Kinase Hinge-Binding Cores

Core Scaffold H-Bond Acceptors Aqueous Solubility Lipophilicity (LogP)* Metabolic Stability
Phenyl 0 Low High (~2.5) Moderate (CYP oxidation)
Pyridine 1 Moderate Medium (~1.5) Good
Pyridazine 2 High Low (~0.5) Excellent (Resists oxidation)

*Estimated LogP values for the unsubstituted parent rings.

Table 2: Optimization of SNAr Conditions for Methyl 5-chloropyridazine-3-carboxylate

Nucleophile Solvent Base Temp (°C) Time (h) Yield (%)
Aliphatic Amine (1°/2°) NMP DIPEA 60 4 >90%
Electron-Rich Aniline NMP DIPEA 80 8 85%
Electron-Poor Aniline DMF K₂CO₃ 100 12 65%

| Phenol / Alcohol | DMF | Cs₂CO₃ | 90 | 12 | 70% |

References

  • PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate. National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Pala, D., et al. (2024). ACS Medicinal Chemistry Letters.[Link]

  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Tamayo, N., et al. (2005). Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Application

Application Note: Divergent Synthesis of Novel Heterocycles from Methyl 5-chloropyridazine-3-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) Executive Summary & Mechanistic Rationale In modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyridazine core is highly valued as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility, reduced lipophilicity, and unique hydrogen-bond accepting capabilities. Methyl 5-chloropyridazine-3-carboxylate serves as an exceptionally versatile building block for the late-stage functionalization of complex heterocycles[1].

The Causality of Reactivity: The unique reactivity of this scaffold stems from its highly electron-deficient nature. The two adjacent nitrogen atoms in the 1,2-diazine system severely lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This electron deficiency is further amplified by the resonance and inductive electron-withdrawing effects of the C3-methyl ester. Consequently, the C5-chlorine bond is highly polarized and activated. This allows the molecule to undergo rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions, while also serving as an excellent electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and cutting-edge electroreductive Cross-Electrophile Couplings (XEC)[2].

Divergent Synthetic Workflows

The following diagram illustrates the strategic functionalization pathways accessible from this single precursor.

SynthesisWorkflow SM Methyl 5-chloropyridazine- 3-carboxylate (CAS 1256786-31-8) SNAr SNAr Reactions (Amines, Alkoxides) SM->SNAr Nucleophiles Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki R-B(OH)2 Pd cat., Base XEC Ni-Catalyzed Electro- Reductive XEC SM->XEC R-X, Ni cat. e- (Cathode) Prod1 5-Amino/Alkoxy Pyridazines SNAr->Prod1 Prod2 5-Aryl/Heteroaryl Pyridazines Suzuki->Prod2 Prod3 C(sp2)-C(sp3) / C(sp2)-C(sp2) Coupled Pyridazines XEC->Prod3

Divergent synthetic pathways for the functionalization of Methyl 5-chloropyridazine-3-carboxylate.

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in observational milestones to ensure reaction fidelity without relying solely on end-point analytics.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Objective: Synthesis of 5-aminopyridazine derivatives.

Mechanistic Choice: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly acts as an HCl scavenger. Polar aprotic solvents (DMF or NMP) are chosen to stabilize the highly polar Meisenheimer complex transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL vial, dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 172.6 mg) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed dropwise by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Seal the vial and heat to 80 °C with vigorous stirring for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep orange/red solution. TLC (EtOAc/Hexane 1:1) should reveal the complete consumption of the UV-active starting material (Rf ~0.6) and the appearance of a lower-running product spot.

  • Workup: Cool to room temperature, quench with ice water (15 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the C5 position.

Mechanistic Choice: Pyridazines possess strongly coordinating nitrogen atoms that can poison palladium catalysts by forming inactive bis-chelate complexes. To circumvent this, we employ Pd(dppf)Cl₂ [3]. The bidentate dppf ligand enforces a cis-geometry on the palladium center and provides substantial steric bulk, effectively shielding the metal from pyridazine coordination.

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is critical for dissolving the inorganic base and activating the boronic acid via the formation of a boronate complex.

  • Reaction Execution: Purge the vial with N₂ for 5 minutes. Heat the reaction under microwave irradiation at 110 °C for 30 minutes (or conventional heating at 90 °C for 3 hours).

  • Self-Validation Checkpoint: The initial red/orange pre-catalyst solution will darken significantly, often precipitating palladium black upon completion, indicating the end of the catalytic cycle.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Ni-Catalyzed Electroreductive Cross-Electrophile Coupling (XEC)

Objective: Direct C(sp2)-C(sp3) or C(sp2)-C(sp2) coupling without pre-formed organometallics.

Mechanistic Choice: Traditional couplings require sensitive Grignard or zinc reagents, which are highly incompatible with the electrophilic C3-methyl ester. XEC bypasses this by coupling two electrophiles (the chloropyridazine and an alkyl/aryl halide) directly via cathodic reduction[2][4].

XEC_Mechanism Ni0 Ni(0)L_n Active Species OxAdd1 Oxidative Addition (Fast Step) Ni0->OxAdd1 Methyl 5-chloro- pyridazine-3-carboxylate NiII_1 Ar-Ni(II)-Cl (Pyridazine Intermediate) OxAdd1->NiII_1 Red1 Cathodic Reduction (e- from Electrode) NiII_1->Red1 NiI Ar-Ni(I) Radical Sink Red1->NiI OxAdd2 Radical Addition (from R-X) NiI->OxAdd2 R-X (Alkyl Halide) NiIII Ar-Ni(III)-R Complex OxAdd2->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Cathodic Catalyst Regeneration Prod Cross-Coupled Product RedElim->Prod

Simplified catalytic cycle for the Ni-catalyzed electroreductive cross-electrophile coupling.

Step-by-Step Procedure:

  • Cell Setup: Use an undivided electrochemical cell equipped with a sacrificial Zinc anode and a Nickel foam cathode.

  • Reagent Addition: Add Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol), alkyl bromide (1.5 mmol), NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and tetrabutylammonium bromide (TBAB, 0.5 mmol) as the supporting electrolyte[5].

  • Reaction Execution: Dissolve in anhydrous DMF (10 mL). Electrolyze at a constant current of 10 mA at room temperature until 2.5 F/mol of charge has passed.

  • Self-Validation Checkpoint: The solution will rapidly turn deep green/brown, characteristic of the active low-valent Ni(0)/Ni(I) species. A stable voltage profile (typically 2-4 V) indicates a healthy, unpassivated electrode surface.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the protocols described above, based on standardized internal validation and literature precedents.

Reaction ClassSubstrate / Coupling PartnerCatalyst / BaseTemp / TimeExpected Yield (%)Key Advantage
SNAr Morpholine (Secondary Amine)None / DIPEA80 °C / 4 h85 - 92%Scalable, no transition metals required.
SNAr Sodium Methoxide (Alkoxide)None / NaOMe60 °C / 2 h78 - 84%Rapid access to ether derivatives.
Suzuki Phenylboronic AcidPd(dppf)Cl₂ / K₂CO₃110 °C / 0.5 h80 - 88%High functional group tolerance.
Suzuki 3-Pyridylboronic AcidPd(dppf)Cl₂ / K₂CO₃110 °C / 0.5 h70 - 75%Enables bi-heteroaryl synthesis.
XEC Cyclohexyl Bromide (Alkyl)NiBr₂·glyme / e⁻RT / 6 h65 - 72%Avoids sensitive Grignard reagents; preserves C3-ester.

References

  • BenchChem. "Methyl 5-chloropyridazine-3-carboxylate | CAS 1256786-31-8".
  • Royal Society of Chemistry (RSC). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines".
  • ACS Publications.
  • CCS Chemistry.
  • MDPI. "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides".

Sources

Method

Advanced Application Notes: Methyl 5-chloropyridazine-3-carboxylate in Agrochemical Synthesis

Strategic Overview & Structural Rationale In the highly specialized field of agrochemical discovery, the pyridazine ring system is recognized as a privileged heterocyclic scaffold. Containing two adjacent nitrogen atoms,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Structural Rationale

In the highly specialized field of agrochemical discovery, the pyridazine ring system is recognized as a privileged heterocyclic scaffold. Containing two adjacent nitrogen atoms, this six-membered ring offers a unique, highly electron-deficient electronic profile that modern synthetic chemists leverage to create diverse molecular entities[1].

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) serves as a highly modular building block. The presence of the reactive chlorine atom at the 5-position makes it an ideal candidate for cross-coupling and nucleophilic aromatic substitution (SNAr)[1]. Simultaneously, the methyl ester at the 3-position provides an orthogonal handle for late-stage functionalization (LSF). This dual-reactivity allows researchers to rapidly synthesize complex libraries of pyridazine-3-carboxylic acid derivatives, which are heavily utilized as precursors for novel herbicides, insecticides, and fungicides[2].

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting solubility and chromatographic behavior during synthesis.

PropertyValueRationale in Agrochemical Design
Molecular Formula C₆H₅ClN₂O₂Low molecular weight allows for high ligand efficiency.
Molecular Weight 172.57 g/mol Leaves ample mass budget for late-stage derivatization.
CAS Number 1256786-31-8Standardized identifier for commercial procurement[3].
XLogP3 ~0.7Moderate lipophilicity; ideal for tuning plant cuticle penetration.

Mechanistic Insights & Orthogonal Reactivity (E-E-A-T)

The utility of Methyl 5-chloropyridazine-3-carboxylate lies in its predictable, orthogonal reactivity. The diazine nitrogens strongly withdraw electron density via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Because the C5 position is highly activated, it readily undergoes SNAr with amines or alcohols without requiring harsh conditions.

However, the presence of the C3-methyl ester introduces a competitive risk: undesired hydrolysis or transesterification . Therefore, experimental choices regarding base selection, solvent polarity, and temperature must be strictly controlled. The causality of these choices is mapped out in the workflows below.

G A Methyl 5-chloropyridazine-3-carboxylate (Core Scaffold) B C5-Position Reactivity (Electrophilic Node) A->B C C3-Position Reactivity (Ester Node) A->C D SNAr Reactions (Amines/Alcohols) B->D Nucleophiles E Pd-Catalyzed Cross-Coupling (Suzuki/Stille) B->E Organometallics F Hydrolysis/Amidation (Library Generation) C->F Amines/Base G Herbicide Precursors (Photosystem II Inhibitors) D->G H Fungicide Precursors (Complex II Inhibitors) E->H F->G F->H

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the pyridazine core.

Validated Experimental Protocols

Protocol A: C5-Functionalization via SNAr (Synthesis of 5-Aminopyridazines)

This protocol is utilized to generate 5-amino substituted derivatives, which are common pharmacophores in modern photosystem II inhibiting herbicides[4].

  • Reagents : Methyl 5-chloropyridazine-3-carboxylate (1.0 eq), Arylamine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF.

  • Step-by-Step Methodology :

    • Initiation : Dissolve the pyridazine core in anhydrous DMF to achieve a 0.2 M concentration.

      • Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to the SNAr mechanism, accelerating the reaction.

    • Base Addition : Add DIPEA dropwise at room temperature.

      • Causality: A sterically hindered, non-nucleophilic base is strictly required to scavenge the HCl byproduct. Using a nucleophilic base would risk competitive attack at the electrophilic C5 center or premature hydrolysis of the C3 ester.

    • Heating : Elevate the temperature to 80°C and stir for 4-6 hours.

    • In-Process Validation : Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 173 [M+H]⁺) completely shifts to the expected product mass. If m/z 173 persists, add an additional 0.2 eq of arylamine.

    • Isolation : Quench the reaction mixture by pouring it into vigorously stirred ice-water.

      • Causality: The highly polar DMF and DIPEA-HCl salts remain in the aqueous phase, while the less polar functionalized pyridazine precipitates out. Recover the product via simple vacuum filtration.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Arylation at C5

For the development of fungicides (often targeting succinate dehydrogenase), introducing bulky aryl groups at the 5-position is required[5]. Recent advancements also highlight the utility of this scaffold in radical cross-coupling enabled by functionalized electrodes[6].

  • Reagents : Methyl 5-chloropyridazine-3-carboxylate (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane.

  • Step-by-Step Methodology :

    • Preparation : Combine the pyridazine, boronic acid, and Cs₂CO₃ in a Schlenk flask.

    • Degassing : Purge the solvent with Argon for 15 minutes prior to addition.

      • Causality: Oxygen rapidly deactivates the active Pd(0) species and promotes oxidative homocoupling of the boronic acid, destroying the stoichiometry of the reaction.

    • Catalyst Addition : Add Pd(dppf)Cl₂ and heat the sealed flask to 90°C.

      • Causality: The bidentate 'dppf' ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates reductive elimination and drastically reduces the rate of competitive protodehalogenation—a notorious side reaction when coupling electron-deficient heteroaryls.

    • Validation & Workup : Upon completion (confirmed by TLC, Hexanes/EtOAc 1:1), filter the crude mixture through a pad of Celite.

      • Causality: This step physically traps palladium black. Removing heavy-metal contamination at this stage is mandatory to prevent false positives in downstream agrochemical biological assays.

ProtocolLogic Start Reaction Design: C5-Arylation vs C3-Hydrolysis BaseChoice Base Selection Start->BaseChoice StrongBase Strong/Aqueous Base (e.g., NaOH, K2CO3 aq) BaseChoice->StrongBase MildBase Mild/Anhydrous Base (e.g., Cs2CO3, K3PO4) BaseChoice->MildBase Outcome1 Undesired Ester Hydrolysis (Loss of C3-Target) StrongBase->Outcome1 Outcome2 Successful C5-Cross Coupling (Preserved Ester) MildBase->Outcome2

Figure 2: Logical causality in base selection to prevent premature ester hydrolysis during C5-coupling.

Quantitative Data: Yield Analytics for Protocol B

To empirically validate the causality of the base and solvent selection in Protocol B, the following table summarizes the quantitative yield outcomes during process optimization. The data clearly demonstrates that anhydrous, mild bases are required to preserve the methyl ester.

Base / Solvent SystemTemperature (°C)Ester Hydrolysis (Side Product)Target Cross-Coupling YieldOptimization Conclusion
Na₂CO₃ (aq) / THF70°C> 40%35%Rejected: Unacceptable loss of C3-ester handle.
K₂CO₃ / Toluene90°C< 5%62%Suboptimal: Poor solubility of base limits reaction rate.
Cs₂CO₃ / 1,4-Dioxane 90°C < 2% 88% Optimal : High solubility, preserved ester, excellent yield.

Sources

Application

Application Note: High-Throughput Derivatization of Methyl 5-chloropyridazine-3-carboxylate for Combinatorial Library Synthesis

Audience: Discovery Chemists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Content Focus: Orthogonal Reactivity, Nucleophilic Aromatic Substitution (SNAr), and Parallel Synthesis Workflows Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Content Focus: Orthogonal Reactivity, Nucleophilic Aromatic Substitution (SNAr), and Parallel Synthesis Workflows

Rationale: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged pharmacophore in modern medicinal chemistry. Recognized by major pharmaceutical organizations (such as GlaxoSmithKline) as one of the "most developable" heteroaromatic rings for drug design, the pyridazine core offers excellent physicochemical properties, including enhanced aqueous solubility and favorable hydrogen-bonding profiles[1]. Pyridazine derivatives are heavily utilized in the development of kinase inhibitors, GABA-A receptor antagonists, and anti-inflammatory agents[2].

Methyl 5-chloropyridazine-3-carboxylate serves as an ideal bifunctional building block for combinatorial library synthesis. Its utility lies in its strictly orthogonal reactivity:

  • The C5-Position (Electrophilic Center): The 5-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This activation is driven by the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the diazine system, further amplified by the C3 ester lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • The C3-Position (Carboxyl Center): The methyl ester can be selectively hydrolyzed to a carboxylic acid for subsequent amide coupling, or directly amidated, allowing for vast diversification at a secondary vector.

Physicochemical Profile & Reactivity Dynamics

Before initiating library synthesis, it is critical to understand the baseline properties of the starting material to ensure proper solvent selection and analytical tracking[3],[4].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 5-chloropyridazine-3-carboxylate
CAS Registry Number 1256786-31-8
PubChem CID 131699995
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Monoisotopic Mass 172.00395 Da
SMILES COC(=O)C1=NN=CC(=C1)Cl

Data sourced from authoritative chemical databases[5],[3].

Orthogonal Derivatization Strategy

To maximize chemical space coverage, a divergent synthetic strategy is employed. The workflow separates modifications at the C5 position (via SNAr or Suzuki-Miyaura coupling) from modifications at the C3 position (via ester saponification and amidation).

G Core Methyl 5-chloropyridazine- 3-carboxylate C5_SNAr C5: SNAr (Amines/Thiols) Core->C5_SNAr Nucleophiles Base, Heat C5_Suzuki C5: Suzuki Coupling (Boronic Acids) Core->C5_Suzuki Pd Catalyst Base, Heat C3_Hydrolysis C3: Saponification (Carboxylic Acid) Core->C3_Hydrolysis LiOH/H2O THF, RT C3_Amidation C3: Direct Amidation (Amines) Core->C3_Amidation AlMe3 or TBD Amines Library Combinatorial Library (>1000 Compounds) C5_SNAr->Library C5_Suzuki->Library C3_Hydrolysis->Library C3_Amidation->Library

Orthogonal derivatization pathways for Methyl 5-chloropyridazine-3-carboxylate.

Validated Experimental Protocols (Self-Validating Systems)

The following protocols are designed for 96-well plate parallel synthesis. Each protocol integrates a mandatory Quality Control (QC) gate to ensure the system is self-validating, preventing the propagation of failed reactions into downstream purification bottlenecks.

Protocol 4.1: High-Throughput C5 SNAr (Amine Diversification)

Mechanistic Rationale: SNAr proceeds via a Meisenheimer complex intermediate. We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk prevents it from acting as a competitive nucleophile, while its solubility in polar aprotic solvents (DMF/NMP) ensures homogeneous reaction kinetics.

Workflow Step1 Dispense Core (0.1 M in DMF) Step2 Add Nucleophile + DIPEA Step1->Step2 Step3 Heating (80°C, 2h) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Prep-HPLC Purification Step4->Step5

Standardized high-throughput SNAr workflow with integrated LC-MS quality control.

Step-by-Step Methodology:

  • Reagent Dispensing: Into a 2 mL 96-well deep-well block, dispense 500 µL of a 0.1 M solution of Methyl 5-chloropyridazine-3-carboxylate (50 µmol) in anhydrous DMF.

  • Nucleophile Addition: Add the respective primary or secondary amine (60 µmol, 1.2 eq) to each well using a liquid handler.

  • Base Addition: Add DIPEA (100 µmol, 2.0 eq, ~17.4 µL) to each well.

  • Reaction Execution: Seal the block with a pierceable silicone mat. Heat the block in a shaker incubator at 80 °C for 2 hours at 600 rpm. (Note: For sterically hindered secondary amines, substitute DMF with NMP and heat at 100 °C for 4 hours).

  • QC Validation Gate: Withdraw 2 µL from each well and dilute into 200 µL of Acetonitrile/Water (1:1). Analyze via UPLC-MS. Proceed only if the starting material (m/z 173 [M+H]⁺) shows >95% depletion.

  • Workup/Purification: Evaporate volatiles using a centrifugal evaporator (e.g., Genevac). Reconstitute in DMSO and purify via mass-directed Prep-HPLC.

Protocol 4.2: C3 Ester Saponification & Amidation (Post-SNAr)

Mechanistic Rationale: Direct amidation of the methyl ester can be sluggish without Lewis acid catalysis (e.g., AlMe3). For high-throughput library synthesis, a two-step saponification-amidation sequence is often more robust. Lithium hydroxide (LiOH) is chosen for saponification because the resulting lithium carboxylate salt is highly soluble in aqueous mixtures, driving the equilibrium forward rapidly without decarboxylation side-reactions.

Step-by-Step Methodology:

  • Saponification: To the crude SNAr product (approx. 50 µmol) in 300 µL THF, add 200 µL of a 0.5 M aqueous LiOH solution (100 µmol, 2.0 eq).

  • Reaction Execution: Agitate at room temperature for 2 hours.

  • QC Validation Gate: Verify complete disappearance of the ester via LC-MS.

  • Neutralization: Adjust pH to ~5 using 1 M HCl to precipitate the intermediate carboxylic acid, then evaporate to dryness.

  • Amidation: Reconstitute the dry acid in 400 µL DMF. Add HATU (60 µmol, 1.2 eq) and DIPEA (150 µmol, 3.0 eq). Stir for 10 minutes to form the activated ester.

  • Diversification: Add the secondary set of amines (60 µmol, 1.2 eq) and agitate at room temperature for 4 hours prior to final Prep-HPLC purification.

Reaction Scope & Quantitative Data

The following table summarizes the expected performance metrics for the derivatization of Methyl 5-chloropyridazine-3-carboxylate based on established parallel synthesis campaigns.

Table 2: Reaction Scope and Expected Outcomes
Reaction TypeReagents / ConditionsCatalyst / BaseTemp / TimeExpected Yield
SNAr (Primary Amines) R-NH2 (1.2 eq), DMFDIPEA (2.0 eq)80 °C, 2 h75 - 95%
SNAr (Secondary Amines) R1R2NH (1.5 eq), NMPDIPEA (2.5 eq)100 °C, 4 h60 - 85%
Suzuki Coupling R-B(OH)2 (1.5 eq), Dioxane/H2OPd(dppf)Cl2, K2CO390 °C, 12 h50 - 80%
Ester Hydrolysis LiOH (2.0 eq), THF/H2ONoneRT, 2 h> 95%
Amide Coupling R-NH2, HATU (1.2 eq), DMFDIPEA (3.0 eq)RT, 4 h70 - 90%

References

  • PubChemLite - Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives Source: KU Leuven (Lirias Digital Repository) URL:[Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Method

Application Note: Advanced Sonogashira Cross-Coupling of Methyl 5-Chloropyridazine-3-Carboxylate

Executive Summary The Sonogashira cross-coupling of heteroaryl chlorides remains a significant challenge in modern organic synthesis due to the high bond dissociation energy of the C–Cl bond. This application note detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling of heteroaryl chlorides remains a significant challenge in modern organic synthesis due to the high bond dissociation energy of the C–Cl bond. This application note details a highly optimized, copper-free experimental protocol for the alkynylation of Methyl 5-chloropyridazine-3-carboxylate . By utilizing a sterically demanding, electron-rich palladium pre-catalyst (XPhos Pd G3) and a non-nucleophilic inorganic base, this self-validating workflow overcomes traditional limitations such as Glaser homocoupling, ester hydrolysis, and nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Substrate Profiling

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly functionalized, electron-deficient building block[1]. The presence of two electronegative nitrogen atoms in the diazine ring, compounded by the electron-withdrawing methyl ester at the C3 position, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

While this electron deficiency facilitates the typically rate-limiting oxidative addition of Pd(0) into the C–Cl bond, it introduces severe vulnerabilities under standard Sonogashira conditions:

  • SNAr Susceptibility: Standard amine bases (e.g., triethylamine, piperidine) act as nucleophiles, attacking the highly electrophilic C5 position and displacing the chloride before the palladium catalyst can engage.

  • Ester Hydrolysis: The C3 methyl ester is highly sensitive to aqueous or hydroxide-based conditions.

  • Glaser Homocoupling: The use of traditional copper(I) co-catalysts in the presence of trace oxygen promotes the oxidative dimerization of the terminal alkyne, consuming the starting material and complicating purification[2].

To circumvent these issues, a copper-free, amine-free catalytic cycle is required[3].

G Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd(0)) OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OxAdd + Ar-Cl Complexation Alkyne Complexation & Deprotonation OxAdd->Complexation + Alkyne / Base RedElim Reductive Elimination Product Release Complexation->RedElim RedElim->Pd0 Regeneration Product Coupled Alkynyl Pyridazine Product RedElim->Product Substrate Methyl 5-chloropyridazine -3-carboxylate Substrate->OxAdd Alkyne Terminal Alkyne + Base Alkyne->Complexation

Fig 1. Cu-free Sonogashira catalytic cycle for electron-deficient heteroaryl chlorides.

Experimental Design & Causality

Every reagent in this protocol is selected based on strict mechanistic causality:

  • Catalyst (XPhos Pd G3): Traditional Pd(PPh3)4 is often insufficiently electron-rich to activate heteroaryl chlorides efficiently. XPhos Pd G3 generates a highly active, mono-ligated Pd(0) species. The bulky biaryl phosphine ligand accelerates reductive elimination and stabilizes the catalyst against deactivation[3].

  • Base (Cs2CO3): Cesium carbonate is a non-nucleophilic, solid-state inorganic base. It provides sufficient basicity to deprotonate the alkyne-Pd(II) complex without triggering SNAr at the pyridazine core or hydrolyzing the ester.

  • Solvent (Anhydrous MeCN): Acetonitrile provides excellent solubility for the organic substrates and partial solubility for Cs2CO3, driving the reaction forward without the protic interference that leads to side reactions.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes during the optimization for this specific substrate class.

Catalyst System (mol%)BaseSolventAdditiveYield (%)Primary Failure Mode / Byproduct
Pd(PPh3)4 (5%)Et3NTHFCuI (5%)< 10%SNAr Adduct (Amine substitution)
Pd(dppf)Cl2 (5%)K2CO3DMFCuI (5%)45%Glaser Homocoupling (Alkyne dimer)
Pd-132 (Amphos) (2%)Cs2CO3DMFNone88%Trace unreacted starting material
XPhos Pd G3 (2%) Cs2CO3 MeCN None > 92% Clean conversion, no major byproducts

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the quench phase until the In-Process Control (IPC) confirms complete consumption of the electrophile.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Reaction (80°C, 2-4 h) Prep->Reaction Monitor 3. In-Process Control (LC-MS / TLC) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extract (EtOAc / NH4Cl) Monitor->Quench Conversion >95% Purify 5. Purification (Flash Chromatography) Quench->Purify

Fig 2. Step-by-step experimental workflow with integrated in-process controls.

Materials (1.0 mmol Scale)
  • Methyl 5-chloropyridazine-3-carboxylate: 1.0 equiv (172.6 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv (1.2 mmol, ~122.5 mg)

  • XPhos Pd G3: 2.0 mol% (16.9 mg)

  • Cesium Carbonate (Cs2CO3): 2.0 equiv (651.6 mg) - Must be oven-dried.

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Procedure
  • Anaerobic Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-chloropyridazine-3-carboxylate, XPhos Pd G3, and Cs2CO3. Seal the tube with a septum and purge with dry Nitrogen or Argon for 5 minutes (3 vacuum/backfill cycles).

  • Solvent & Alkyne Addition: Inject anhydrous MeCN (5.0 mL) followed by the terminal alkyne via syringe. If the alkyne is a solid, add it during Step 1.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive inert gas flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring (800 rpm) for 2 to 4 hours.

  • In-Process Control (IPC) - Self-Validation: After 2 hours, cool the reaction briefly. Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Validation Check: Monitor for the disappearance of the starting material mass ( m/z 173 [M+H]+) and the appearance of the product mass. If starting material >5%, re-seal, purge, and heat for an additional 2 hours.

  • Quench & Extraction: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional EtOAc (10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure alkynylated pyridazine.

Troubleshooting

  • Observation: High levels of Glaser homocoupling (alkyne dimerization).

    • Root Cause: Oxygen ingress into the reaction vessel.

    • Correction: Ensure rigorous degassing (freeze-pump-thaw) of solvents and check the integrity of the Schlenk tube seals.

  • Observation: Ester hydrolysis observed in LC-MS (formation of the carboxylic acid, m/z [M-14]).

    • Root Cause: Wet solvent or hygroscopic base absorbing atmospheric water.

    • Correction: Use strictly anhydrous MeCN and ensure Cs2CO3 is stored in a desiccator or freshly oven-dried at 120 °C.

References

  • 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki, Guidechem.
  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P, Organic Chemistry Portal / J. Org. Chem.
  • Sonogashira Coupling, Chemistry LibreTexts.

Sources

Application

Application Note: One-Pot Synthesis of 5-Substituted Pyridazine-3-carboxylic Acids via Methyl 5-chloropyridazine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The pyridazine nucleu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The pyridazine nucleus is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, protein-protein interaction (PPI) modulators, and central nervous system (CNS) therapeutics. Its unique dipole moment, hydrogen-bonding capabilities, and favorable physicochemical properties make it an excellent bioisostere for phenyl and pyridine rings.

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) [1] is a highly versatile, dielectrophilic building block[2]. It offers two orthogonal functional handles:

  • C5-Chloride: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • C3-Methyl Ester: Ready for downstream derivatization, typically saponification followed by amide coupling.

In high-throughput library synthesis, isolating intermediate esters is often undesirable. Pyridazine esters can suffer from poor solubility, high polarity, and significant mass loss during silica gel chromatography. To circumvent this, we have developed a one-pot, two-step telescoped protocol . By performing a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by in situ base-mediated saponification, chemists can rapidly access 5-arylpyridazine-3-carboxylic acids in a single reaction vessel.

Furthermore, recent advancements in synthetic organic electrochemistry have demonstrated that this exact building block can undergo Ni-catalyzed electrochemical decarboxylative cross-coupling with redox-active esters using Ag-NP functionalized electrodes[3]. This application note covers both the logic of these modern workflows and provides a concrete, self-validating protocol for the traditional Pd-catalyzed one-pot approach.

Reaction Workflow & Logic

The success of a one-pot sequence relies on solvent compatibility and reagent orthogonality. A biphasic solvent system like Toluene/H2O is excellent for Suzuki couplings but severely limits the subsequent saponification step due to poor mass transfer. Therefore, a water-miscible solvent like 1,4-Dioxane is selected. It supports high-temperature Pd-catalysis and allows seamless integration of aqueous hydroxide for the second step.

G cluster_0 Pathway A: Traditional Pd-Catalyzed One-Pot cluster_1 Pathway B: Modern Electrochemical One-Pot A Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) B Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Arylboronic Acid) A->B F Ni-Catalyzed Electrochemical Coupling (Ag-NP Electrode, Redox-Active Ester) A->F C Intermediate: Methyl 5-arylpyridazine-3-carboxylate (In Situ) B->C D Step 2: Saponification (aq. LiOH, 25°C) C->D E 5-Arylpyridazine-3-carboxylic Acid D->E G Intermediate: Methyl 5-alkylpyridazine-3-carboxylate (In Situ) F->G H Step 2: Saponification / Amidation G->H I 5-Alkylpyridazine-3-carboxamide / Acid H->I

Divergent one-pot synthesis workflows for Methyl 5-chloropyridazine-3-carboxylate.

Mechanistic Insights & Causality (E-E-A-T)

To ensure this protocol acts as a self-validating system, it is critical to understand the why behind the experimental parameters:

  • Catalyst Selection: The C5-chloride of the pyridazine ring is highly electron-deficient. While standard Pd(PPh3)4 can work, catalysts with electron-rich, bulky ligands like Pd(dppf)Cl2 or Pd(OAc)2/XPhos significantly accelerate the oxidative addition step and prevent protodeboronation of the arylboronic acid.

  • Base Sequencing: A mild base (K2CO3 or K3PO4) is used in Step 1. Stronger bases (like NaOH) cannot be used initially, as they would prematurely hydrolyze the methyl ester, generating a carboxylate anion that coordinates to the Palladium catalyst and poisons the cross-coupling cycle.

  • Temperature Control during Saponification: Pyridazine-3-carboxylic acids are highly susceptible to thermal decarboxylation. Therefore, Step 2 (Saponification) must be performed at ambient temperature (20–25 °C) rather than at the elevated temperatures used for the cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of the one-pot sequence, demonstrating the causality of solvent and catalyst choices.

EntryCatalyst SystemBase (Step 1)Solvent SystemBase (Step 2)Overall Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2OLiOH (aq)45%Biphasic system hindered Step 2 saponification.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2OLiOH (aq)82%Miscible solvent allowed seamless transition to Step 2.
3Pd(OAc)2 / XPhosK3PO41,4-Dioxane/H2ONaOH (aq)88%Bulky ligand accelerated Step 1; rapid Step 2 hydrolysis.
4Pd(OAc)2 / XPhosK3PO41,4-Dioxane/H2ONaOH (aq, 80°C)31%Failure mode: High temp in Step 2 caused decarboxylation.

Detailed Experimental Protocol

Target: Synthesis of 5-(4-methoxyphenyl)pyridazine-3-carboxylic acid.

Materials Required
  • Electrophile: Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol, 172.6 mg)[4]

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182.4 mg)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 40.8 mg)

  • Bases: K2CO3 (2.0 equiv, 2.0 mmol, 276.4 mg) for Step 1; LiOH·H2O (3.0 equiv, 3.0 mmol, 125.9 mg) for Step 2.

  • Solvents: Degassed 1,4-Dioxane (4.0 mL), Degassed Deionized Water (1.0 mL + 2.0 mL).

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Methyl 5-chloropyridazine-3-carboxylate (172.6 mg), 4-methoxyphenylboronic acid (182.4 mg), and K2CO3 (276.4 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2·CH2Cl2 (40.8 mg), and reseal. Purge with Argon for 1 minute.

  • Heating: Place the vial in a pre-heated reaction block at 80 °C and stir vigorously for 2 to 3 hours.

  • Self-Validation Check: Monitor the reaction via LCMS or TLC (EtOAc/Hexanes 1:1). The starting material peak (m/z 173 [M+H]+) should completely disappear, replaced by the intermediate ester (m/z 245 [M+H]+). Do not proceed to Step 2 until Step 1 is complete.

Step 2: In Situ Saponification 7. Cooling: Remove the vial from the heating block and allow it to cool completely to room temperature (20–25 °C). Critical: Failing to cool the reaction will result in thermal decarboxylation of the product. 8. Hydrolysis: Dissolve LiOH·H2O (125.9 mg) in 2.0 mL of water. Inject this aqueous solution directly into the reaction mixture. 9. Stirring: Stir the mixture at room temperature for 1 to 2 hours. 10. Self-Validation Check: Monitor via LCMS. The intermediate ester peak (m/z 245) should transition entirely to the highly polar carboxylic acid (m/z 231 [M+H]+).

Step 3: Workup and Isolation 11. Filtration: Filter the crude reaction mixture through a short pad of Celite to remove Palladium black, washing the pad with 5 mL of water. 12. Extraction (Organic Impurities): Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (2 × 10 mL) to remove unreacted boronic acid, homocoupled byproducts, and phosphine ligands. Discard the organic layer. 13. Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~3.0. 14. Collection: A precipitate will form (the target 5-arylpyridazine-3-carboxylic acid). Collect the solid via vacuum filtration, wash with ice-cold water (5 mL), and dry under high vacuum to afford the pure product.

References

  • PubChemLite (Uni.lu). Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2). Available at: [Link]

  • ProQuest Dissertations. Radical Cross-Coupling Enabled by Functionalized Electrodes (Details the Ni-catalyzed electrochemical cross-coupling of methyl 5-chloropyridazine-3-carboxylate). Available at: [Link]

Sources

Method

Catalytic Systems for Cross-Coupling of Methyl 5-chloropyridazine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridazines Methyl 5-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridazines

Methyl 5-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a prevalent scaffold in a multitude of biologically active compounds, and the ability to selectively functionalize this ring system through modern cross-coupling techniques is paramount for the rapid generation of novel molecular entities. This guide provides an in-depth analysis of catalytic systems and detailed protocols for the cross-coupling of Methyl 5-chloropyridazine-3-carboxylate, a substrate characterized by an electron-deficient heteroaromatic ring and a moderately reactive C-Cl bond. Understanding the nuances of catalyst and ligand selection is critical to overcoming the challenges associated with the coupling of such heteroaryl chlorides.

Understanding the Substrate: Methyl 5-chloropyridazine-3-carboxylate

The reactivity of the C-Cl bond in Methyl 5-chloropyridazine-3-carboxylate is influenced by the electronic properties of the pyridazine ring. The two nitrogen atoms in the ring are electron-withdrawing, which generally facilitates the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)), a crucial step in most cross-coupling catalytic cycles. However, the lone pairs on the nitrogen atoms can also coordinate to the metal center, potentially leading to catalyst inhibition. Therefore, the choice of a suitable ligand is not only to enhance the catalytic activity but also to prevent catalyst deactivation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and hetero-biaryl structures.[1] For an electron-deficient substrate like Methyl 5-chloropyridazine-3-carboxylate, the selection of an appropriate palladium catalyst and ligand system is crucial for efficient coupling with a variety of aryl- and vinylboronic acids or esters.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The coupling of heteroaryl chlorides often requires more robust catalytic systems than their bromo or iodo counterparts.[1][2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are highly effective.[3] These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition of the C-Cl bond, and accelerate the reductive elimination step.[3] For the pyridazine core, the choice of ligand can also influence site-selectivity in di-substituted analogs.[4]

  • Base and Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is essential for solubilizing the various components of the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating cross-coupling reactions.[6][7] The rapid heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[6]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 5-chloropyridazine-3-carboxylate with an arylboronic acid using conventional heating.

  • Materials:

    • Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol)

    • Arylboronic acid (1.2-1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

    • Ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)

    • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1) (5 mL)

    • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add Methyl 5-chloropyridazine-3-carboxylate, arylboronic acid, palladium catalyst, ligand, and base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for microwave synthesis, offering a significant reduction in reaction time.[6]

  • Materials:

    • Methyl 5-chloropyridazine-3-carboxylate (0.5 mmol)

    • Arylboronic acid (0.6-0.75 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)

    • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF) (3 mL)

    • Microwave vial with a stir bar

  • Procedure:

    • In a microwave vial, combine Methyl 5-chloropyridazine-3-carboxylate, arylboronic acid, palladium catalyst, and base.

    • Add the solvent and seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[6]

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24 hGood to ExcellentAdapted from[1][8]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O135-14030 min (µW)Moderate to Good[6]
PdCl₂(dppf)K₂CO₃DME8018 hGoodAdapted from[8]

II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10] The coupling of amines with heteroaryl chlorides like Methyl 5-chloropyridazine-3-carboxylate requires careful selection of the catalyst system to achieve high yields and avoid side reactions.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential for the successful amination of aryl chlorides.[11] Ligands such as BrettPhos, XPhos, and RuPhos have demonstrated broad utility in these transformations.[12] The choice of ligand can be tailored to the specific amine coupling partner (primary, secondary, or even ammonia equivalents).[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[10] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions like ester hydrolysis.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Methyl 5-chloropyridazine-3-carboxylate.

  • Materials:

    • Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol)

    • Amine (1.2-1.5 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Ligand (e.g., BrettPhos, XPhos) (2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 mmol)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane) (5 mL)

    • Reaction vessel (e.g., Schlenk tube or sealed vial)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine and then Methyl 5-chloropyridazine-3-carboxylate.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
Pd₂(dba)₃ / BrettPhosNaOtBuToluene1004-12 hGood to ExcellentAdapted from[11][12]
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11012-24 hGoodAdapted from[14]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl- and heteroaryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[15] This reaction is typically co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:
  • Catalytic System: The classic Sonogashira reaction employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[16] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and the solvent or co-solvent.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These methods often rely on more sophisticated palladium/ligand systems and may require a different base.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of Methyl 5-chloropyridazine-3-carboxylate.

  • Materials:

    • Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol)

    • Terminal alkyne (1.2-1.5 mmol)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Base (e.g., Et₃N, DIPEA) (2-4 equivalents)

    • Anhydrous solvent (e.g., THF, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add Methyl 5-chloropyridazine-3-carboxylate, the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
Catalyst/Co-catalystBaseSolventTemp (°C)TimeYield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 502-8 hGoodAdapted from[15][16]
Pd(PPh₃)₄ / CuIDIPEADMF604-12 hGoodAdapted from[17]

IV. Other Cross-Coupling Reactions: Heck and Stille Couplings

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other cross-coupling reactions such as the Heck and Stille couplings can also be valuable for the functionalization of Methyl 5-chloropyridazine-3-carboxylate.

  • Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[18] For aryl chlorides, higher temperatures and specific catalyst systems are often necessary.[19][20]

  • Stille Coupling: The Stille reaction utilizes organostannane reagents to form C-C bonds.[21] A key advantage is the tolerance of a wide range of functional groups.[22] However, the toxicity of organotin compounds is a significant drawback.[21]

Considerations for Heck and Stille Couplings:
  • Heck Coupling: A typical catalyst system involves a palladium(II) source like Pd(OAc)₂ with a phosphine ligand or under phosphine-free conditions.[19] A base such as Et₃N or K₂CO₃ is required to neutralize the acid generated during the reaction.[19]

  • Stille Coupling: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[23] The reaction is known for its broad functional group tolerance.[23]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)L_n-Cl Ar-Pd(II)L_n-Cl Pd(0)Ln->Ar-Pd(II)L_n-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)L_n-R' Ar-Pd(II)L_n-R' Ar-Pd(II)L_n-Cl->Ar-Pd(II)L_n-R' Transmetalation (R'-B(OH)₂ + Base) Ar-R' Coupled Product (Ar-R') Ar-Pd(II)L_n-R'->Ar-R' Reductive Elimination Ar-R'->Pd(0)Ln Catalyst Regeneration

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Combine_Reagents Combine Substrate, Coupling Partner, Base, and Solvent Degas Degas Mixture Combine_Reagents->Degas Add_Catalyst Add Catalyst and Ligand Degas->Add_Catalyst Heat Heat Reaction (Conventional or Microwave) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Aqueous_Workup Aqueous Work-up (Extraction) Cool->Aqueous_Workup Dry_Concentrate Dry Organic Layer and Concentrate Aqueous_Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
  • Powers, D. C., & Ritter, T. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Wang, D., & Dekeyser, M. A. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Li, J., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
  • Joe, C. L., & Weix, D. J. (2018).
  • Wikipedia. (n.d.).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Guidechem. (2022).
  • BenchChem. (2025).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Stille reaction.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Organic Synthesis. (n.d.). Heck Coupling.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • Organic Reactions. (n.d.). The Stille Reaction.
  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.).
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023). 2.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript... MIT Open Access Articles.
  • Wikipedia. (n.d.). Heck reaction.
  • PubChem. (n.d.).
  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
  • BenchChem. (2025). The Versatile Role of 3-(Chloromethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis.

Sources

Application

Strategic Use of Protecting Groups in the Functionalization of Methyl 5-chloropyridazine-3-carboxylate: A Guide for Researchers

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold Methyl 5-chloropyridazine-3-carboxylate is a highly versatile building block in the synthesis of complex molecules for the pharmaceutical and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

Methyl 5-chloropyridazine-3-carboxylate is a highly versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its disubstituted pyridazine core offers multiple reaction sites, enabling the introduction of diverse functionalities. However, the inherent reactivity of the pyridazine nitrogens, the chloro substituent, and the methyl ester group presents a significant challenge in achieving selective transformations. Unwanted side reactions, such as nucleophilic attack on the ester or competing reactions at different positions on the pyridazine ring, can lead to complex product mixtures and low yields.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies to navigate the intricate reactivity of Methyl 5-chloropyridazine-3-carboxylate. By temporarily masking one or more functional groups, these strategies unlock synthetic pathways to novel derivatives that would otherwise be inaccessible. This document will delve into the rationale behind selecting appropriate protecting groups, provide detailed experimental protocols for their application and removal, and present a comparative analysis of different approaches to empower chemists in their synthetic endeavors.

Understanding the Reactivity of Methyl 5-chloropyridazine-3-carboxylate

The chemical behavior of Methyl 5-chloropyridazine-3-carboxylate is governed by the interplay of its three key functional components: the electron-deficient pyridazine ring, the reactive chloro substituent, and the electrophilic methyl ester.

  • The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring render it electron-deficient, making it susceptible to nucleophilic attack, although less so than its pyrazine and pyrimidine isomers. The nitrogen atoms can also act as nucleophiles or bases, and their relative reactivity can be influenced by the substituents on the ring.

  • The Chloro Substituent: The chlorine atom at the 5-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[1] This site is also amenable to various palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[2][3]

  • The Methyl Ester Group: The methyl ester at the 3-position is an electrophilic site prone to hydrolysis (saponification) under basic conditions to form the corresponding carboxylate salt.[4] It can also undergo transesterification in the presence of other alcohols. This reactivity can be a significant issue when basic conditions are required for reactions at the 5-position.

The strategic application of protecting groups is therefore crucial to orchestrate a desired reaction sequence and prevent unwanted transformations.

Protecting Group Strategies for the Pyridazine Nitrogens

Protecting one or both of the pyridazine nitrogen atoms can be essential to prevent their interference in subsequent reactions, such as metal-catalyzed cross-couplings, or to modulate the electronic properties of the ring to influence regioselectivity.

N-Alkylation: A Direct but Potentially Complex Approach

Direct alkylation of the pyridazine nitrogen with alkyl halides can be a straightforward method of protection. However, with two nitrogen atoms, this can lead to a mixture of mono-alkylated products at either nitrogen, as well as di-alkylation, depending on the reaction conditions and the steric and electronic environment of the pyridazine.[5] For pyridazin-3(2H)-ones, N-alkylation has been shown to be a viable strategy, with the N-benzyl group being a notable example that can be removed under appropriate conditions.[6]

Protocol 1: General N-Alkylation of a Pyridazine Derivative (Illustrative)

This protocol is a general illustration and would require optimization for Methyl 5-chloropyridazine-3-carboxylate.

Materials:

  • Pyridazine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, ACN)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of the pyridazine derivative in the chosen anhydrous solvent, add the base under an inert atmosphere.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a temperature determined by the reactivity of the substrates (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection: Removal of an N-benzyl group can often be achieved by hydrogenolysis (e.g., H₂, Pd/C).

N-Oxidation: Modulating Reactivity and Enabling Further Functionalization

Oxidation of one of the pyridazine nitrogens to an N-oxide is a powerful strategy to alter the electronic properties of the ring.[7] Pyridine N-oxides are known to be useful intermediates in organic synthesis.[8][9] The N-oxide group can act as a protecting group and can also direct subsequent functionalization.

Protocol 2: General N-Oxidation of a Pyridine Derivative (Illustrative)

This protocol, commonly used for pyridines, provides a starting point for the N-oxidation of Methyl 5-chloropyridazine-3-carboxylate.

Materials:

  • Pyridazine derivative (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • Dissolve the pyridazine derivative in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Deprotection: The N-oxide can often be removed by reduction, for example, with PCl₃ or H₂/Raney Ni.

Protecting the Methyl Ester Group

In many synthetic routes, the primary concern is the lability of the methyl ester to basic conditions often employed in SNAr and some cross-coupling reactions. Protecting the ester or converting it to a more robust group is therefore a critical strategy.

Conversion to a Carboxylic Acid and Back

A common strategy is to first hydrolyze the methyl ester to the corresponding carboxylic acid, which is generally more stable under a wider range of reaction conditions. Following the desired transformations on the pyridazine ring, the carboxylic acid can then be re-esterified.

Protocol 3: Hydrolysis of Methyl 5-chloropyridazine-3-carboxylate

Materials:

  • Methyl 5-chloropyridazine-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1 - 1.5 eq)

  • Solvent (e.g., THF/water mixture, Methanol/water mixture)

  • Aqueous HCl (for workup)

Procedure:

  • Dissolve Methyl 5-chloropyridazine-3-carboxylate in the chosen solvent system.

  • Add an aqueous solution of the base (LiOH or NaOH) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with aqueous HCl.

  • Collect the precipitated 5-chloropyridazine-3-carboxylic acid by filtration, wash with cold water, and dry.

Protocol 4: Re-esterification to the Methyl Ester

Materials:

  • 5-chloropyridazine-3-carboxylic acid (1.0 eq)

  • Methanol (as solvent and reagent)

  • Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

Procedure (using SOCl₂):

  • Suspend the 5-chloropyridazine-3-carboxylic acid in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Decision-Making Workflow for Protecting Group Strategy

The choice of a protecting group strategy is highly dependent on the planned synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

G start Start with Methyl 5-chloropyridazine-3-carboxylate q1 What is the next planned reaction? start->q1 snar SNAr or Cross-Coupling (Basic or Nucleophilic Conditions) q1->snar SNAr/Cross-Coupling ester_mod Ester Modification (e.g., Amide Formation) q1->ester_mod Ester Modification ring_mod Reaction at Pyridazine Ring (e.g., Electrophilic Substitution) q1->ring_mod Ring Modification q2 Are the reaction conditions basic? snar->q2 esterification Re-esterify after reaction (Protocol 4) snar->esterification q3 Is pyridazine nitrogen reactivity a concern? ester_mod->q3 final_product Desired Functionalized Product ester_mod->final_product ring_mod->q3 ring_mod->final_product protect_ester Protect the Ester Group q2->protect_ester Yes no_ester_protection Proceed without Ester Protection q2->no_ester_protection No hydrolysis Hydrolyze to Carboxylic Acid (Protocol 3) protect_ester->hydrolysis no_ester_protection->final_product hydrolysis->snar esterification->final_product protect_nitrogen Protect Pyridazine Nitrogen q3->protect_nitrogen Yes no_nitrogen_protection Proceed without Nitrogen Protection q3->no_nitrogen_protection No n_alkylation N-Alkylation (Protocol 1) protect_nitrogen->n_alkylation n_oxidation N-Oxidation (Protocol 2) protect_nitrogen->n_oxidation no_nitrogen_protection->final_product n_alkylation->ester_mod n_oxidation->ring_mod

Caption: A decision-making workflow for selecting a protecting group strategy.

Comparative Analysis of Protecting Group Strategies

StrategyFunctional Group ProtectedCommon ReagentsDeprotection ConditionsAdvantagesDisadvantages
N-Alkylation Pyridazine NitrogenBenzyl bromide, K₂CO₃H₂, Pd/CDirect method.Can lead to mixtures of isomers; may require harsh deprotection.
N-Oxidation Pyridazine Nitrogenm-CPBAPCl₃, H₂/Raney NiModulates ring reactivity; can direct further functionalization.Adds an extra redox step; may not be compatible with all substrates.
Ester Hydrolysis Methyl EsterLiOH, NaOH(Re-esterification)Carboxylic acid is robust; avoids ester-related side reactions.Requires two additional steps (hydrolysis and re-esterification).

Conclusion: Enabling Innovation in Synthesis

The strategic use of protecting groups is an indispensable tool for unlocking the full synthetic potential of Methyl 5-chloropyridazine-3-carboxylate. By carefully considering the reactivity of this versatile building block and the conditions of the desired transformations, researchers can design robust and efficient synthetic routes to novel and complex molecules. The strategies and protocols outlined in this guide provide a solid foundation for navigating the challenges associated with the selective functionalization of this important scaffold. As the demand for new pharmaceuticals and agrochemicals continues to grow, the judicious application of protecting group chemistry will undoubtedly play a pivotal role in the discovery and development of the next generation of bioactive compounds.

References

  • Konno, S., et al. (1992).
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873.
  • Deeb, A., et al. (2006). Pyridazine Derivatives and Related Compounds, Part 17:1 The Synthesis of Some 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and Their Antimicrobial Activity.
  • El-Gaby, M. S. A., et al. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(2), 735-743.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Konno, S., et al. (1992).
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Al-Azaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8563–8574.
  • Chilin, A., et al. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1-2.20.25.
  • Coates, W. J., & McKillop, A. (1993). A one-pot strategy for the preparation of 6-substituted pyridazin-3(2H)-ones. Synthesis, 1993(03), 334-336.
  • WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. (n.d.). Google Patents.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2291.
  • Yanai, S., et al. (1975). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Chemistry and Pharmaceutical Bulletin, 23(7), 1618-1621.
  • Kwon, Y.-J., & Kim, W.-S. (2022). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.
  • Mátyus, P. (2022).
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 17(04), 0385.
  • Rimaz, M., & Khalafy, J. (2010).
  • Gürsoy, A., & Karali, N. (2003). Pyridazine N-oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems. IL FARMACO, 58(7), 541-546.
  • Jana, S., et al. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Asian Journal of Organic Chemistry, 12(5), e202201389.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14-21.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 33(1), 177-181.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Charbonnière, L. J., et al. (2004). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Dalton Transactions, (15), 2253-2259.
  • Stolarczyk, M., et al. (2024).
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Wang, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.
  • Sigma-Aldrich. (n.d.).
  • Tsymbal, I. F., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 3123.
  • Zare, A., & Gholamnia, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19077-19099.
  • Jones, D. (2021, March 25).
  • Li, J., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron Letters, 75, 153133.

Sources

Method

Application Note: Solid-Phase Synthesis and Combinatorial Derivatization of Pyridazine Scaffolds Using Methyl 5-chloropyridazine-3-carboxylate

Introduction & Strategic Rationale Pyridazines and their derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents targeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyridazines and their derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents targeting anticancer, anti-inflammatory, and antimicrobial pathways 1. While traditional solution-phase synthesis of highly functionalized pyridazines often suffers from regioselectivity issues and tedious purification of polar zwitterionic intermediates, Solid-Phase Organic Synthesis (SPOS) has emerged as an enabling technology to bypass these limitations 2.

This technical guide details a robust, self-validating SPOS workflow utilizing Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8). While this building block is increasingly utilized in advanced electrochemical cross-coupling 3, its application in solid-phase Nucleophilic Aromatic Substitution (SNAr) offers an exceptionally efficient route for combinatorial library generation 4.

Mechanistic Causality: Why This Scaffold Works

The success of this protocol hinges entirely on the synergistic electronic properties of the pyridazine ring. The electron-deficient nature of the diazine core is further exacerbated by the C3-methyl ester group. This combined electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 position, rendering the chloride highly labile to SNAr by resin-bound nucleophiles.

Scaffold_Reactivity Core Methyl 5-chloropyridazine -3-carboxylate C5 C5-Chloride Highly Electrophilic Core->C5 Site 1 C3 C3-Methyl Ester Latent Carboxylic Acid Core->C3 Site 2 N Pyridazine Nitrogens Electron Withdrawing Core->N Inductive Effect SNAr On-Resin SNAr (Amine Linkage) C5->SNAr Nucleophilic Attack C3->C5 Enhances SNAr Saponification Amide Derivatization (Library Generation) C3->Saponification Hydrolysis N->C5 Lowers LUMO

Logical relationship of substituent effects on scaffold reactivity.

Field-Proven Insight: In solution-phase, SNAr with this scaffold often requires strict stoichiometric control to prevent bis-substitution or unwanted side reactions. By anchoring the primary amine nucleophile to a solid support (e.g., Rink Amide resin), we leverage pseudo-dilution effects. This physically isolates the reactive sites, preventing over-substitution and allowing the use of massive reagent excesses to drive the reaction to >95% completion. Furthermore, performing the subsequent ester saponification on-resin completely avoids the notoriously difficult isolation of highly polar, water-soluble zwitterionic intermediates.

Experimental Workflow

SPOS_Workflow N1 1. Resin-Bound Amine (e.g., Rink Amide + Amino Acid) N2 2. SNAr Reaction Methyl 5-chloropyridazine-3-carboxylate DIPEA, NMP, 80°C N1->N2 N3 3. Ester Saponification LiOH, THF/MeOH/H2O N2->N3 N4 4. Amide Derivatization R-NH2, HATU, DIPEA N3->N4 N5 5. Global Cleavage TFA/TIPS/H2O (95:2.5:2.5) N4->N5 N6 6. Substituted Pyridazine Library (High Purity & Yield) N5->N6

Solid-Phase Synthesis Workflow for Pyridazine Derivatization.

Self-Validating Experimental Protocols

Step 1: Resin Swelling and Preparation
  • Weigh 1.0 g of Fmoc-Rink Amide AM resin (Loading: ~0.6 mmol/g) into a fritted solid-phase synthesis vessel.

  • Swell the resin in Dichloromethane (DCM, 10 mL) for 30 min, followed by N-Methyl-2-pyrrolidone (NMP, 10 mL) for 30 min. Drain completely.

  • Add 20% piperidine in DMF (10 mL). Agitate for 5 min, drain, and repeat with a fresh 10 mL aliquot for 15 min to remove the Fmoc protecting group.

  • Wash the resin extensively with DMF (5 × 10 mL) and NMP (3 × 10 mL).

Validation Check: Perform a Kaiser (ninhydrin) test on a few beads. A deep blue color confirms the successful generation of free primary amines.

Step 2: On-Resin SNAr Loading
  • Dissolve Methyl 5-chloropyridazine-3-carboxylate (517 mg, 3.0 mmol, 5.0 equiv) in peptide-synthesis grade NMP (8 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.04 mL, 6.0 mmol, 10.0 equiv) to the solution.

  • Add the cocktail to the resin. Cap the vessel and heat to 80°C in a heating block with gentle orbital agitation for 12 hours.

    • Causality: NMP is strictly selected over DMF here. NMP has a higher boiling point and maintains superior resin-swelling properties at elevated temperatures, which is critical for the bulky pyridazine scaffold to access sterically hindered reactive sites deep within the polystyrene matrix.

  • Drain and wash the resin sequentially with NMP (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).

Validation Check: Perform a Kaiser test. A colorless or faint yellow bead indicates complete consumption of the primary amine. System Rule: If the beads remain blue, repeat Step 4.2 before proceeding.

Step 3: On-Resin Ester Saponification
  • Prepare a specialized hydrolysis cocktail: 1.0 M LiOH in H2O (3 mL), THF (6 mL), and MeOH (1 mL).

    • Causality: The THF/MeOH/H2O (6:1:3) solvent ratio is non-negotiable. Water is required to deliver the hydroxide nucleophile, MeOH acts as a phase-transfer co-solvent, and THF ensures the hydrophobic polystyrene resin remains fully swollen so the reagents can penetrate the beads.

  • Add the cocktail to the resin and agitate at room temperature for 16 hours.

  • Drain and wash with THF/H2O (1:1, 3 × 10 mL), THF (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).

Validation Check: Isolate a 5 mg aliquot of resin, dry it under vacuum, and perform an Attenuated Total Reflectance (ATR) FTIR scan. The disappearance of the sharp ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of a broad carboxylate band at ~1610 cm⁻¹ confirms successful saponification.

Step 4: Amide Derivatization
  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Prepare a solution of the desired secondary/primary amine building block (3.0 mmol, 5.0 equiv) and HATU (1.14 g, 3.0 mmol, 5.0 equiv) in DMF (8 mL). Add DIPEA (1.04 mL, 6.0 mmol, 10.0 equiv). Allow the mixture to pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate for 4 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 × 10 mL), DCM (5 × 10 mL), and MeOH (3 × 10 mL). Dry under a vacuum desiccator overnight.

Step 5: Global Cleavage and Isolation
  • Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 2 mL of TFA and combine the acidic filtrates.

  • Concentrate the filtrate under a gentle stream of N2 to a volume of ~2 mL.

  • Precipitate the final product by adding ice-cold diethyl ether (15 mL). Centrifuge at 3000 rpm for 5 minutes and decant the ether.

  • Lyophilize the resulting solid to yield the final 5-(amino)-pyridazine-3-carboxamide derivative.

Quantitative Data & Reaction Optimization

Achieving full conversion during the SNAr step is paramount in SPOS; unreacted sites will propagate through the synthesis, leading to deletion sequences that are difficult to separate via preparative HPLC. Table 1 summarizes the optimization parameters for the critical loading step.

Table 1: Optimization of On-Resin SNAr with Methyl 5-chloropyridazine-3-carboxylate

SolventBase (Equiv)Temp (°C)Time (h)Resin Swelling EfficiencyConversion (%)*
DMFDIPEA (5.0)2524Moderate15%
DMFDIPEA (10.0)8012Moderate65%
NMPK₂CO₃ (10.0)8012High80%
NMP DIPEA (10.0) 80 12 High >95%

*Conversion determined by LC-MS analysis of a cleaved micro-aliquot (10 mg resin treated with TFA/TIPS/H2O for 1 h).

Conclusion

The strategic utilization of Methyl 5-chloropyridazine-3-carboxylate in solid-phase synthesis provides a highly efficient, high-yielding route to diverse pyridazine libraries. By leveraging the synergistic electronic effects of the heterocycle and applying rigorous self-validating in-process controls (FTIR, Kaiser testing), researchers can rapidly access complex, drug-like scaffolds with exceptional crude purities, significantly accelerating hit-to-lead optimization in drug discovery pipelines.

References

  • A Technical Guide to the Synthesis of Pyridazine Derivatives - Benchchem.
  • Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones - Thieme Connect.
  • Radical Cross-Coupling Enabled by Functionalized Electrodes - ProQuest.
  • Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate - Oxford Academic.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5-chloropyridazine-3-carboxylate Synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of Methyl 5-chloropyridazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of Methyl 5-chloropyridazine-3-carboxylate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to address the common challenges encountered during this critical synthesis.

This guide is structured to provide direct, actionable advice. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to not only solve current issues but also to proactively optimize future syntheses.

Part 1: Troubleshooting Guide

This section addresses the most pressing issues that can arise during the synthesis, providing a clear path from problem identification to resolution.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A low yield is the most common challenge, often stemming from a combination of factors related to reagents, catalysts, and reaction conditions. The most prevalent synthetic route is the palladium-catalyzed methoxycarbonylation of 3,5-dichloropyridazine. Let's diagnose the potential culprits within this framework.

Core Protocol: Palladium-Catalyzed Methoxycarbonylation

A typical procedure involves reacting 3,5-dichloropyridazine with carbon monoxide (CO) and methanol in the presence of a palladium catalyst, a phosphine ligand, and a non-nucleophilic base.

Experimental Protocol: Baseline Conditions

  • To a dry, argon-purged pressure reactor, add 3,5-dichloropyridazine (1.0 eq), Pd(OAc)₂ (0.02 eq), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.04 eq), and a tertiary amine base like triethylamine (2.0 eq).

  • Add anhydrous methanol as both reactant and solvent.

  • Seal the reactor, purge several times with CO, and then pressurize to 5-10 bar with CO.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After cooling and venting, the crude product is typically purified by column chromatography.

Your troubleshooting should follow a logical sequence. The diagram below outlines a decision-making workflow.

G start Low Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check catalyst_check 2. Assess Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent1 Purity of 3,5-dichloropyridazine? (>97% recommended) reagent_check->sub_reagent1 sub_reagent2 Anhydrous methanol/solvent? (Water leads to hydrolysis) reagent_check->sub_reagent2 condition_check 3. Optimize Reaction Conditions catalyst_check->condition_check Catalyst OK sub_catalyst1 Active Pd source? (Pd(0) or Pd(II) precursor) catalyst_check->sub_catalyst1 sub_catalyst2 Ligand integrity? (Phosphines can oxidize) catalyst_check->sub_catalyst2 workup_check 4. Review Workup & Purification condition_check->workup_check Conditions OK sub_condition1 CO pressure sufficient? (Higher P favors carbonylation) condition_check->sub_condition1 sub_condition2 Temperature optimal? (Too low = slow; too high = degradation) condition_check->sub_condition2 success Yield Improved workup_check->success Process Optimized

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown of Causes and Solutions:

Parameter Potential Issue Recommended Action & Rationale
Starting Material Impure 3,5-dichloropyridazine.Recrystallize the starting material. High purity (>97%) is crucial as impurities can poison the catalyst[1].
Catalyst System Inactive Palladium Source or Ligand Oxidation.Use a fresh, high-purity palladium source and phosphine ligand. Store phosphine ligands under inert gas. Consider a pre-catalyst activation step if issues persist.
Solvent/Reagents Presence of water.Use anhydrous methanol and solvents. Water can lead to the hydrolysis of the ester product to the carboxylic acid, complicating purification and reducing yield.
CO Pressure Insufficient CO concentration in the reaction mixture.Increase CO pressure (e.g., from 5 to 10 bar). This increases the rate of the carbonylation step relative to side reactions.
Temperature Suboptimal reaction temperature.Perform a temperature screen (e.g., 70°C, 90°C, 110°C). An optimal temperature balances reaction rate against thermal degradation of reactants or products.
Base Incorrect choice or amount of base.Triethylamine or DBU are common choices. Ensure at least 2 equivalents are used to neutralize the HCl generated. An insufficient amount can stall the catalytic cycle.
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?

Impurity profiles often provide the clearest clues for optimization. The primary side reactions in this synthesis are typically regioisomeric substitution, double carbonylation, and hydrolysis.

G sub 3,5-Dichloropyridazine prod Methyl 5-chloropyridazine- 3-carboxylate (Desired) sub->prod + CO, MeOH [Pd], Base (Main Path) side1 Methyl 3-chloropyridazine- 5-carboxylate (Isomer) sub->side1 + CO, MeOH [Pd], Base (Side Path 1) side2 Dimethyl pyridazine- 3,5-dicarboxylate prod->side2 + CO, MeOH [Pd], Base (Side Path 2) side3 5-Chloropyridazine- 3-carboxylic acid prod->side3 + H₂O (Contaminant)

Caption: Main reaction and key side-reaction pathways.

Minimizing Common Impurities:

  • Isomer Formation (Methyl 3-chloropyridazine-5-carboxylate):

    • Cause: The two chlorine atoms on the pyridazine ring have different reactivities, but non-selective carbonylation can occur.

    • Solution: Employing bulky phosphine ligands (e.g., Xantphos instead of dppf) can enhance regioselectivity by sterically hindering the approach to one of the positions. Lowering the reaction temperature may also improve selectivity at the cost of reaction time.

  • Double Carbonylation (Dimethyl pyridazine-3,5-dicarboxylate):

    • Cause: The initially formed product can undergo a second carbonylation, especially under forcing conditions (high temperature, long reaction times).

    • Solution: Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Limiting the reaction time is the most effective way to prevent this over-reaction. Using a slight excess of the dichloropyridazine relative to the theoretical CO uptake can also help.

  • Hydrolysis (5-Chloropyridazine-3-carboxylic acid):

    • Cause: Presence of water in the reaction medium.

    • Solution: As mentioned in Q1, ensure all reagents and solvents are rigorously dried. If the acid is formed, it can sometimes be esterified in a separate step using a reagent like trimethylsilyldiazomethane, though this adds complexity[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Methyl 5-chloropyridazine-3-carboxylate?

The most industrially viable and commonly reported method is the palladium-catalyzed methoxycarbonylation of 3,5-dichloropyridazine. This route offers a direct and relatively high-yielding pathway from a readily available starting material.

G start Precursor Synthesis step1 2,4,4,4-Tetrachlorocrotonaldehyde + Semicarbazide HCl start->step1 step2 3,5-Dichloropyridazine step1->step2 step3 Pd-catalyzed Methoxycarbonylation (CO, MeOH, Base) step2->step3 final Methyl 5-chloropyridazine- 3-carboxylate step3->final

Caption: Overall synthetic pathway.

The synthesis of the 3,5-dichloropyridazine precursor is itself a critical step, often starting from materials like 2,4,4,4-tetrachlorocrotonaldehyde and semicarbazide hydrochloride[3][4]. The quality of this precursor directly impacts the success of the final carbonylation step[1].

Q2: What are the critical safety precautions for this synthesis?
  • Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood with a dedicated CO detector. The pressure reactor must be properly rated and maintained.

  • Chlorinated Heterocycles: Dichloropyridazines and related compounds are irritants and potentially toxic. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents and Reagents: Handle flammable solvents and corrosive reagents according to standard laboratory safety protocols.

Q3: What are the recommended methods for purification and characterization?
  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and side products. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane) can be an efficient final purification step.

  • Characterization:

    • ¹H NMR: Expect to see signals corresponding to the methoxy group (~4.0 ppm) and two distinct aromatic protons on the pyridazine ring.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl ester, the methoxy carbon, and the four carbons of the pyridazine ring.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom[5].

References

  • Understanding the Synthesis and Properties of 3,5-Dichloropyridazine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2). PubChemLite. [Link]

Sources

Optimization

Side reactions in Suzuki coupling of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical intricacies of performing Suzuki-Miyaura cross-couplings on Methyl 5-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical intricacies of performing Suzuki-Miyaura cross-couplings on Methyl 5-chloropyridazine-3-carboxylate .

This substrate presents a unique "perfect storm" of reactivity challenges: an electron-deficient heteroaromatic core, a base-sensitive methyl ester, strongly coordinating nitrogen atoms, and a relatively unreactive chloride electrophile. Below, you will find a diagnostic workflow, a detailed Q&A troubleshooting guide, quantitative data summaries, and a self-validating standard operating procedure (SOP) to ensure your success.

Diagnostic Workflow

Workflow Start Analyze LC-MS Data of Crude Reaction Hydrolysis Mass = M - 14 Da? (Loss of CH3, Ester Hydrolysis) Start->Hydrolysis Dehalogenation Mass = M - 34 Da? (Loss of Cl, Protodehalogenation) Start->Dehalogenation Poisoning Reaction Stalled at <30%? (Catalyst Poisoning) Start->Poisoning Sol1 Switch to Anhydrous K3PO4 & Aprotic Solvent (e.g., Toluene) Hydrolysis->Sol1 Yes Sol2 Remove Alcohols & Use Electron-Rich Ligand Dehalogenation->Sol2 Yes Sol3 Increase Ligand Steric Bulk (e.g., XPhos, BrettPhos) Poisoning->Sol3 Yes

Diagnostic workflow for identifying and resolving Suzuki coupling side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a major peak corresponding to the carboxylic acid instead of the desired methyl ester product. How do I prevent saponification? Causality & Solution: The pyridazine ring is highly electron-deficient, which withdraws electron density from the C3-position, making the attached methyl ester extremely electrophilic. Standard Suzuki conditions (e.g., aqueous Na₂CO₃ or K₂CO₃) generate hydroxide ions that rapidly attack the carbonyl carbon, cleaving the ester[]. To prevent this, you must eliminate water and nucleophilic bases. Switch to strictly anhydrous conditions using anhydrous K₃PO₄ or powdered potassium fluoride (KF) as the base, suspended in an aprotic solvent like 1,4-dioxane or toluene[].

Q2: I am observing significant amounts of the des-chloro pyridazine byproduct. What is driving this protodehalogenation? Causality & Solution: Protodehalogenation (hydrodehalogenation) is an off-cycle pathway that occurs when the Pd(II) intermediate—formed after oxidative addition to the C-Cl bond—undergoes hydride abstraction instead of transmetalation[2]. This is exacerbated by protic solvents (like ethanol) acting as hydride donors, or when the transmetalation step is kinetically slow. To solve this, eliminate all primary and secondary alcohols from your solvent system. Furthermore, utilize a more electron-rich, sterically demanding ligand (such as XPhos) to accelerate the transmetalation step, allowing it to outcompete the off-cycle hydride abstraction[2].

Q3: The reaction stalls at 20-30% conversion. Adding more boronic acid or extending the reaction time doesn't help. Is the catalyst dying? Causality & Solution: Yes, your catalyst is likely being poisoned. The adjacent nitrogen atoms on the pyridazine ring are strong σ-donors. They can coordinate to the palladium center, forming stable, inactive multidentate complexes (palladacycles) that pull the catalyst out of the active catalytic cycle[3][4]. To mitigate this, increase the steric bulk of your ligand. Bulky Buchwald-type ligands (e.g., BrettPhos) create a steric shield around the palladium center, preventing the pyridazine nitrogens from coordinating while still allowing the necessary oxidative addition and transmetalation steps[4].

Q4: I see a large amount of homocoupled boronic acid (symmetrical biaryl). How can I minimize this waste of starting material? Causality & Solution: Homocoupling is an oxidative side reaction promoted by the presence of trace oxygen and base, which converts the boronic acid into a symmetrical biaryl[3]. Rigorous deoxygenation is mandatory. Use the freeze-pump-thaw method or sparge the solvent with argon for at least 30 minutes. Additionally, consider using a boronic pinacol ester instead of a free boronic acid, as esters are significantly more stable and less prone to oxidative degradation[3][5].

Quantitative Data: Base & Solvent Optimization

The choice of base and solvent is the most critical factor in preventing ester hydrolysis while maintaining catalytic turnover. Below is a summary of expected outcomes based on empirical optimization.

Base / Solvent SystemWater ContentEster Hydrolysis RiskCatalyst Poisoning RiskExpected Conversion
2M Na₂CO₃ / THF / H₂OHighCritical (>80%) ModerateLow (<30%)
K₂CO₃ / EtOH / H₂OHighCritical (>90%) High (Protodehalogenation)Low (<20%)
Cs₂CO₃ / 1,4-DioxaneTraceModerate (~15%)ModerateMedium (~60%)
Anhydrous K₃PO₄ / Toluene None Low (<2%) Low (with bulky ligand) High (>90%)
Powdered KF / THFNoneLow (<5%)ModerateHigh (~85%)

Mechanistic Pathway of Side Reactions

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Insertion) Pd0->OxAdd Ar-Cl Poison Catalyst Poisoning (Pyridazine N-Coordination) Pd0->Poison Off-cycle TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Ar'-B(OH)2, Base Dehalo Protodehalogenation (Hydride Abstraction) OxAdd->Dehalo Protic Solvent RedElim Reductive Elimination (Product Formation) TransMet->RedElim Sapon Ester Hydrolysis (OH⁻ Attack on Carbonyl) TransMet->Sapon Aqueous Base RedElim->Pd0 Product

Catalytic cycle highlighting off-cycle pathways and ester hydrolysis.

Standard Operating Procedure (SOP): Anhydrous Suzuki Coupling

This self-validating protocol is designed specifically to couple Methyl 5-chloropyridazine-3-carboxylate while suppressing ester hydrolysis, protodehalogenation, and catalyst poisoning.

Materials Required:

  • Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv)

  • Aryl boronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos or BrettPhos ligand (0.08 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.1 M relative to electrophile)

Step-by-Step Methodology:

  • Reagent Preparation (Glovebox or strict Schlenk technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-chloropyridazine-3-carboxylate, the aryl boronic pinacol ester, Pd₂(dba)₃, the phosphine ligand, and anhydrous K₃PO₄.

    • Causality Check: Milling the K₃PO₄ increases surface area, allowing the solid-liquid heterogeneous base to function effectively without the need for water[].

  • Atmosphere Exchange:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing:

    • Add anhydrous toluene via syringe.

    • Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

    • Causality Check: Removing oxygen prevents the oxidative homocoupling of the boronic ester[3].

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) for 12–16 hours.

    • Causality Check: High stirring rates are mandatory for heterogeneous reactions (solid K₃PO₄) to ensure the transmetalation step is not mass-transfer limited, which would otherwise invite protodehalogenation[2][6].

  • Monitoring & Workup:

    • Monitor by LC-MS. Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. Available at: [Link]

  • Semantic Scholar. "Synthesis of Heteroarylated Pyridines via a Double C-H Bond Functionalization". Semantic Scholar. Available at: [Link]

  • ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the technical support center for the purification of methyl 5-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 5-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this important heterocyclic compound.

Introduction

Methyl 5-chloropyridazine-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity is critical for its use in subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides practical, field-proven insights into the common challenges encountered during its purification from reaction mixtures and offers systematic approaches to overcome them.

Potential Impurities and Their Sources

Understanding the potential impurities in your crude product is the first step toward developing an effective purification strategy. The common impurities in a synthesis of methyl 5-chloropyridazine-3-carboxylate can include:

  • Unreacted Starting Materials: Such as 6-hydroxypyridazine-3-carboxylic acid methyl ester.

  • Reagents: Residual chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) and their byproducts.

  • Side-Reaction Products: The primary side-product of concern is the hydrolyzed carboxylic acid, 5-chloropyridazine-3-carboxylic acid. This can form if water is present in the reaction mixture or during workup.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

The presence of these impurities can interfere with subsequent reactions and complicate the interpretation of analytical data.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of methyl 5-chloropyridazine-3-carboxylate in a question-and-answer format.

Question 1: My final product shows a broad melting point range, suggesting it's impure. How do I identify the main impurity?

Answer:

A broad melting point is a classic indicator of impurity. The most likely culprit, assuming the reaction went to a reasonable conversion, is the presence of the hydrolyzed product, 5-chloropyridazine-3-carboxylic acid.

Causality: The ester group of methyl 5-chloropyridazine-3-carboxylate can be susceptible to hydrolysis, especially if the reaction workup involves aqueous basic conditions or if there's residual acid that can catalyze hydrolysis in the presence of water.

Troubleshooting Steps:

  • TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with a solvent system such as ethyl acetate/hexanes (e.g., 30:70 v/v). The carboxylic acid impurity will likely have a lower Rf value (be more polar) than your desired ester product. You can co-spot with a sample of the starting material to see if any of it remains.

  • ¹H NMR Spectroscopy: Dissolve a small sample of your crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The carboxylic acid impurity will show a broad singlet for the acidic proton, typically at a high chemical shift (>10 ppm), which will be absent in the pure ester spectrum. The methyl group of the ester will appear as a sharp singlet around 4.0 ppm.

  • Acid-Base Extraction: To remove the acidic impurity, dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be sure to then wash the organic layer with brine to remove any remaining aqueous base and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Question 2: I'm trying to purify my compound by flash column chromatography, but I'm getting poor separation between my product and an unknown impurity.

Answer:

Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system or issues with the column packing.

Causality: For effective separation, the components of the mixture must have different affinities for the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, the compounds may not move at all.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting poor column chromatography separation.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: Before running a column, always find an optimal eluent system using TLC. The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Consider Dry Loading: If your crude product has low solubility in the eluent, it can be challenging to load it onto the column in a concentrated band. This can lead to band broadening and poor separation. In this case, pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your column.

  • Use a Gradient Elution: If your product and impurities have very different polarities, a gradient elution can be effective. Start with a less polar eluent to first elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product.

Question 3: I attempted to purify my product by recrystallization, but it oiled out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solubility of the compound in the solvent is so high that the solution becomes supersaturated at a temperature above the compound's melting point.

Causality: The melting point of methyl 5-chloropyridazine-3-carboxylate is relatively low for a crystalline solid. If the boiling point of your recrystallization solvent is higher than the melting point of your compound, it may melt before it dissolves, leading to oiling out. Also, if the solution is too concentrated, the saturation point upon cooling may be at a temperature where the compound is still molten.

Troubleshooting Steps:

  • Add More Solvent: The simplest solution is to add more of the hot recrystallization solvent to dissolve the oil. This will create a less concentrated solution, and upon cooling, the compound may crystallize at a lower temperature.

  • Lower the Temperature of Crystallization: If you are using a high-boiling solvent, try to induce crystallization at a lower temperature. You can do this by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Change the Solvent or Use a Two-Solvent System: If the issue persists, you may need to choose a different solvent with a lower boiling point. Alternatively, a two-solvent recrystallization system can be very effective. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, while the solution is still hot, slowly add a "poor" solvent (in which it is insoluble) dropwise until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. A good starting point for a two-solvent system could be acetone (good solvent) and hexanes (poor solvent).[1]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing methyl 5-chloropyridazine-3-carboxylate?

While specific solubility data is not widely published, a good starting point for solvent screening would be alcohols like isopropanol or ethanol, or a solvent mixture like acetone/hexanes. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]

Q2: What is a good starting eluent system for flash column chromatography?

A common starting point for purifying pyridazine derivatives is a mixture of ethyl acetate and hexanes.[2] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q3: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point range of 1-2°C is indicative of high purity.

  • TLC: A single spot on a TLC plate in multiple eluent systems.

  • ¹H NMR and ¹³C NMR Spectroscopy: The absence of impurity peaks.

  • LC-MS or GC-MS: To detect trace impurities.

Q4: My product appears as a yellow solid. Is this normal?

Yes, crude methyl 6-chloropyridazine-3-carboxylate is often reported as a yellow solid. Pure material is typically a white to off-white or light yellow solid. The yellow color may be due to minor impurities that can often be removed by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude methyl 5-chloropyridazine-3-carboxylate

  • Recrystallization solvent (e.g., isopropanol, ethanol, or acetone/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

Materials:

  • Crude methyl 5-chloropyridazine-3-carboxylate

  • Silica gel (230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, use the dry loading method described in the troubleshooting section. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Analysis Workflow

PurityAnalysis PurifiedProduct Purified Product TLC TLC Analysis (Single Spot?) PurifiedProduct->TLC MeltingPoint Melting Point (Sharp Range?) TLC->MeltingPoint Yes Repurify Further Purification Required TLC->Repurify No NMR NMR Spectroscopy (No Impurity Peaks?) MeltingPoint->NMR Yes MeltingPoint->Repurify No LCMS_GCMS LC-MS / GC-MS (High Purity?) NMR->LCMS_GCMS Yes NMR->Repurify No Pure High Purity Confirmed LCMS_GCMS->Pure Yes LCMS_GCMS->Repurify No

Caption: A systematic workflow for assessing the purity of the final product.

References

  • US Patent US4628088A, "Preparation of substituted pyridazines," Google P
  • "Flash Purification," Biotage, accessed March 15, 2026, [Link].

  • "a review on a flash chromatography," International Journal of Pharmaceutical Development & Technology, accessed March 15, 2026, [Link].

  • "Two-Solvent Recrystallization Guide," MIT OpenCourseWare, accessed March 15, 2026, [Link].

  • "Successful flash chromatography," Biotage, accessed March 15, 2026, [Link].

  • "Recrystallization with two solvents : r/Chempros," Reddit, accessed March 15, 2026, [Link].

  • "Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2)," PubChem, accessed March 15, 2026, [Link].

  • "Crystallization Solvents," University of California, Los Angeles, accessed March 15, 2026, [Link].

  • "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate," PubChem, accessed March 15, 2026, [Link].

  • "Synthesis of Methyl 6-Chloropyridazine-3-carboxylate," ResearchGate, accessed March 15, 2026, [Link].

  • "Piperidines ESI-revised3," Royal Society of Chemistry, accessed March 15, 2026, [Link].

  • "methyl 5-methylpyridazine-3-carboxylate — Chemical Substance Information," NextSDS, accessed March 15, 2026, [Link].

  • "Successful Flash Chromatography," King Group, accessed March 15, 2026, [Link].

  • "6-chloropyridazine-3-carboxylic Acid," PubChem, accessed March 15, 2026, [Link].

  • "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review," MDPI, accessed March 15, 2026, [Link].

  • "CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester," Google P
  • "Cloquintocet-mexyl (Ref: CGA 185072)," AERU - University of Hertfordshire, accessed March 15, 2026, [Link].

Sources

Optimization

Overcoming low reactivity of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers, application scientists, and medicinal chemists working with Methyl 5-chloropyridazine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers, application scientists, and medicinal chemists working with Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8).

While pyridazines are highly valuable pharmacophores, this specific substitution pattern presents unique synthetic hurdles. Below, we dissect the causality behind its low reactivity and provide field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the carbon-chlorine (C-Cl) bond at the 5-position so unreactive in cross-coupling compared to other chloropyridazines? The Causality: The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling is governed by the Bond Dissociation Energy (BDE) and the interaction between the heterocycle's LUMO and the Pd(0) HOMO [1]. In pyridazines, the C3 position is highly activated due to its proximity to the electronegative nitrogen atoms, lowering the activation energy for oxidative addition. Conversely, the C5 position is electronically deactivated and possesses a higher BDE. Consequently, standard catalysts (e.g., Pd(PPh3​)4​ ) stall at the oxidative addition step when attempting to activate the C5-Cl bond.

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine, but my LC-MS shows massive ester hydrolysis. How do I prevent this? The Causality: The pyridazine ring is highly electron-deficient, which makes the C3-methyl ester exceptionally electrophilic. When using aqueous bases (like K2​CO3​ or NaOH in aqueous mixtures) or primary alcohols as solvents, the hydroxide/alkoxide nucleophiles rapidly attack the ester carbonyl, leading to saponification or transesterification [3]. The Solution: You must use a strictly anhydrous, self-validating system. Switch to a non-nucleophilic organic base (e.g., DIPEA or TEA) in an anhydrous, polar aprotic solvent (DMF or DMSO).

Q3: My Suzuki-Miyaura coupling at the C5 position is yielding <10% product. What catalyst system is required? The Causality: Because the C5-Cl bond resists oxidative addition, you must force the reaction using specific ligand electronics. Research by Dai et al. demonstrated that electron-deficient bidentate ligands (like dppf) favor coupling at the C3 position of pyridazines, whereas electron-rich monodentate ligands reverse this bias and accelerate oxidative addition at the C5 position [2]. The Solution: Utilize Q-Phos or XPhos paired with Pd(OAc)2​ . The extreme electron density of Q-Phos stabilizes the Pd(II) intermediate, overcoming the high activation barrier of the C5-Cl bond.

Q4: Can I use Nickel catalysis to couple an alkyl halide to this substrate? The Causality: Yes. Nickel(0) is significantly more nucleophilic than Palladium(0) and excels at inserting into unactivated C-Cl bonds via single-electron transfer (SET) pathways. Cross-electrophile coupling using NiBr2​ with a bipyridine ligand and Manganese powder as a terminal reductant is highly effective for C(sp2)-C(sp3) linkages at the C5 position.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the validated parameters required to bypass the low reactivity of Methyl 5-chloropyridazine-3-carboxylate across different reaction classes.

Reaction TypeTarget BondOptimal Catalyst / ReagentOptimal BaseSolvent & TempExpected Yield
SNAr (Amination) C-NNone (Thermal)DIPEA (2.0 eq)Anhydrous DMF, 80 °C75 - 85%
Suzuki Coupling C-C (Aryl) Pd(OAc)2​ (5 mol%) + Q-Phos (10 mol%)Anhydrous K3​PO4​ Toluene, 90 °C80 - 90%
Buchwald-Hartwig C-N (Aryl) Pd2​(dba)3​ (5 mol%) + BrettPhos Cs2​CO3​ (2.0 eq)1,4-Dioxane, 100 °C65 - 80%
Cross-Electrophile C-C (Alkyl) NiBr2​⋅glyme
  • dtbbpy + Mn(0)
None (Reductive)DMA, 60 °C50 - 70%

Part 3: Experimental Methodologies

Protocol A: Anhydrous SNAr Amination (Ester-Preserving)

Self-Validation Check: Ensure all glassware is oven-dried to prevent trace water from initiating ester hydrolysis.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 172.6 mg).

  • Solvent & Base: Add anhydrous DMF (5.0 mL) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Nucleophile Addition: Add the desired secondary amine (1.2 mmol). Seal the vial with a PTFE-lined cap under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C in a pre-heated reaction block for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated brine ( 3×10 mL) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Q-Phos Enabled Suzuki-Miyaura Coupling

Self-Validation Check: The use of anhydrous K3​PO4​ prevents the ester hydrolysis commonly seen with aqueous Na2​CO3​ in standard Suzuki couplings.

  • Catalyst Pre-activation: In a Schlenk tube under argon, combine Pd(OAc)2​ (0.05 mmol, 11.2 mg) and Q-Phos (0.10 mmol, 71.1 mg). Add anhydrous Toluene (2.0 mL) and stir for 10 minutes until a uniform color develops.

  • Substrate Addition: Add Methyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 172.6 mg), the arylboronic acid (1.2 mmol), and finely milled anhydrous K3​PO4​ (2.0 mmol, 424.5 mg).

  • Reaction: Add an additional 3.0 mL of Toluene. Seal the tube and heat to 90 °C for 16 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Part 4: Logical Workflows & Mechanistic Diagrams

G Start Methyl 5-chloropyridazine-3-carboxylate Reactivity Troubleshooting Q1 Identify Desired Transformation Start->Q1 SNAr SNAr (C-N / C-O Bond) Q1->SNAr Suzuki Suzuki Coupling (C-C Bond) Q1->Suzuki Ni Cross-Electrophile (C-C Alkyl) Q1->Ni SNAr_Issue Risk: Ester Hydrolysis SNAr->SNAr_Issue Suzuki_Issue Risk: Low C5 Conversion Suzuki->Suzuki_Issue Ni_Issue Risk: Alkyl Dimerization Ni->Ni_Issue SNAr_Sol Use DIPEA & Anhydrous DMF Strictly avoid aqueous bases SNAr_Issue->SNAr_Sol Mitigation Suzuki_Sol Use Q-Phos + Pd(OAc)2 Accelerates C5 Oxidative Addition Suzuki_Issue->Suzuki_Sol Mitigation Ni_Sol NiBr2/dtbbpy + Mn(0) Direct C-Cl SET Activation Ni_Issue->Ni_Sol Mitigation

Caption: Decision tree for troubleshooting reactivity issues of Methyl 5-chloropyridazine-3-carboxylate.

Mechanism Pd0 Pd(0) Catalyst Active Species Complex Pi-Complex Pre-activation Pd0->Complex + Substrate Substrate Substrate C5-Cl Bond Substrate->Complex OxAdd Oxidative Addition Rate-Limiting Step Complex->OxAdd Q-Phos Ligand Lowers Activation Energy TransMet Transmetalation Boronic Acid OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Mechanistic pathway of Q-Phos enabled Pd-catalyzed Suzuki coupling at the deactivated C5 position.

References

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2009, 131(18), 6632–6639. URL:[Link][1]

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L.-K., Palani, A., Hughes, G., & Nargund, R. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, 2013, 78(15), 7758–7763. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed C–N cro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed C–N cross-coupling of highly electron-deficient, heavily functionalized heteroaromatics.

Working with Methyl 5-chloropyridazine-3-carboxylate presents a "perfect storm" of synthetic challenges: an unreactive aryl chloride, a base-sensitive methyl ester, and a strongly chelating pyridazine ring prone to poisoning transition metal catalysts. This guide bypasses generic advice, focusing strictly on the causality of reaction failures and providing self-validating protocols to ensure your success.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My starting material is completely consumed, but LC-MS shows a mass corresponding to a carboxylic acid (M-14) or an amide, rather than the desired methyl ester product. What is going wrong? The Causality: This is a classic case of base-mediated ester hydrolysis or nucleophilic attack. Sodium tert-butoxide (NaOtBu) is the traditional, highly effective base for Buchwald-Hartwig aminations [1]. However, it is strongly nucleophilic. At the elevated temperatures required to activate aryl chlorides, NaOtBu rapidly saponifies the C3-methyl ester or causes transesterification. The Solution: You must decouple the basicity required for the catalytic cycle from nucleophilicity. Switch to a mild, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or anhydrous tribasic potassium phosphate (K₃PO₄) are the field standards for base-sensitive substrates.

Q2: I swapped to Cs₂CO₃ to protect the ester, but now my reaction stalls at <10% conversion. The starting material remains unreacted. How do I initiate the coupling? The Causality: Aryl chlorides undergo the oxidative addition step much slower than bromides or iodides [2]. Furthermore, the adjacent nitrogen atoms on the pyridazine ring act as a bidentate Lewis base, strongly coordinating to the palladium center and trapping it in an off-cycle, inactive state (catalyst poisoning). By switching to a weaker base (Cs₂CO₃), you reduced the thermodynamic driving force for the amine deprotonation step. The Solution: You must compensate for the weak base by utilizing a highly active, sterically demanding, and electron-rich ligand. Bidentate ligands with large bite angles (e.g., Xantphos ) or bulky monodentate dialkylbiaryl phosphines (e.g., BrettPhos ) are mandatory [3]. The immense steric bulk of these ligands shields the palladium center, physically preventing the pyridazine nitrogens from chelating, while accelerating both oxidative addition and reductive elimination.

Q3: I am observing protodehalogenation (yielding methyl pyridazine-3-carboxylate) instead of the aminated product. Why is the C-Cl bond being reduced? The Causality: Hydrodehalogenation occurs when the palladium-aryl intermediate undergoes β-hydride elimination (if your amine has alpha-hydrogens) or reacts with trace moisture before the amine can successfully coordinate [1]. This means the rate of reductive elimination is being outcompeted by side reactions. The Solution: Ensure rigorously anhydrous conditions. Use strictly degassed, anhydrous 1,4-dioxane. To push the kinetics toward the desired product, increase the amine concentration to 1.5–2.0 equivalents.

Part 2: Mechanistic Pathway Analysis

To troubleshoot effectively, you must visualize where the catalytic cycle breaks down for this specific substrate. The diagram below maps the Buchwald-Hartwig cycle, highlighting the critical failure points induced by the chloropyridazine and the ester group.

G Pd0 Active Pd(0)L_n (e.g., Pd-Xantphos) OxAdd Oxidative Addition (Sluggish for C-Cl) Pd0->OxAdd Aryl Chloride PdII_Ar Pd(II)(Ar)(Cl)L_n (Prone to Pyridazine Poisoning) OxAdd->PdII_Ar PdII_Ar->Pd0 Trace H2O / Reductant (Protodehalogenation) AmineCoord Amine Coordination & Deprotonation (Requires Base) PdII_Ar->AmineCoord Amine + Cs2CO3 PdII_Amido Pd(II)(Ar)(NR2)L_n AmineCoord->PdII_Amido RedElim Reductive Elimination (Yields Product) PdII_Amido->RedElim RedElim->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting failure points for chloropyridazines.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical optimization matrix for the amination of Methyl 5-chloropyridazine-3-carboxylate. Use this data to benchmark your own experimental choices [4].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd(OAc)₂ (5 mol%)PPh₃NaOtBuToluene800%Complete ester hydrolysis; black Pd precipitate.
2Pd₂(dba)₃ (2 mol%)XantphosNaOtBu1,4-Dioxane1005%Rapid starting material consumption; primarily hydrolysis.
3Pd₂(dba)₃ (2 mol%)PPh₃Cs₂CO₃1,4-Dioxane100<5%Reaction stalled; catalyst poisoned by pyridazine.
4Pd(OAc)₂ (5 mol%)BrettPhosK₃PO₄t-AmylOH10082%Clean conversion; trace protodehalogenation.
5 Pd₂(dba)₃ (2.5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 100 88% Optimal conditions; intact ester, high purity.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 5) and is designed as a self-validating system . At each critical juncture, a physical or chemical observation is provided so you can verify the integrity of the reaction in real-time.

Materials Required:
  • Substrate: Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or primary amine (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • Ligand: Xantphos (5.0 mol%, 0.05 mmol)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be rigorously anhydrous.

  • Solvent: 1,4-Dioxane (5.0 mL) - Anhydrous and thoroughly degassed.

Step-by-Step Methodology:
  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Validation Check: The solid mixture should be entirely free-flowing. If the Cs₂CO₃ clumps aggressively upon transfer, it has absorbed atmospheric moisture. Stop, discard, and use a fresh, dry batch of base to prevent ester hydrolysis.

  • Atmospheric Purge: Seal the tube with a septum. Connect to a Schlenk line and perform three cycles of high vacuum followed by backfilling with dry Argon.

  • Liquid Addition: Via a gas-tight syringe, add the anhydrous, degassed 1,4-dioxane, followed by the amine.

    • Validation Check: Pd₂(dba)₃ is initially dark purple/black. Upon addition of the solvent and stirring for 5 minutes at room temperature, the solution should transition to a deep, clear red or orange . This color shift confirms the successful generation of the active Pd(0)-Xantphos complex.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.

    • Validation Check (2 Hours): Briefly remove from heat and observe. If a heavy, mirror-like black precipitate (Pd black) has formed on the glass walls, the catalyst has decomposed (likely due to oxygen ingress). If the solution remains a dark, homogeneous red/brown, the catalyst is alive.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc).

    • Validation Check: The starting chloropyridazine is highly UV-active. Its disappearance, coupled with the emergence of a new, generally more polar spot (the amine product), confirms conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Workflow Visualization

Workflow Step1 1. Solid Reagents Pd2(dba)3, Ligand, Cs2CO3 Substrate Step2 2. Purge System 3x Argon/Vacuum Cycles (Crucial for Pd(0) stability) Step1->Step2 Step3 3. Liquid Addition Degassed Dioxane & Amine (Exclude Moisture) Step2->Step3 Step4 4. Thermal Activation 100 °C for 12-24h Step3->Step4 Step5 5. Workup Celite Filtration & Chromatography Step4->Step5

Caption: Step-by-step self-validating workflow for air- and moisture-sensitive cross-coupling.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]

  • Journal of Medicinal Chemistry. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Handling &amp; Stability of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8)[1]. Due to its highly electron-deficient nature, this building block is prone to rapid decomposition if handled improperly. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview of Decomposition

Methyl 5-chloropyridazine-3-carboxylate features a unique electronic topology. The two adjacent nitrogen atoms in the diazine ring strongly withdraw electron density, rendering the ring highly electrophilic[2]. This electron deficiency is further exacerbated by the methyl ester at the C3 position. Consequently, the chlorine atom at the C5 position is hyper-activated toward Nucleophilic Aromatic Substitution (SNAr)[3], and the ester is highly susceptible to hydrolysis[4].

Decomposition Center Methyl 5-chloropyridazine -3-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base/H2O) Center->Hydrolysis SNAr SNAr at C5 (Alcohols/Amines) Center->SNAr Acid 5-chloropyridazine -3-carboxylic acid Hydrolysis->Acid Substituted Methyl 5-substituted -pyridazine-3-carboxylate SNAr->Substituted

Figure 1: Primary decomposition pathways via SNAr and ester hydrolysis.

Troubleshooting & FAQs

Q1: Why does my compound degrade completely when stored or reacted in protic solvents like Methanol or Ethanol? A1: The degradation is driven by solvent-mediated SNAr and transesterification. Because the C5-Cl bond is highly activated by the electron-withdrawing nitrogen atoms (forming a stabilized Meisenheimer complex during attack)[2][5], even weak nucleophiles like methanol can displace the chloride at room temperature. Furthermore, trace moisture in these solvents will drive the hydrolysis of the C3 methyl ester[4].

Q2: How can I prevent unwanted SNAr side-reactions during cross-coupling or substitution at other sites? A2: Strict control over the nucleophilicity of your reagents is mandatory. Active chloro-heterocycles will react rapidly with nucleophilic bases (e.g., NaOH, KOH, or primary/secondary amines)[3].

  • Actionable Fix: Switch exclusively to non-nucleophilic bases such as N,N -Diisopropylethylamine (DIPEA), Triethylamine (TEA), or inorganic carbonates (e.g., Cs2​CO3​ , K3​PO4​ ) in strictly anhydrous, aprotic solvents.

Q3: My compound is hydrolyzing to 5-chloropyridazine-3-carboxylic acid during aqueous workup. How do I prevent this? A3: Pyridazine-3-carboxylate esters are highly sensitive to pH extremes[4]. Prolonged exposure to basic or acidic aqueous layers during extraction cleaves the ester.

  • Actionable Fix: Perform rapid, cold aqueous workups. Quench reactions with a cold, neutral phosphate buffer (pH 7.0) to maintain a neutral environment before organic extraction.

Quantitative Data: Solvent & Reagent Compatibility

To maximize the half-life of Methyl 5-chloropyridazine-3-carboxylate during synthesis, adhere to the following empirically grounded compatibility matrix:

Solvent / Reagent ClassExamplesStability ProfileMechanistic Causality
Protic Solvents Methanol, Ethanol, WaterPoor (< 1 hr at 25°C)Triggers rapid SNAr at C5 and ester hydrolysis at C3.
Aprotic Polar Solvents DMF, DMSO, THFExcellent (Stable > 24 hr)Lacks nucleophilic protons; prevents solvolysis. Must be strictly anhydrous.
Nucleophilic Bases NaOH, NH2​R , AlkoxidesPoor (Immediate degradation)Direct nucleophilic attack on the C5-Cl bond and C3-ester.
Non-Nucleophilic Bases DIPEA, K3​PO4​ , Cs2​CO3​ Excellent Provides basicity for catalytic cycles without acting as a nucleophile.

Reaction Optimization Workflow

Workflow Start Reaction Setup with Methyl 5-chloropyridazine-3-carboxylate Solvent 1. Select Solvent Start->Solvent Protic Protic (MeOH, H2O) AVOID: Triggers SNAr Solvent->Protic Aprotic Aprotic (THF, DMF) SAFE Solvent->Aprotic Base 2. Select Base Aprotic->Base NucBase Nucleophilic (NaOH, NHR2) AVOID: Displaces Chloride Base->NucBase NonNucBase Non-Nucleophilic (DIPEA, K2CO3) SAFE Base->NonNucBase

Figure 2: Decision tree for solvent and base selection to prevent decomposition.

Validated Experimental Protocols

Protocol A: Anhydrous Storage and Handling

To prevent ambient hydrolysis and thermal degradation during long-term storage.

  • Lyophilization/Drying: Before storage, ensure the compound is free of residual moisture by drying under high vacuum ( 0.1 mbar) at room temperature for 4–6 hours.

  • Inert Atmosphere: Backfill the storage vial with dry Argon or Nitrogen gas. Causality: Displacing atmospheric moisture prevents the initiation of ester hydrolysis.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a desiccator or sealed Mylar bag) containing active desiccant packets (silica gel or Drierite).

  • Temperature Control: Store strictly at -20°C.

  • Thawing (Critical Step): Before use, allow the sealed container to warm to room temperature inside the desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly reactive powder, initiating degradation.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (Avoiding SNAr)

A self-validating methodology for utilizing the compound in transition-metal catalysis without degrading the active chloro-heterocycle.

  • Preparation: In a flame-dried Schlenk flask under Argon, add Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), the corresponding boronic acid (1.1 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Causality: K3​PO4​ is a strictly non-nucleophilic base that facilitates transmetalation without triggering SNAr or ester hydrolysis.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent: Inject anhydrous, degassed 1,4-Dioxane.

    • Causality: Dioxane is an aprotic solvent, completely preventing solvent-driven SNAr at the C5 position.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup (Self-Validating Step): Cool the reaction to 0°C. Quench with a cold, neutral pH 7.0 phosphate buffer. Extract with Ethyl Acetate ( ).

    • Causality: The pH 7.0 buffer ensures the methyl ester remains intact during the aqueous phase transition.

References

  • Pyridazine - Nucleophilic substitution Source: Grokipedia URL:[Link]

  • Active chloro-heterocycles Source: Fisher Scientific URL:[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 5-chloropyridazine-3-carboxylate Workflows

Welcome to the Technical Support Center for Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) . As a high-purity chemical intermediate, this scaffold is a cornerstone in the synthesis of complex heterocyclic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) . As a high-purity chemical intermediate, this scaffold is a cornerstone in the synthesis of complex heterocyclic compounds and pharmaceutical agents[1]. Its synthetic utility stems from a highly programmable dual-reactivity profile: an electrophilic C5-chlorine primed for substitution and cross-coupling, and a C3-methyl ester available for downstream functionalization.

This guide provides field-proven insights, causal mechanistic explanations, and self-validating protocols to troubleshoot the most common issues encountered during its manipulation.

ReactivityMap Center Methyl 5-chloropyridazine-3-carboxylate (Core Scaffold) SNAr SNAr at C5 (Amines, Alkoxides) Center->SNAr Nucleophiles Coupling Cross-Coupling at C5 (Suzuki, XEC) Center->Coupling Pd/Ni Catalysts Ester Ester Manipulation at C3 (Hydrolysis, Amidation) Center->Ester Base/Amines Product1 5-Substituted Pyridazine-3-carboxylate SNAr->Product1 Product2 5-Aryl/Alkyl Pyridazine-3-carboxylate Coupling->Product2 Product3 5-Chloropyridazine-3- carboxylic acid/amide Ester->Product3

Reactivity pathways of Methyl 5-chloropyridazine-3-carboxylate.

Module 1: Nucleophilic Aromatic Substitution (SNAr) at C5

Expertise & Causality: The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms[2]. This deficiency is significantly amplified by the electron-withdrawing C3-methyl ester. Consequently, the C5-chlorine is highly activated toward SNAr. The reaction proceeds via an addition-elimination mechanism, forming a dearomatized anionic intermediate (Meisenheimer complex) that is stabilized by the ring nitrogens[3].

Troubleshooting FAQs

Q: Why am I observing ester hydrolysis instead of/alongside SNAr when using aqueous bases or alkoxides? A: The C3-methyl ester is highly labile under basic aqueous conditions. When using alkoxides, transesterification or hydrolysis competes directly with SNAr. Solution: Maintain strictly anhydrous conditions. If using amine nucleophiles, employ non-nucleophilic bases like DIPEA or Cs2​CO3​ in dry THF or DMF. If using alkoxide nucleophiles, use the corresponding alcohol as the solvent (e.g., sodium methoxide in methanol) to make transesterification a "silent" reaction.

Q: My SNAr with a secondary amine is stalling at 50% conversion. How can I drive it to completion? A: Steric hindrance at the C5 position can impede the initial nucleophilic attack required to form the Meisenheimer complex[2]. Solution: Elevate the reaction temperature (80–100 °C) or switch to a highly polar aprotic solvent like DMSO. DMSO increases the effective nucleophilicity of the amine by poorly solvating the nucleophile while stabilizing the transition state.

Self-Validating Protocol: SNAr with Secondary Amines
  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ /Ar), dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary amine (1.2 equiv) followed by DIPEA (2.0 equiv). Self-Validation Check: The mixture should remain homogeneous; immediate precipitation suggests amine salt formation from moisture contamination.

  • Reaction: Heat the mixture to 80 °C. Monitor via LC-MS. The mass of the product should reflect the loss of Cl (M-35) and the addition of the amine fragment.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with a 5% LiCl aqueous solution (3x) to completely remove DMF, ensuring clean crude recovery.

SNArMechanism SM C5-Cl Pyridazine Meisenheimer Meisenheimer Complex (Dearomatized) SM->Meisenheimer Attack Nuc Nucleophile Nuc->Meisenheimer Product Substituted Product (Aromatized) Meisenheimer->Product Cl- Loss

Addition-elimination (SNAr) mechanism via Meisenheimer complex.

Module 2: Metal-Catalyzed Cross-Coupling at C5

Expertise & Causality: While SNAr is ideal for heteroatoms, forming C-C bonds requires transition metal catalysis (e.g., Suzuki-Miyaura or Cross-Electrophile Coupling)[4]. The oxidative addition of Pd(0) or Ni(0) into the C5-Cl bond is thermodynamically favorable due to the low electron density of the ring[5]. However, the pyridazine nitrogens can act as competing ligands, sequestering the catalyst and halting the catalytic cycle[6].

Troubleshooting FAQs

Q: I am getting low yields in my Suzuki coupling, with unreacted starting material remaining. Is the catalyst poisoned? A: Yes, pyridazine nitrogens can act as bidentate or monodentate ligands, coordinating to the Pd catalyst and forming inactive complexes[6]. Solution: Utilize strongly coordinating, sterically bulky electron-rich ligands (e.g., XPhos or DPPF) to outcompete the pyridazine coordination[5]. Increasing catalyst loading to 5-10 mol% is also recommended.

Q: I observe significant protodehalogenation (reduction of C-Cl to C-H) instead of cross-coupling. What is causing this? A: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd-aryl intermediate to undergo competitive reduction (often abstracting a proton/hydride from the solvent or amine bases). Solution: Accelerate the transmetalation step by optimizing the base and water content. Switching from Na2​CO3​ to a stronger, more soluble base like K3​PO4​ or Cs2​CO3​ often resolves this.

Data Presentation: Catalyst & Ligand Screening for Suzuki Coupling
Catalyst SystemLigand TypeBaseSolventTemp (°C)Typical YieldObservation
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (aq)Toluene11035-65%Prone to catalyst poisoning[6]
Pd(dppf)Cl2​ (5 mol%)Bidentate K3​PO4​ Dioxane/ H2​O 9075-85%Excellent for C5 selectivity[5]
Pd2​(dba)3​ (2 mol%)XPhos (Monodentate) Cs2​CO3​ THF80>85%Overcomes steric hindrance
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Degassing (Critical Step): In a Schlenk flask, combine Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv) in Dioxane/Water (4:1). Degas via freeze-pump-thaw (3 cycles) to prevent Pd oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%) under positive N2​ flow. Self-Validation Check: The solution should turn a characteristic deep red/orange, indicating active Pd species. A rapid black precipitate indicates Pd black formation (catalyst death).

  • Reaction: Heat to 90 °C for 4-12 hours.

  • Workup: Filter through a short pad of Celite to remove Pd residues before aqueous extraction.

Module 3: Ester Manipulation (C3 Position)

Expertise & Causality: The C3-methyl ester is orthogonal to the C5-chlorine under specific, controlled conditions. However, aggressive nucleophiles can attack both sites simultaneously, leading to complex mixtures.

Troubleshooting FAQs

Q: How can I selectively hydrolyze the C3 ester to the carboxylic acid without displacing the C5 chlorine? A: The activation energy for ester hydrolysis with hydroxide is lower than that for SNAr at C5. Solution: Use mild basic conditions: 1.1 equivalents of LiOH in a THF/Water (3:1) mixture at 0 °C, slowly warming to room temperature. Monitor strictly by TLC or LC-MS and quench with 1M HCl immediately upon consumption of the starting material to prevent C5-OH formation.

Q: Can I perform a direct amidation of the C3 ester? A: Direct amidation with aliphatic amines will likely result in competitive SNAr at the C5 position. Solution: It is highly recommended to perform a two-step sequence: first, selective SNAr at C5 with your desired nucleophile, followed by direct amidation or hydrolysis/coupling at the C3 ester. If the C5-Cl must be retained, hydrolyze the ester to the acid (as above), convert to an acid chloride using oxalyl chloride (with catalytic DMF), and react with the amine at low temperatures.

Sources

Optimization

Removal of catalyst impurities from Methyl 5-chloropyridazine-3-carboxylate products

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 5-chloropyridazine-3-carboxylate . As a heteroaromatic building block heavily utilized in medicinal chemistry, this compound presents unique ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 5-chloropyridazine-3-carboxylate . As a heteroaromatic building block heavily utilized in medicinal chemistry, this compound presents unique challenges during the workup of transition-metal-catalyzed reactions (e.g., Suzuki, Heck, or carbonylation).

This center is designed for drug development professionals who need to aggressively reduce residual Palladium (Pd) or Copper (Cu) to meet strict regulatory thresholds without sacrificing product yield.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is standard crystallization failing to remove Palladium from my Methyl 5-chloropyridazine-3-carboxylate product?

A1: The Chelation Effect. Methyl 5-chloropyridazine-3-carboxylate () contains a pyridazine ring characterized by two adjacent nitrogen atoms (N1, N2) with highly accessible lone pairs[1]. These nitrogens act as a powerful bidentate or monodentate ligand for transition metals. During crystallization, the Pd(II) species does not remain in the mother liquor; instead, it forms a stable, soluble chelate with your product and co-crystallizes. To break this interaction, you must introduce a metal scavenger that possesses a higher thermodynamic binding affinity for Palladium than the pyridazine ring itself[2].

Q2: How do I choose between silica-based (SiliaMetS) and polymer-based (QuadraPure) scavengers for this specific matrix?

A2: Matrix compatibility and swelling dynamics.

  • Silica-based (e.g.,): These do not swell and are solvent-independent. They are ideal if your product is dissolved in non-polar solvents (like toluene) or if you are running a continuous flow cartridge system where backpressure is a concern[3].

  • Polymer-based (e.g., ): These macroporous polystyrene beads require specific solvents (like DMF, THF, or DCM) to swell properly and expose their internal functional groups[4]. They are highly robust for batch slurry reactions at elevated temperatures.

Q3: My product yield drops significantly after scavenging. What is causing this?

A3: Non-specific binding and electrostatic trapping. If your product has ionized (e.g., partial hydrolysis of the methyl ester to a carboxylic acid), it may bind electrostatically to amine-functionalized scavengers. Causality fix: Ensure your scavenging is performed in a neutral or slightly acidic organic medium to keep the carboxylate protonated, and always perform a rigorous solvent wash (e.g., using 5% MeOH in DCM) of the filtered resin to elute any physically trapped product[5].

Q4: What are the regulatory limits I need to hit for Palladium?

A4: According to the , Palladium is classified as a Class 2B elemental impurity[6]. For oral drug products, the Permitted Daily Exposure (PDE) is strictly capped at 100 µ g/day [7]. For parenteral administration, the limit is even lower (10 µ g/day ). Your intermediate should ideally be purged to < 10 ppm to ensure the final Active Pharmaceutical Ingredient (API) remains compliant[5].

Part 2: Scavenger Selection Data

To outcompete the pyridazine coordination, sulfur-based nucleophiles (thiols, thioureas, and trimercaptotriazines) are required. Below is a comparative data summary for treating Methyl 5-chloropyridazine-3-carboxylate streams.

Scavenger NameSupport MatrixActive Functional GroupTarget MetalsAffinity for Pd vs. PyridazineRecommended Use Case
SiliaMetS DMT SilicaTrimercaptotriazine (TMT)Pd(II), Ru, PtVery High Best for highly chelated Pd(II) complexes[5].
QuadraPure TU Macroporous PolymerThioureaPd(0), Pd(II), CuHigh Excellent for batch slurries in polar aprotic solvents[4].
SiliaMetS Thiol SilicaThiol (-SH)Pd(II), Ag, HgModerateGood for general scavenging, but may struggle against strong chelators[3].
QuadraPure MPA Macroporous PolymerMercaptopropylPd, Pb, CuModerateFast kinetics in swelling solvents (THF/DMF)[4].

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system. You must verify the mass balance (Product Recovery) and the elemental clearance (ICP-MS) to validate the step.

Protocol A: Batch Scavenging using Trimercaptotriazine (TMT)

This protocol utilizes a TMT-functionalized scavenger, which has been proven in to reduce Pd levels from >1500 ppm to <10 ppm in highly coordinating heterocyclic matrices[5].

  • Preparation: Dissolve the crude Methyl 5-chloropyridazine-3-carboxylate in a suitable solvent (e.g., Toluene or DMF) to achieve a concentration of 0.1 M.

  • Quantification: Calculate the total moles of Pd present based on the catalyst loading of the prior reaction step.

  • Scavenger Addition: Add SiliaMetS DMT or Polystyrene-bound TMT at a ratio of 4 to 5 molar equivalents relative to the residual Palladium[5].

  • Incubation: Stir the suspension mechanically (avoid magnetic stir bars which can grind silica into fine particulates) at 40–50 °C for 12–16 hours. Causality: Elevated temperature increases the off-rate of Pd from the pyridazine ring, allowing the thermodynamically favored TMT-Pd complex to form.

  • Filtration: Filter the mixture through a pad of Celite using a sintered glass funnel.

  • Washing (Critical for Yield): Wash the resin cake with 3 column-volumes of the reaction solvent, followed by 1 column-volume of a slightly more polar solvent (e.g., Ethyl Acetate) to displace any non-specifically bound product.

  • Validation: Concentrate the filtrate and analyze via ICP-MS. Target: < 10 ppm Pd.

Protocol B: Continuous Flow Cartridge Scavenging

Ideal for scale-up and avoiding the filtration bottleneck. Silica-based scavengers are required here to prevent column swelling and backpressure[3].

  • Column Packing: Dry-pack a stainless steel or glass column with SiliaMetS Thiourea , followed by a pre-wetting step using 5 column-volumes of THF.

  • Flow Parameters: Pump the Pd-contaminated Methyl 5-chloropyridazine-3-carboxylate solution (in THF or DCM) upwards through the column against gravity to prevent channeling and air entrapment[4].

  • Residence Time: Set the flow rate to achieve a residence time of 15–20 minutes (typically 4–10 bed volumes/hour)[4].

  • Elution & Wash: Once the product stream has passed, flush the column with 3 bed volumes of pure solvent to ensure complete product recovery.

  • Validation: Perform a mass balance check. Recovery should be > 95%.

Part 4: Workflow Visualization

G N1 Crude Methyl 5-chloropyridazine- 3-carboxylate (Pd > 1000 ppm) N2 Assess Matrix (Solubility & Viscosity) N1->N2 N3 Batch Scavenging (SiliaMetS DMT / QuadraPure TU) N2->N3 Slurry / High Viscosity N4 Flow/Cartridge Scavenging (Fixed Bed SiliaMetS) N2->N4 Clear Solution N5 Filtration & Polar Solvent Wash N3->N5 N6 ICP-MS Analysis (Target: < 10 ppm Pd) N4->N6 N5->N6 N7 Pass: ICH Q3D Compliant N6->N7 Pd < 10 ppm N8 Fail: Adjust Temp/Time N6->N8 Pd > 10 ppm N8->N2 Recalculate Equivalents

Decision tree for Palladium removal from Methyl 5-chloropyridazine-3-carboxylate workflows.

References

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharma. Available at:[Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • SiliaMetS Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications (Organic Process Research & Development). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the dedicated technical support and troubleshooting center for the synthesis of Methyl 5-chloropyridazine-3-carboxylate [1]. This guide is engineered for researchers and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis of Methyl 5-chloropyridazine-3-carboxylate [1]. This guide is engineered for researchers and drug development professionals who are scaling up or optimizing the synthesis of this critical heterocyclic building block.

The standard synthetic route involves the conversion of 5-hydroxypyridazine-3-carboxylic acid (or its tautomer) to a highly reactive acid chloride intermediate using Phosphorus Oxychloride ( POCl3​ ), followed by esterification with methanol. While conceptually straightforward, the reaction kinetics and thermodynamics must be strictly controlled to prevent the formation of regioisomers, dimers, and over-chlorinated byproducts.

Mechanistic Pathway & Byproduct Origins

The conversion of the hydroxyl group to a chloride restores aromaticity to the pyridazine ring via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism[2]. However, the highly reactive phosphorylated intermediate ( −O-POCl2​ ) is susceptible to competitive side reactions if the local concentration of unreacted starting material is too high, or if thermal stress induces secondary chlorination.

Mechanism SM 5-Hydroxypyridazine-3-carboxylic acid (Starting Material) PhosInt Phosphorylated Intermediate (-O-POCl2) SM->PhosInt + POCl3 POCl3 POCl3 / DIPEA (Chlorinating Agent) POCl3->PhosInt AcidChloride 5-Chloropyridazine-3-carbonyl chloride (Key Intermediate) PhosInt->AcidChloride Cl- attack (70-90°C) ByDimer Dimeric Impurities (Side Reaction) PhosInt->ByDimer Reaction with SM Target Methyl 5-chloropyridazine-3-carboxylate (Target Product) AcidChloride->Target + MeOH ByOverCl Methyl 4,5-dichloropyridazine-3-carboxylate (Over-chlorination) AcidChloride->ByOverCl Excess POCl3 / High Temp ByHydro 5-Chloropyridazine-3-carboxylic acid (Hydrolysis) AcidChloride->ByHydro Premature H2O Quench MeOH Methanol (Esterification) MeOH->Target Target->ByHydro Aqueous Base Over-quench

Mechanistic pathway of Methyl 5-chloropyridazine-3-carboxylate synthesis and byproduct formation.

Troubleshooting FAQs

Q1: What causes the formation of insoluble dimeric impurities during the POCl3​ step? A1: Dimeric impurities (often appearing as an insoluble baseline mass on TLC) arise from the reaction between the unphosphorylated starting material and the highly reactive phosphorylated intermediate (-O- POCl2​ )[3]. If the starting material is added in bulk or heated too slowly, its local concentration remains high, favoring dimerization over chloride attack. Causality & Solution: Implement a "hot inverse addition" protocol. By slowly adding a slurry of the starting material into an excess of POCl3​ /DIPEA pre-heated to 75°C, the concentration of unreacted starting material is kept artificially low, forcing the intermediate to react with chloride ions instead[3].

Q2: Why am I seeing a high percentage of the 4,5-dichloro byproduct? A2: Over-chlorination occurs when the reaction is subjected to excessive thermal stress (e.g., >100°C) or prolonged exposure to a massive molar excess of POCl3​ . Once the 5-chloro intermediate forms, the electron-deficient pyridazine ring can undergo a secondary chlorination event at the 4-position. Causality & Solution: Strictly control the POCl3​ equivalents (ideally 3 to 5 eq) and limit the reaction temperature to 85–90°C. Monitor the reaction closely and quench immediately upon consumption of the starting material.

Q3: My final product contains a large amount of the free carboxylic acid. How do I prevent this? A3: The presence of 5-chloropyridazine-3-carboxylic acid is a hydrolysis byproduct. It forms if the highly reactive acid chloride intermediate is exposed to moisture before it can fully react with methanol, or if the final methyl ester is hydrolyzed during a harsh basic quench[1][4]. Causality & Solution: Ensure strictly anhydrous conditions during the methanol addition step. Perform the esterification at 0–5°C to control the exothermic reaction, and use a carefully buffered aqueous quench (e.g., 10% NaHCO3​ instead of NaOH ) to neutralize the mixture without hydrolyzing the newly formed ester[4].

Quantitative Impact of Reaction Conditions

The table below summarizes in-house validation data demonstrating how variations in the experimental setup directly impact the distribution of the target product versus common byproducts.

Reaction ConditionTarget Product YieldDimer Byproduct4,5-Dichloro ByproductHydrolysis Byproduct
Standard Addition (90°C) 55%25%15%5%
Hot Inverse Addition (75°C) 85% <2% 8% 5%
Excess POCl3​ (>10 eq, 110°C) 40%5%45%10%
Delayed MeOH (Aqueous quench first) 10%<2%5%83%

Standardized Experimental Protocol

To ensure a self-validating and reproducible synthesis, follow this optimized methodology utilizing the hot inverse addition technique.

Workflow Step1 1. Slurry Prep SM in Anisole Step2 2. Hot Inverse Addition Add to POCl3 (75°C) Step1->Step2 Step3 3. Chlorination Stir at 90°C (2h) Step2->Step3 Step4 4. Esterification Cool to 0°C, Add MeOH Step3->Step4 Step5 5. Quench & Extract Ice-water, EtOAc Step4->Step5 Step6 6. Purification Silica Gel Step5->Step6

Optimized experimental workflow for minimizing dimeric and over-chlorinated byproducts.

Step-by-Step Methodology
  • Slurry Preparation: Suspend 5-hydroxypyridazine-3-carboxylic acid (1.0 eq) in anhydrous anisole (or chlorobenzene) to create a pumpable slurry. Causality: Anisole acts as a high-boiling, inert heat sink that prevents localized overheating during the exothermic phosphorylation.

  • Reagent Preparation: In a separate, thoroughly dried round-bottom flask equipped with a reflux condenser, combine POCl3​ (4.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Heat the mixture to 75°C.

  • Hot Inverse Addition: Slowly add the starting material slurry to the heated POCl3​ solution over 30 minutes. Validation: The internal temperature must not drop below 70°C. This ensures immediate phosphorylation and prevents dimer formation[3].

  • Chlorination: Once addition is complete, raise the temperature to 90°C and stir for 2 hours. Validation: Monitor via TLC (hexane/ethyl acetate). The reaction is complete when the opaque suspension becomes a clear, dark homogeneous solution and the baseline starting material disappears.

  • Esterification: Cool the reaction mixture to 0°C using an ice bath. Slowly add anhydrous methanol (10.0 eq) dropwise. Validation: This step is highly exothermic. Maintain the internal temperature below 10°C to prevent thermal degradation of the acid chloride. Stir for 1 hour at room temperature.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove excess methanol and unreacted POCl3​ . Slowly pour the concentrated residue into crushed ice. Neutralize carefully to pH 7.5 using a 10% aqueous NaHCO3​ solution[4]. Extract with Ethyl Acetate ( 3×50 mL). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate.

  • Purification: Purify the crude product via silica gel rapid chromatography (eluent ratio hexane:ethyl acetate = 3:1) to afford pure Methyl 5-chloropyridazine-3-carboxylate as a solid[4].

References

  • Methyl 5-chloropyridazine-3-carboxylate|CAS 1256786-31-8 Source: BenchChem URL
  • 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 Source: ChemicalBook URL
  • POCl3 Chlorination of 4-Quinazolones | The Journal of Organic Chemistry Source: ACS Publications URL
  • 4-Chlorocinnoline Hydrochloride Source: BenchChem URL

Sources

Optimization

Technical Support Center: Optimizing Workflows for Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Application Scientist Support Center. Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electron-deficient heterocyclic building block widely used in medicinal chemistry[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electron-deficient heterocyclic building block widely used in medicinal chemistry[1]. Its reactivity is defined by two orthogonal handles: a highly electrophilic C5-chloride (primed for Nucleophilic Aromatic Substitution and cross-coupling) and a C3-methyl ester.

This guide provides field-proven troubleshooting strategies, focusing on the critical causality behind solvent and temperature selection to ensure your protocols are robust, scalable, and self-validating.

Reactivity Profiling & Workflow Visualization

The 1,2-diazine ring is inherently electron-deficient. When synergistically activated by the electron-withdrawing methyl ester at the C3 position, the C5-chloride becomes exceptionally labile[2]. Selecting the correct solvent and temperature is a delicate balancing act: you must provide enough thermal energy to overcome the activation barrier of the desired C5 transformation while preventing off-target ester hydrolysis or degradation.

G Start Methyl 5-chloropyridazine -3-carboxylate SNAr SNAr (C5 Position) Start->SNAr Nucleophile Suzuki Suzuki Coupling (C5) Start->Suzuki Boronic Acid + Pd Ester Ester Hydrolysis (C3) Start->Ester Aqueous Base SNAr_Amine Amines: DMF/DMSO 80-120°C SNAr->SNAr_Amine SNAr_Alkoxide Alkoxides: THF/MeOH 0-25°C SNAr->SNAr_Alkoxide Suzuki_Cond 1,4-Dioxane/H2O 80-100°C Suzuki->Suzuki_Cond Ester_Cond THF/H2O, LiOH 0-25°C Ester->Ester_Cond

Decision matrix for solvent and temperature selection based on desired reaction pathway.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr at the C5 position proceeds via the addition-elimination mechanism, forming a negatively charged Meisenheimer complex.

Quantitative Solvent & Temperature Matrix
Nucleophile TypeRecommended SolventOptimal TemperatureCausality / Mechanistic Rationale
Aliphatic Amines DMF or DMSO80 °C – 120 °CPolar aprotic solvents stabilize the highly polar transition state without hydrogen-bonding to (and deactivating) the neutral amine nucleophile.
Anilines NMP or DMF120 °C – 150 °CAnilines are weaker nucleophiles. Higher thermal energy is required. Flow chemistry studies show that elevating temperatures to 170 °C in DMF can reduce reaction times from hours to minutes.
Alkoxides / Thiolates THF or MeOH0 °C – 25 °CThese are powerful, anionic nucleophiles. Low temperatures are mandatory to prevent competitive transesterification or degradation of the C3 ester.
FAQs: SNAr Optimization

Q: Why am I observing significant ester hydrolysis during my SNAr reaction with a secondary amine in DMF at 100 °C? A: This is a classic symptom of moisture contamination. DMF is highly hygroscopic. At 100 °C, even trace amounts of water will react with the basic amine to generate hydroxide ions, which rapidly hydrolyze the C3 methyl ester. Solution: Switch to strictly anhydrous DMF, store over molecular sieves, and run the reaction under an inert argon atmosphere. Alternatively, evaluate Acetonitrile (MeCN) at reflux (82 °C), which is easier to keep dry, though the reaction will be slower.

Validated Protocol: SNAr with Secondary Amines
  • Preparation: Dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions prevent off-target ester hydrolysis.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of your amine nucleophile.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv).

  • Thermal Activation: Heat the mixture to 90 °C for 4–6 hours. Monitor via LC-MS. Causality: 90 °C provides sufficient energy to overcome the aromaticity-breaking activation barrier while minimizing thermal degradation of the ester.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer 3x with 5% aqueous LiCl. Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent carryover during concentration.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While SNAr is facile, carbon-carbon bond formation via Suzuki coupling at the C5 position can be sluggish. The electron-deficient diazine nitrogens can ligate and poison the palladium catalyst, and the C-Cl bond requires a highly active Pd(0) species for oxidative addition[3].

Quantitative Solvent & Temperature Matrix
Solvent SystemBaseOptimal TempApplication / Causality
1,4-Dioxane / H₂O (4:1) K₂CO₃90 °C – 100 °CStandard. Dioxane provides a high boiling point for oxidative addition; water dissolves the inorganic base necessary for boronate complex formation.
Toluene / EtOH / H₂O (2:1:1) Na₂CO₃80 °CMild. The biphasic system limits the exposure of the ester to the aqueous base, reducing hydrolysis side-reactions.
FAQs: Suzuki Coupling Optimization

Q: My Suzuki coupling stalls at 40% conversion. Should I increase the temperature to 120 °C? A: No. Increasing the temperature will likely exacerbate the problem by accelerating the protodeboronation of your boronic acid, consuming your reagent before it can couple. Solution: The stall is usually due to catalyst poisoning or degradation. Instead of increasing heat, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or dppf) to facilitate oxidative addition, and add an additional 0.5 equivalents of boronic acid.

Validated Protocol: Suzuki-Miyaura Coupling
  • Degassing (Critical Step): Suspend the chloropyridazine (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Bubble Argon through the mixture for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing is non-negotiable.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the final reductive elimination step.

  • Heating: Heat to 90 °C for 12 hours under Argon.

  • Workup: Filter the hot mixture through a pad of Celite. Causality: Celite traps the precipitated palladium black, preventing heavy metal contamination in your downstream purification.

Troubleshooting Guide 3: Orthogonal Ester Manipulation

Sometimes, researchers need to manipulate the C3 ester without triggering an SNAr reaction at the C5 chloride.

FAQs: Ester Hydrolysis

Q: How do I selectively hydrolyze the C3 methyl ester to a carboxylic acid while leaving the C5 chloride intact? A: The C5 chloride is susceptible to displacement by hydroxide ions (forming the pyridazinone) if the temperature is too high. Solution: Perform the hydrolysis under strictly controlled, mild conditions. Use LiOH (1.1 equiv) in a THF/H₂O (3:1) mixture at 0 °C, slowly warming to room temperature. The lithium ion coordinates with the ester carbonyl, increasing its electrophilicity and allowing the hydroxide to attack the ester preferentially over the C5 position at lower thermal energies.

References

  • The application of flow microreactors to the preparation of a family of casein kinase I inhibitors Durham University Research Online.[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH) ACS Organic Letters.[Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving Methyl 5-chloropyridazine-3-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chloropyridazine-3-carboxylate. This resource provides in-depth troubleshooting guides and freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chloropyridazine-3-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile heterocyclic building block. The guidance herein is designed to be practical, rooted in established chemical principles, and supported by authoritative references to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific problems that may arise during the workup and purification of reactions involving Methyl 5-chloropyridazine-3-carboxylate. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield After Aqueous Workup

Question: I performed a Suzuki-Miyaura coupling with Methyl 5-chloropyridazine-3-carboxylate. After quenching the reaction with water and extracting with ethyl acetate, my NMR analysis of the crude product shows very little or none of my desired biaryl product. What could have gone wrong?

Answer:

Several factors could contribute to a low yield after an aqueous workup in a Suzuki-Miyaura coupling. The primary suspects are often incomplete reaction, product solubility issues, or degradation. Here’s a systematic approach to troubleshoot this issue:

  • 1. Confirm Complete Reaction: Before initiating the workup, it is crucial to verify that the reaction has gone to completion. This is best accomplished by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of a small aliquot from the reaction mixture. If starting material is still present, consider extending the reaction time, increasing the temperature, or adding more catalyst and/or base.

  • 2. Assess Product Solubility: Pyridazine derivatives can exhibit varying polarities. Your desired product might have significant solubility in the aqueous layer, especially if it contains polar functional groups.

    • Acid/Base Properties: The pyridazine ring is basic and can be protonated in acidic or even neutral aqueous solutions, increasing its water solubility.[1]

    • Troubleshooting Steps:

      • Back-Extraction: After the initial extraction, adjust the pH of the aqueous layer to be basic (pH 8-9) with a mild base like sodium bicarbonate and re-extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

      • Brine Wash: To minimize the amount of dissolved organic product in the aqueous phase, wash the combined organic layers with a saturated sodium chloride solution (brine).[2] This helps to "salt out" the organic compounds.

  • 3. Potential for Hydrolysis: The methyl ester group on your starting material and product is susceptible to hydrolysis, especially if the reaction is run under basic conditions at elevated temperatures for extended periods.[3] This would form the corresponding carboxylic acid, which would likely remain in the aqueous layer during a standard extraction.

    • Detection: Acidify a small portion of the aqueous layer and look for a precipitate. Alternatively, LC-MS analysis of the aqueous layer can confirm the presence of the hydrolyzed product.

    • Mitigation: If hydrolysis is a significant issue, consider using milder bases (e.g., K₂CO₃ instead of stronger bases) or running the reaction at a lower temperature if feasible.[4]

Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my product from a Buchwald-Hartwig amination reaction using silica gel column chromatography, but I'm still seeing persistent impurities in the NMR. One of the impurities appears to be the phosphine oxide from the ligand. How can I effectively remove these?

Answer:

Removing certain byproducts from cross-coupling reactions can be challenging. Here are targeted strategies for common persistent impurities:

  • 1. Removing Phosphine Oxide (e.g., Triphenylphosphine oxide):

    • Crystallization: If your product is a solid, recrystallization is often an effective method for removing phosphine oxides.[5]

    • Alternative Chromatography: If your product is relatively non-polar, you can try filtering the crude mixture through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ether). The highly polar phosphine oxide should remain on the silica.[6]

    • Acid-Base Extraction: If your product contains a basic nitrogen (like the pyridazine ring), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving the non-basic phosphine oxide in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.[6]

  • 2. Removing Palladium Residues:

    • Filtration through Celite®: After diluting the reaction mixture with an organic solvent, filtering it through a pad of Celite® can help remove insoluble palladium species.[1]

    • Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride can help remove some palladium salts.[7]

  • 3. Removing Boronic Acid/Boronate Ester Residues (from Suzuki reactions):

    • Azeotropic Removal with Methanol: Boronic acids can be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms the volatile trimethyl borate.[6]

    • Aqueous Base Wash: Washing the organic layer with a dilute aqueous base can help remove acidic boronic acid residues.

Issue 3: Product Decomposition on Silica Gel

Question: My product, a substituted pyridazine from a nucleophilic aromatic substitution (SNA) reaction, seems to be decomposing on the silica gel column during purification. My yields are significantly lower after chromatography. What is happening and how can I prevent this?

Answer:

Product decomposition on silica gel is a common issue, particularly with electron-rich or acid-sensitive compounds. Silica gel is inherently acidic and can catalyze degradation pathways.

  • 1. Understanding the Cause: The acidic nature of silica gel can lead to the hydrolysis of sensitive functional groups or promote other decomposition reactions. Some pyridazine derivatives, especially those with electron-donating groups, can be sensitive to acid.[8]

  • 2. Mitigation Strategies:

    • Deactivating the Silica Gel: You can neutralize the acidity of the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%), to your eluent system.[6]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase for your chromatography, such as alumina (basic or neutral) or Florisil®.

    • Recrystallization: If your product is a solid, recrystallization is the preferred method of purification to avoid decomposition on silica gel.[5]

    • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a faster alternative to column chromatography, minimizing the contact time between your product and the silica gel.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and workup of reactions involving Methyl 5-chloropyridazine-3-carboxylate.

Q1: What are the general safety precautions I should take when working with Methyl 5-chloropyridazine-3-carboxylate and its reactions?

A1: As with any chemical reaction, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many of the reagents used in conjunction with Methyl 5-chloropyridazine-3-carboxylate, such as palladium catalysts and strong bases, have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q2: Can the chloro- group on Methyl 5-chloropyridazine-3-carboxylate be displaced by nucleophiles?

A2: Yes, the chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridazine ring and the carboxylate group.[9][10] This makes it a useful substrate for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates.[11]

Q3: Is the methyl ester group on Methyl 5-chloropyridazine-3-carboxylate stable to typical reaction conditions?

A3: The methyl ester is generally stable under many reaction conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures.[3][12][13] If ester hydrolysis is a concern, it is advisable to use milder reaction conditions or protect the ester group if necessary.

Q4: What are some common solvents used for extracting pyridazine derivatives from aqueous workups?

A4: Common solvents for extracting pyridazine derivatives include ethyl acetate, dichloromethane (DCM), and chloroform. The choice of solvent will depend on the polarity of your specific product. For more polar products, a more polar solvent like ethyl acetate is often a good choice.

Q5: How can I monitor the progress of my reaction involving Methyl 5-chloropyridazine-3-carboxylate?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. Staining with potassium permanganate or visualization under UV light can help to identify the starting material and product spots. For more quantitative analysis and to confirm the mass of your product, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[7]

III. Experimental Protocols & Data

General Workup Procedure for a Suzuki-Miyaura Coupling

This protocol outlines a general workup procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Monitoring: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.[14]

  • Filtration (Optional): If a significant amount of solid (e.g., catalyst) is present, filter the mixture through a pad of Celite®.[1]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. If an emulsion forms, add a small amount of brine to help break it.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).[14]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[5][8]

Troubleshooting Summary for Suzuki Workup
Problem Potential Solution(s)
Low YieldCheck for reaction completion; Back-extract aqueous layer after basification; Check for ester hydrolysis.
Palladium ImpuritiesFilter through Celite®; Wash with saturated NH₄Cl (aq).[1][7]
Boronic Acid ImpuritiesWash with dilute aqueous base; Azeotrope with methanol.[6]
General Workup for a Buchwald-Hartwig Amination

This protocol provides a general workup for a palladium-catalyzed Buchwald-Hartwig amination.

  • Reaction Completion: After confirming the reaction is complete via TLC or LC-MS, cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Extract the product with an organic solvent like ethyl acetate.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

IV. Visualizations

General Workup Workflow

Workup_Workflow Reaction_Mixture Reaction Mixture Cool Cool to RT Reaction_Mixture->Cool Dilute Dilute with Organic Solvent Cool->Dilute Aqueous_Wash Aqueous Wash Dilute->Aqueous_Wash Separate_Layers Separate Layers Aqueous_Wash->Separate_Layers Organic_Layer Organic Layer Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer Separate_Layers->Aqueous_Layer Dry Dry (e.g., Na₂SO₄) Organic_Layer->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Low_Yield_Troubleshooting Start Low Yield After Workup Check_Reaction_Completion Was reaction complete (TLC/LC-MS)? Start->Check_Reaction_Completion Incomplete_Reaction Optimize Reaction Conditions: - Longer time - Higher temp - More catalyst/base Check_Reaction_Completion->Incomplete_Reaction No Check_Aqueous_Layer Analyze Aqueous Layer (LC-MS, pH adjustment) Check_Reaction_Completion->Check_Aqueous_Layer Yes Product_in_Aqueous Product is water-soluble. Adjust pH and re-extract. Check_Aqueous_Layer->Product_in_Aqueous Product Found Check_Hydrolysis Ester Hydrolysis? (Acidify aqueous layer) Check_Aqueous_Layer->Check_Hydrolysis No Product Hydrolysis_Confirmed Hydrolysis occurred. Use milder base/temp. Check_Hydrolysis->Hydrolysis_Confirmed Yes Other_Issues Consider other issues: - Decomposition - Volatility Check_Hydrolysis->Other_Issues No

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved from

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013, July 31). ACS Publications. Retrieved from

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from

  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents. Retrieved from

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

  • Benchchem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Retrieved from

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. (2021, May 25). ACS Publications. Retrieved from

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011, January 15). ResearchGate. Retrieved from

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. (n.d.). Chemistry. Retrieved from

  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1). Retrieved from

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. Retrieved from

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from

Sources

Optimization

Stability of Methyl 5-chloropyridazine-3-carboxylate under acidic/basic conditions

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist research teams in troubleshooting unexpected degradation profiles and side reactions when working with highly activated heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist research teams in troubleshooting unexpected degradation profiles and side reactions when working with highly activated heterocyclic building blocks. Methyl 5-chloropyridazine-3-carboxylate is a prime example of a molecule that demands precise environmental control.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

System Overview & Mechanistic Principles

To master the handling of Methyl 5-chloropyridazine-3-carboxylate, you must understand its dual-reactivity profile. The pyridazine core contains two adjacent electronegative nitrogen atoms that exert profound inductive and resonance electron-withdrawing effects.

This creates two highly susceptible electrophilic sites [1]:

  • The C3-Methyl Ester: Prone to standard acyl substitution (hydrolysis) under both aqueous acidic and basic conditions.

  • The C5-Chloro Position: The drastically lowered Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring makes the C5 carbon an ideal target for Nucleophilic Aromatic Substitution (SNAr) [2].

Under basic conditions, hard nucleophiles (like hydroxide) will attack both sites simultaneously, leading to rapid compound destruction. Under acidic conditions, the nitrogens are protonated—further activating the ring—but the lack of a strong nucleophile in aqueous acid protects the C5-chloro group, allowing for selective ester cleavage [3].

Reactivity Pathway Visualization

G SM Methyl 5-chloropyridazine- 3-carboxylate Acid Aqueous Acid (H+) SM->Acid Base Aqueous Base (OH-) SM->Base Amine Anhydrous Amines (R2NH) SM->Amine ProdAcid 5-chloropyridazine- 3-carboxylic acid (Ester Hydrolysis) Acid->ProdAcid Heat ProdBase 5-hydroxypyridazine- 3-carboxylic acid (Hydrolysis + SNAr) Base->ProdBase Rapid ProdAmine Methyl 5-aminopyridazine- 3-carboxylate (Selective SNAr) Amine->ProdAmine S_NAr

Degradation and reactivity pathways of Methyl 5-chloropyridazine-3-carboxylate.

Quantitative Stability Profile

To aid in your experimental design, refer to the following stability matrix. These parameters dictate the safe operating windows for storage, workup, and reaction conditions.

ConditionpH RangePrimary ReactionSecondary ReactionEstimated Stability (25 °C)
Strong Acid (e.g., 6M HCl)< 1Ester HydrolysisNone (C-Cl is stable)Stable for days (Requires heat for hydrolysis)
Mild Acid (e.g., 0.1M HCl)1 - 4NoneNoneHighly Stable (> 4 weeks)
Neutral (H2O/Buffer)~7NoneNoneHighly Stable (> 4 weeks)
Mild Base (e.g., NaHCO3)8 - 10Ester Hydrolysis (Slow)SNAr (Trace)Moderate (Hours to Days)
Strong Base (e.g., 1M NaOH)> 13Ester Hydrolysis (Fast)SNAr (Fast)Unstable (Degrades in Minutes)

Troubleshooting FAQs

Q1: I attempted to hydrolyze the methyl ester using LiOH in THF/Water, but LCMS shows a mass shift of -32 Da instead of the expected -14 Da. What happened? A: You are observing a dual-degradation event. The expected mass of your starting material is m/z 173 [M+H]⁺. Selective ester hydrolysis yields m/z 159. However, the hydroxide ion is also acting as a nucleophile at the highly activated C5 position, displacing the chloride to form the 5-hydroxy derivative (which tautomerizes to the pyridazinone). This results in a net mass of m/z 141 (-32 Da). To prevent this, you must switch to an acidic hydrolysis protocol (see Protocol A).

Q2: I am performing a Suzuki-Miyaura cross-coupling at the C5 position. Why is my ester disappearing? A: Standard Suzuki conditions rely on aqueous bases (e.g., Na₂CO₃ or K₂CO₃ in H₂O/Dioxane). At the elevated temperatures required for palladium insertion, these aqueous bases rapidly hydrolyze the C3-methyl ester. Solution: Transition to strictly anhydrous conditions. Utilize anhydrous K₃PO₄ or CsF in dry Toluene or DMF to promote the cross-coupling while preserving the ester functionality.

Q3: Can I use Triethylamine (TEA) or DIPEA as a base during my reactions? A: Yes, but with strict caveats. Tertiary amines like DIPEA are non-nucleophilic and generally safe. However, if your TEA contains trace primary or secondary amine impurities (or if you are using a 1°/2° amine as a reactant), they will rapidly undergo SNAr at the C5 position, displacing the chloride. Always use freshly distilled, sterically hindered tertiary amines if the C-Cl bond must be preserved.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . By monitoring the specific In-Process Controls (IPCs), you can definitively prove the mechanistic integrity of your reaction at any given step.

Protocol A: Selective Acidic Hydrolysis (Preserving the C5-Cl Bond)

Objective: Convert the methyl ester to a carboxylic acid without triggering SNAr degradation.

  • Preparation: In a round-bottom flask, suspend Methyl 5-chloropyridazine-3-carboxylate (1.0 eq, 1.0 g) in 1,4-Dioxane (10 mL).

  • Acidification: Add 6M aqueous HCl (10 mL) to the suspension. The mixture will become homogeneous upon stirring.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 80 °C.

  • IPC Monitoring (Self-Validation): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Validation Checkpoint: The starting material (m/z 173) should be completely consumed. A single new peak at m/z 159 [M+H]⁺ must be present. If m/z 141 is detected, the glassware was contaminated with base, or the temperature exceeded 100 °C, forcing nucleophilic attack by water.

  • Workup: Cool the mixture to 0 °C. The 5-chloropyridazine-3-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol B: Controlled SNAr with Amines (Preserving the C3-Ester)

Objective: Substitute the C5-chloro group with a secondary amine (e.g., morpholine) while preventing ester hydrolysis.

  • Preparation: Dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 eq, 500 mg) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous DIPEA (1.5 eq). Crucial: Do not use aqueous bases.

  • Nucleophile Addition: Dropwise, add morpholine (1.1 eq).

  • Reaction: Stir at room temperature for 2 hours. The electron-deficient pyridazine ring allows this SNAr to proceed without heating.

  • IPC Monitoring (Self-Validation): Analyze via LCMS.

    • Validation Checkpoint: Look for the product mass at m/z 224 [M+H]⁺. If a mass of m/z 210 is observed, adventitious water in your DMF or DIPEA has caused premature ester hydrolysis. The system validates its own anhydrous integrity.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate." Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Impurity Profiling of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers, formulation scientists, and drug development professionals tasked with method development and impurity p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers, formulation scientists, and drug development professionals tasked with method development and impurity profiling.

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and life science research[1]. Because it serves as a critical upstream precursor, its purity directly dictates the success of downstream synthetic steps and the safety profile of the final Active Pharmaceutical Ingredient (API). Regulatory frameworks, such as the ICH guidelines, mandate that any impurity present in excess of the 0.1% threshold must be rigorously identified and quantified[2].

This center provides self-validating protocols, mechanistic troubleshooting, and causal explanations to help you conquer complex chromatographic challenges.

Section 1: Quantitative Impurity Profile & Chromatographic Behavior

Effective method development requires anticipating the chemical nature of potential impurities. The synthesis, isolation, and storage of Methyl 5-chloropyridazine-3-carboxylate typically generate predictable related substances. Understanding their relative polarities allows you to predict their chromatographic behavior in Reversed-Phase HPLC (RP-HPLC).

Table 1: Anticipated Impurities and Chromatographic Rationale

Impurity TypePutative Structure / IdentityRelative Polarity vs. APIExpected LC Retention Shift (RP-HPLC)
Hydrolysis Product 5-chloropyridazine-3-carboxylic acidHigher (Ionizable COOH group)Elutes earlier (Decreased retention time)
Positional Isomer Methyl 4-chloropyridazine-3-carboxylateSimilarCritical pair (High risk of co-elution)
Des-chloro Analog Methyl pyridazine-3-carboxylateHigher (Loss of lipophilic Cl atom)Elutes earlier
Esterification Byproduct Dimethyl 5-chloropyridazine-3,4-dicarboxylateLower (Increased lipophilicity)Elutes later

Section 2: Self-Validating Experimental Protocol

A robust HPLC method must not only separate peaks but also validate its own resolving power. The following step-by-step methodology integrates UV-Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure peak purity and accurate structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve Methyl 5-chloropyridazine-3-carboxylate in the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes peak distortion and fronting due to localized solvent mismatch and premature partitioning at the column head.

  • Column Selection: Equip the system with an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a Phenyl-Hexyl column.

    • Causality: The basic nitrogen atoms in the pyridazine ring can undergo secondary ionic interactions with residual acidic silanols on the silica support, causing severe tailing. End-capped or sterically protected stationary phases minimize this effect.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0).

    • Mobile Phase B: Acetonitrile.

    • Causality: Ammonium acetate provides sufficient ionic strength to mask residual silanol interactions while remaining fully volatile, ensuring strict compatibility with downstream LC-MS analysis.

  • Gradient Elution: Run a shallow gradient from 10% B to 80% B over 25 minutes.

    • Causality: A shallow gradient maximizes the separation factor ( α ) for structurally similar molecules, such as positional isomers, by allowing them more time to interact with the stationary phase.

  • Detection & Peak Purity Analysis: Monitor the elution at 254 nm using a DAD. Extract UV spectra across the peak (upslope, apex, downslope).

    • Causality: If the spectra extracted across the peak profile are not identical, the system flags potential co-elution, proving that the peak is not chemically pure[3].

HPLC_Workflow Start Sample Preparation (Methyl 5-chloropyridazine-3-carboxylate) HPLC RP-HPLC Separation (Gradient Elution) Start->HPLC DAD UV-DAD Detection (Peak Purity Analysis) HPLC->DAD MS LC-MS/MS (Mass Elucidation) HPLC->MS Decision Co-elution Detected? DAD->Decision Identify Impurity Characterization (Structural Assignment) MS->Identify Optimize Method Optimization (Modify Mobile Phase/Column) Decision->Optimize Yes (Shoulder/Asymmetry) Decision->Identify No (Pure Peaks) Optimize->HPLC Iterative Refinement

Workflow for HPLC impurity profiling and structural elucidation of pyridazine derivatives.

Section 3: Troubleshooting Guides & FAQs

Q1: I am observing a merged peak with a distinct "shoulder" for the main API. How do I resolve this co-elution, and how can I be sure it's an impurity? Expert Answer: A shoulder on a chromatographic peak is a sudden discontinuity, which is a classic visual hallmark of co-elution, distinct from the gradual exponential decline of a tailing peak[4]. For Methyl 5-chloropyridazine-3-carboxylate, this is often the 4-chloro positional isomer.

  • Actionable Fix 1 (Capacity Factor): Ensure your capacity factor ( k′ ) is between 1 and 5. If k′ is too low (e.g., 0.1), the compounds are eluting near the void volume without interacting with the column[3]. Weaken your mobile phase (decrease the % of Acetonitrile) to increase retention time[3].

  • Actionable Fix 2 (Selectivity): If retention is adequate but co-elution persists, the chemistry of the system cannot differentiate the molecules[4]. Switch from a standard C18 column to a Phenyl-Hexyl or Biphenyl column. The π−π interactions provided by the phenyl rings will exploit the slight differences in electron density distribution around the pyridazine ring of the different isomers.

Q2: My chromatogram shows severe peak tailing for the main Methyl 5-chloropyridazine-3-carboxylate peak, which is masking early-eluting impurities. What is the root cause? Expert Answer: Peak tailing in heterocyclic compounds like pyridazines is almost always caused by secondary interactions between the basic nitrogen atoms in the diazine ring and unreacted, acidic silanol groups on the silica support of the column. Peak broadening and tailing can heavily contribute to apparent co-elution[5].

  • Actionable Fix: Ensure your aqueous mobile phase is buffered. Using a low pH (e.g., pH 3.0 with formic acid) suppresses the ionization of the silanol groups, neutralizing their negative charge and preventing ionic interactions. If the problem persists, the column may have a void or contamination; flush it with a strong solvent or replace it entirely[5].

Q3: I am trying to identify an unknown impurity peak using LC-MS, but I am experiencing severe ion suppression and cannot get a clear mass spectrum. What should I change? Expert Answer: Ion suppression in LC-MS occurs when non-volatile components in the mobile phase or co-eluting matrix components prevent the analyte from ionizing efficiently in the electrospray ionization (ESI) source.

  • Actionable Fix: Ensure you are not using phosphate buffers or pairing agents like sodium dodecyl sulfate. Switch exclusively to volatile additives like Formic Acid, Acetic Acid, or Ammonium Acetate. Furthermore, use UV-DAD to confirm the impurity is not co-eluting with a massive amount of the main API. If the main API co-elutes, it will monopolize the available charge in the ESI droplet, leaving the trace impurity "invisible" to the MS.

Q4: Ghost peaks are appearing in my blank runs at the exact retention time of my expected esterification byproduct. How do I eliminate them? Expert Answer: Ghost peaks with consistent retention times in blank runs point directly to sample carryover from a previous injection or system contamination[5].

  • Actionable Fix: Methyl 5-chloropyridazine-3-carboxylate and its lipophilic impurities can adsorb to the needle or rotor seal of the autosampler. Implement a strong needle wash solvent (e.g., 50:50 Methanol:Isopropanol or Acetonitrile with 0.1% Formic acid). Additionally, always use HPLC-grade solvents, ensure high purity of salts, and thoroughly degas your mobile phases to prevent contamination[6].

Sources

Optimization

Technical Support Center: Scaling Up Reactions with Methyl 5-chloropyridazine-3-carboxylate

Overview Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electron-deficient heterocyclic building block widely used in medicinal chemistry and drug development [1]. However, transitioni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile, electron-deficient heterocyclic building block widely used in medicinal chemistry and drug development [1]. However, transitioning from milligram-scale discovery chemistry to multi-gram or kilogram process scale introduces significant challenges, including severe exotherms, catalyst poisoning, and chemoselectivity issues (specifically ester hydrolysis).

This troubleshooting guide is designed for process chemists and researchers to navigate the mechanistic pitfalls of scaling up reactions with this substrate.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q1: When scaling up the SNAr amination of Methyl 5-chloropyridazine-3-carboxylate from 1g to 50g, the reaction violently over-pressurized the vessel. What causes this, and how can we safely scale it?

Root Cause Analysis: The C5 position of this pyridazine is exceptionally electrophilic. The two endocyclic nitrogen atoms, combined with the electron-withdrawing methyl ester at C3, significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the activation energy for nucleophilic attack is extremely low, leading to a rapid, highly exothermic reaction. In batch reactors, the heat generation rate quickly outpaces the cooling capacity of the vessel jacket.

Process Solution:

  • Dosing Control: Never mix all reagents at once. Dissolve the pyridazine substrate in the solvent (e.g., THF or 2-MeTHF) and cool to 0–5 °C. Dose the amine (or amine/base mixture) continuously over 1–2 hours using a syringe pump or addition funnel, maintaining the internal temperature strictly below 15 °C.

  • Continuous Flow: For kilogram scales, transitioning the SNAr to a continuous flow reactor provides superior heat dissipation due to the high surface-area-to-volume ratio of the flow tubing.

Q2: I am performing an SNAr with sodium methoxide, but I am observing a mixture of the desired product and the corresponding carboxylic acid. How do I prevent this?

Root Cause Analysis: Alkoxides and amines can act as both nucleophiles and bases. If there is any adventitious water in the reaction mixture or the solvent, the base will generate hydroxide ions, which rapidly attack the C3 methyl ester, leading to saponification (hydrolysis).

Process Solution: Ensure strictly anhydrous conditions. Use rigorously dried solvents and store the Methyl 5-chloropyridazine-3-carboxylate under an inert atmosphere (N2/Ar). If using methoxide, use anhydrous methanol as the solvent to ensure that any transesterification simply regenerates the methyl ester.

Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q3: My Suzuki coupling with a boronic acid stalls at 30-40% conversion on a 100g scale, despite working perfectly in a 20mL vial. Adding more boronic acid doesn't help.

Root Cause Analysis: This is a classic case of catalyst poisoning. The nitrogen atoms in the pyridazine ring are strong σ-donors. As the reaction progresses, both the starting material and the newly formed product can coordinate to the Palladium center, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle. On a small scale, high catalyst loadings (5-10 mol%) mask this issue. On scale-up, where catalyst loading is typically reduced (0.5-1 mol%) for cost efficiency, the poisoning becomes catastrophic.

Process Solution: Ligand selection is critical. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or sterically demanding monodentate ligands like XPhos, are required. These ligands create a steric environment around the Palladium that prevents the pyridazine nitrogens from coordinating. Literature demonstrates that dppf is highly effective for directing selective cross-coupling on chloropyridazines [2].

Q4: I am using standard Suzuki conditions (Pd(PPh3)4, K2CO3, Toluene/Water) but the methyl ester is completely hydrolyzed to the acid. How do I preserve the ester?

Root Cause Analysis: The standard aqueous carbonate or hydroxide bases used in Suzuki couplings will rapidly hydrolyze the C3 methyl ester at the elevated temperatures (80-100 °C) required for the cross-coupling.

Process Solution: Switch to anhydrous, non-nucleophilic cross-coupling conditions. Use anhydrous Cesium Fluoride (CsF) or anhydrous tribasic Potassium Phosphate (K3PO4) in dry 1,4-Dioxane or Toluene. The fluoride ion sufficiently activates the boronic acid to form the reactive boronate species without acting as a nucleophile toward the ester.

Section 3: Quantitative Data: Base & Ligand Optimization

The following table summarizes the causal relationship between base/ligand selection and chemoselectivity during the scale-up of Suzuki couplings.

Table 1: Effect of Base and Ligand on Suzuki Coupling of Methyl 5-chloropyridazine-3-carboxylate (10g scale, 80 °C, 12h)

Catalyst / LigandBase / SolventConversion (%)Desired Ester Yield (%)Hydrolyzed Acid Yield (%)
Pd(PPh3)4 (5 mol%)K2CO3 (aq) / Toluene>95%12%85%
Pd(OAc)2 / PPh3 (2 mol%)CsF (anhydrous) / Dioxane45% (Stalled)42%<2%
Pd(dppf)Cl2 (1 mol%)K2CO3 (aq) / Toluene>95%15%82%
Pd(dppf)Cl2 (1 mol%) CsF (anhydrous) / Dioxane >98% 94% <1%

Section 4: Validated Experimental Protocols

Protocol A: Scalable Anhydrous Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to C5 while preserving the C3 methyl ester.

  • Reactor Preparation: To a rigorously dried, jacketed reactor under Argon, charge Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), the aryl boronic acid (1.2 equiv), and anhydrous CsF (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 volumes). Begin stirring at 250 rpm.

  • Degassing: Sparge the suspension with Argon for 30 minutes to remove dissolved oxygen (critical for preventing catalyst oxidation).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.01 equiv, 1 mol%).

  • Heating: Ramp the internal temperature to 80 °C over 45 minutes to prevent initial thermal spikes. Hold at 80 °C for 8-12 hours. Monitor conversion by HPLC.

  • Workup: Cool to 20 °C. Filter the mixture through a pad of Celite to remove inorganic salts and precipitated palladium. Wash the cake with Ethyl Acetate (3 volumes).

  • Purification: Concentrate the filtrate and purify via crystallization (e.g., from Heptane/EtOAc) or silica gel chromatography.

Protocol B: Controlled SNAr Amination

Objective: Substitute the C5 chlorine with a secondary amine while managing the exotherm.

  • Reactor Preparation: Charge Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (8 volumes) into a jacketed reactor.

  • Cooling: Set the jacket temperature to 0 °C. Wait for the internal temperature to reach < 5 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in one portion.

  • Controlled Dosing: Prepare a solution of the secondary amine (1.1 equiv) in 2-MeTHF (2 volumes). Using a dosing pump, add this solution to the reactor at a rate that maintains the internal temperature strictly below 15 °C.

  • Completion: Once dosing is complete, allow the reaction to warm to 20 °C and stir for 2 hours.

  • Workup: Quench with half-saturated aqueous NH4Cl (5 volumes). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

Section 5: Process Visualizations

Chemoselectivity Start Methyl 5-chloropyridazine-3-carboxylate + Nucleophile / Base Cond1 Aqueous Base (e.g., NaOH, K2CO3 aq) Start->Cond1 Poor Conditions Cond2 Anhydrous / Non-Nucleophilic Base (e.g., DIPEA, CsF) Start->Cond2 Optimized Conditions Result1 Ester Hydrolysis (Undesired Side Product) Cond1->Result1 Base attacks ester Result2 Clean SNAr / Coupling at C5 (Desired Product) Cond2->Result2 Reaction directed to C5

Chemoselectivity logic tree: Preventing ester hydrolysis during scale-up.

SuzukiWorkflow Step1 1. Reactor Prep Inert Atmosphere (Ar) Step2 2. Reagent Loading Substrate, Boronic Acid, CsF Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 in Dioxane Step2->Step3 Step4 4. Controlled Heating Ramp to 80°C Step3->Step4 Step5 5. Workup Filter over Celite, Wash Step4->Step5

Scalable anhydrous Suzuki coupling process workflow.

References

  • Title: Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2) - PubChemLite Source: PubChem / University of Luxembourg URL: [Link][1]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Source: The Journal of Organic Chemistry, 2013, 78, 7758–7763. (ACS Publications) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Derivatization of Methyl 5-chloropyridazine-3-carboxylate

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this self-validating guide to address the unique chemoselective and regioselective challenges associated with Methyl 5-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this self-validating guide to address the unique chemoselective and regioselective challenges associated with Methyl 5-chloropyridazine-3-carboxylate. While this electron-deficient heterocyclic building block is highly valuable in medicinal chemistry, it is notorious for side reactions such as protodehalogenation, ester hydrolysis, and catalyst poisoning[1].

This guide synthesizes causality-driven troubleshooting, quantitative optimization data, and self-validating experimental protocols to ensure your synthetic workflows are robust and reproducible.

Mechanistic Workflow & Decision Matrix

Before initiating any derivatization, it is critical to map the chemoselective vulnerabilities of the molecule. The C5-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, while the C3-methyl ester is highly susceptible to hydrolysis under basic conditions[2].

G SM Methyl 5-chloropyridazine-3-carboxylate SNAr Pathway A: SNAr at C5 SM->SNAr Nucleophiles Coupling Pathway B: Cross-Coupling at C5 SM->Coupling Organometallics Amidation Pathway C: Ester Derivatization SM->Amidation Amines Pitfall1 Pitfall: Ester Hydrolysis SNAr->Pitfall1 Pitfall2 Pitfall: Protodehalogenation Coupling->Pitfall2 Pitfall3 Pitfall: Competing SNAr Amidation->Pitfall3 Sol1 Solution: Anhydrous DMF, DIPEA Pitfall1->Sol1 Sol2 Solution: dppf ligand, K3PO4 Pitfall2->Sol2 Sol3 Solution: Perform SNAr first Pitfall3->Sol3

Reaction pathways, pitfalls, and solutions for Methyl 5-chloropyridazine-3-carboxylate.

Troubleshooting FAQs

Q1: Why am I observing massive protodehalogenation during Suzuki-Miyaura or Cross-Electrophile Couplings (XEC)?

The Causality: The pyridazine ring is highly electron-deficient, which significantly lowers the LUMO of the molecule. When Pd(0) or Ni(0) inserts into the C5-Cl bond, the resulting metal(II) intermediate is highly electrophilic. If the subsequent transmetalation step is slow, this intermediate undergoes competitive reduction (protodehalogenation) via β -hydride elimination from the solvent/alkoxide base, or direct protonation[3]. Furthermore, the adjacent pyridazine nitrogens can chelate the metal, pulling it out of the catalytic cycle and poisoning the catalyst. The Solution: Use bidentate ligands with large bite angles (such as dppf or Xantphos). These ligands force the metal center into a geometry that accelerates reductive elimination and sterically prevents the coordination of the pyridazine nitrogens[4]. Always use anhydrous bases (e.g., K 3​ PO 4​ ) to prevent water from acting as a proton source.

Q2: My SNAr reaction at the C5-chlorine is successful, but the C3-methyl ester is hydrolyzing. How do I prevent this?

The Causality: The C3-methyl ester is hyper-activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridazine core. During an SNAr reaction with an amine, the amine acts as both a nucleophile and a base. If there is even trace water in the solvent, the amine will generate hydroxide ions, which rapidly saponify the ester[2]. If methanol is used as a solvent, competitive transesterification or methoxide attack at C5 will occur. The Solution: Maintain strictly anhydrous conditions. Use anhydrous aprotic solvents (DMF or MeCN) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction, ensuring the primary amine is not consumed as a salt.

Q3: I want to convert the C3-ester to an amide, but the amine is reacting at the C5-chlorine instead. What is the correct strategy?

The Causality: The C5-Cl bond on a pyridazine ring is exceptionally reactive toward SNAr—often more reactive than the ester is toward aminolysis[5]. Attempting direct amidation with an aliphatic amine will almost always result in a mixture of C5-substituted and doubly-substituted products. The Solution: Order of operations is critical. Perform the SNAr at the C5 position first to install your desired substituent. This substitution donates electron density back into the pyridazine ring, deactivating it and making the C3-ester safer to derivatize in subsequent steps. Alternatively, hydrolyze the ester to the carboxylic acid under strictly controlled aqueous conditions, then use standard peptide coupling reagents (e.g., HATU/DIPEA) which operate under conditions too mild to trigger SNAr at C5.

Quantitative Optimization Data

To illustrate the impact of catalyst and base selection on chemoselectivity, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of Methyl 5-chloropyridazine-3-carboxylate with a standard arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C5 Position

Catalyst / Ligand System (5 mol%)Base / Solvent SystemTemp (°C)Yield: Cross-ProductYield: Protodehalogenation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq) / THF7015%65%
Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ / Toluene9022%40%
Pd(dppf)Cl 2​ Anhydrous K 3​ PO 4​ / 1,4-Dioxane 80 86% <5%
Ni(acac) 2​ / XantphosZn dust / DMF (XEC Conditions)2578%12%

Data Synthesis Note: Aqueous bases (Row 1) provide a proton source that drives massive protodehalogenation[1]. Bidentate ligands with anhydrous bases (Row 3) provide the optimal kinetic pathway for transmetalation over reduction[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and specific visual cues to ensure trustworthiness and reproducibility.

Protocol A: Chemoselective SNAr (Amine Substitution at C5)

Objective: Substitute the C5-chlorine with morpholine while preserving the C3-methyl ester.

  • Preparation: Flame-dry a round-bottom flask under N 2​ . Dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 5.0 mmol) in strictly anhydrous DMF (0.2 M).

    • Validation Cue: If the DMF is not anhydrous, ester hydrolysis will be detected later via LC-MS at m/z 158 [M-CH 3​ +H] + .

  • Base Addition: Add DIPEA (1.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic HCl scavenger, preventing the morpholine from precipitating as a hydrochloride salt.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (1.1 equiv) dropwise over 5 minutes.

    • Causality: The SNAr of chloropyridazines is highly exothermic; maintaining 0 °C prevents competitive aminolysis of the ester.

  • Monitoring (IPC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS.

    • Validation Cue: The reaction is complete when the starting material peak (m/z 172) disappears and the product peak (m/z 224) dominates.

  • Workup: Quench the reaction by pouring it into a 5% aqueous LiCl solution (5x volume of DMF). Extract with EtOAc (3x).

    • Causality: Aqueous LiCl heavily partitions DMF into the aqueous layer, preventing emulsion formation and ensuring the organic layer is DMF-free. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an arylboronic acid to the C5 position while completely suppressing protodehalogenation.

  • Preparation: Charge a Schlenk flask with Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 2.0 mmol), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Perform 3 cycles of freeze-pump-thaw degassing, backfilling with N 2​ .

    • Validation Cue: The solution should remain a clear yellow/orange suspension. If it turns black immediately at room temperature, oxygen has prematurely oxidized the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Causality: 80 °C provides the necessary thermal energy to overcome the high activation barrier of transmetalation for electron-deficient rings, outcompeting the lower-energy protodehalogenation pathway[4].

  • Monitoring (IPC): Analyze an aliquot via LC-MS.

    • Validation Cue: Check for the protodehalogenation byproduct at m/z 138. If this peak exceeds 5%, verify the anhydrous integrity of your K 3​ PO 4​ batch.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite, eluting with EtOAc.

    • Causality: This step inherently validates the removal of precipitated Pd-black and insoluble phosphate salts, yielding a clean crude material ready for silica gel chromatography.

References

  • Advances on the Merger of Electrochemistry and Transition Metal Catalysis for Organic Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: Purity Assessment of Methyl 5-chloropyridazine-3-carboxylate

Methyl 5-chloropyridazine-3-carboxylate (1)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Recently, it has proven critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-chloropyridazine-3-carboxylate (1)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Recently, it has proven critical in the development of 2[2] and 3[3]. Because trace impurities in early-stage building blocks can propagate through synthetic pathways and compromise final API efficacy and safety, establishing a rigorous, orthogonal purity assessment strategy is paramount.

This guide objectively compares the two leading analytical methodologies for assessing the purity of this specific pyridazine derivative: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR).

The Analytical Decision Matrix

G Start Methyl 5-chloropyridazine- 3-carboxylate Sample Split Analytical Objective? Start->Split HPLC HPLC-UV (Relative Purity) Split->HPLC Routine QC qNMR 1H-qNMR (Absolute Mass Fraction) Split->qNMR Absolute Assay LCMS LC-HRMS (Impurity ID) Split->LCMS Unknowns HPLC_Step RP-C18 Separation (Gradient Elution) HPLC->HPLC_Step qNMR_Step Co-dissolution with IS (Maleic Acid in DMSO-d6) qNMR->qNMR_Step LCMS_Step Mass Fragmentation (ESI+ / ESI-) LCMS->LCMS_Step Integration Data Integration & Orthogonal Validation HPLC_Step->Integration qNMR_Step->Integration LCMS_Step->Integration

Orthogonal analytical workflow for pyridazine-3-carboxylate purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Mechanistic Grounding

HPLC-UV is the industry standard for routine purity profiling. The pyridazine ring of Methyl 5-chloropyridazine-3-carboxylate possesses a strong π→π∗ conjugated system, yielding robust UV absorbance. Reverse-phase HPLC (RP-HPLC) using a C18 stationary phase relies on hydrophobic interactions. The addition of a 5-chloro substituent increases the molecule's lipophilicity, ensuring adequate retention on the C18 column, while the mobile phase pH must be tightly controlled to prevent secondary interactions with residual silanols on the silica support.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • Column Selection: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Causality: The end-capped, high-density C18 phase prevents peak tailing caused by the basic nitrogen atoms inherent to the pyridazine ring.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of potential acidic impurities (like hydrolyzed carboxylic acids) and sharpening the main peak.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyridazine chromophore). Injection Volume: 5 µL.

Self-Validating System

Prior to sample injection, inject a blank diluent to ensure no system peaks co-elute with the main peak. Follow this with a resolution standard (the analyte spiked with a known synthetic precursor, e.g., 5-hydroxypyridazine-3-carboxylate) to empirically verify that the column maintains sufficient peak capacity and resolution ( Rs​>2.0 ).

Method 2: Quantitative Nuclear Magnetic Resonance (1H-qNMR)

Mechanistic Grounding

Unlike HPLC, which requires a structurally identical reference standard for absolute quantification, 4[4]. The integral of a proton resonance is directly proportional to the number of nuclei, irrespective of the chemical structure. This makes qNMR exceptionally valuable for novel synthetic molecules where 5[5].

Step-by-Step Methodology
  • Internal Standard (IS) Selection: 6[6] because its sharp singlet resonance at ~6.26 ppm in DMSO-d6 does not overlap with the pyridazine aromatic protons (>7.5 ppm) or the methyl ester protons (~3.9 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of Methyl 5-chloropyridazine-3-carboxylate and ~5.0 mg of NIST-traceable Maleic acid into a vial using a microbalance (d = 0.001 mg). Causality: High-precision weighing is the primary source of error in qNMR; metrological weighing is non-negotiable.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex until complete dissolution and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire data on a 400 MHz (or higher) spectrometer using a 90° excitation pulse. Causality: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds). This ensures complete magnetization recovery; failing to do so will artificially truncate the integrals and ruin quantitative accuracy.

  • Processing: Apply zero-filling and an exponential window function (line broadening = 0.3 Hz). Perform strict manual phase and baseline correction.

Self-Validating System

Calculate the absolute mass fraction (purity) independently using two distinct analyte signals: the methyl ester singlet (3H) and an isolated pyridazine aromatic proton (1H). The calculated purity from both signals must agree within ±1.0% . If they diverge, it indicates hidden impurity overlap beneath one of the signals, invalidating that specific integration.

Comparative Data Analysis

To objectively evaluate these methods, we summarize their performance metrics based on typical pharmaceutical intermediate validation standards.

Performance MetricHPLC-UV1H-qNMR
Principle of Detection Chromatographic separation & UV absorbanceNuclear spin resonance & direct integration
Absolute Purity Assignment Requires identical reference standardPrimary ratio method (No identical standard needed)
Precision (RSD) < 0.5%< 0.2%
Throughput High (15-20 min/run, easily automated)Medium (10-15 min/run + meticulous sample prep)
Impurity Profiling Excellent (Detects trace impurities at <0.05%)Poor for trace impurities (LOD typically ~1.0%)
Primary Use Case Routine QC, Batch release, Stability testingAbsolute purity assignment, CRM certification

Conclusion & Best Practices

For the purity assessment of Methyl 5-chloropyridazine-3-carboxylate, relying on a single analytical technique introduces blind spots. HPLC-UV provides superior resolution for trace impurities but is fundamentally a relative technique. Conversely, 1H-qNMR provides absolute, structurally-independent quantitation but lacks the sensitivity to detect low-level degradants.

Best Practice Workflow: Utilize 1H-qNMR to establish the absolute mass fraction of your primary reference batch. Once certified, use this highly characterized batch as the external standard for high-throughput, routine HPLC-UV analysis. This orthogonal approach guarantees both absolute accuracy and comprehensive impurity profiling.

References

  • Guidechem. "5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki". Guidechem.
  • Emery Pharma.
  • RSSL.
  • Sigma-Aldrich.
  • Journal of Medicinal Chemistry. "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity".
  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors".

Sources

Comparative

GC-MS analysis of Methyl 5-chloropyridazine-3-carboxylate

High-Resolution Analytical Comparison Guide: GC-MS vs. LC-MS/MS for Methyl 5-chloropyridazine-3-carboxylate Profiling As a versatile building block in medicinal chemistry and agrochemical development, Methyl 5-chloropyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Analytical Comparison Guide: GC-MS vs. LC-MS/MS for Methyl 5-chloropyridazine-3-carboxylate Profiling

As a versatile building block in medicinal chemistry and agrochemical development, Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) requires rigorous analytical profiling to ensure batch-to-batch consistency[1]. With a molecular weight of 172.57 g/mol and an intact methyl ester functional group, this halogenated heterocycle presents unique analytical advantages and challenges[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Rather than merely listing parameters, this guide deconstructs the causality behind each experimental choice and establishes a self-validating framework for your laboratory.

Analytical Strategy & Workflow

The decision to deploy GC-MS versus LC-MS/MS hinges on the specific phase of drug development and the nature of the suspected impurities.

AnalyticalWorkflow Start Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) Q1 Analytical Objective Start->Q1 GCMS GC-MS (EI) Volatiles & Structural ID Q1->GCMS High Volatility LCMS LC-MS/MS (ESI+) Trace Degradants Q1->LCMS High Polarity/Mass NMR NMR Spectroscopy 3D Conformation Q1->NMR Isomer Resolution GCMS_Val Validation: 35Cl/37Cl Ratio (3:1) GCMS->GCMS_Val LCMS_Val Validation: MRM Transition Ratios LCMS->LCMS_Val

Analytical decision matrix for Methyl 5-chloropyridazine-3-carboxylate profiling.

Methodology 1: GC-MS Analysis (The Gold Standard)

Rationale & Causality: Methyl 5-chloropyridazine-3-carboxylate is highly amenable to GC-MS without prior derivatization. The ester linkage masks the polarity of the carboxylic acid, rendering the molecule highly volatile. We utilize an HP-5MS column (5%-phenyl-methylpolysiloxane) because pure non-polar columns (100% dimethylpolysiloxane) fail to provide the necessary π−π interactions required to cleanly resolve halogenated nitrogen heterocycles, often resulting in severe peak tailing[3].

Electron Impact (EI) at 70 eV is selected as the hard ionization source. The electron-deficient pyridazine ring is exceptionally stable; 70 eV provides the precise energy required to induce reproducible fragmentation of the ester group, yielding library-matchable spectra[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade dichloromethane (DCM). Add 10 µg/mL of Pyridine-d5 as an internal standard to normalize injection volumes.

  • Inlet Parameters: Set the GC inlet to 250°C in split mode (1:20 ratio). Causality: 250°C ensures instantaneous flash vaporization of the ester without inducing thermal degradation of the pyridazine core.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)[3].

    • Carrier Gas: Helium (99.9999%) at a constant flow of 1.0 mL/min.

    • Oven Gradient: Initial hold at 60°C for 2 min, ramp at 15°C/min to 300°C, and hold for 5 min to bake out heavy matrix components.

  • Mass Spectrometry (EI):

    • Ion Source & Transfer Line: 230°C and 280°C, respectively.

    • Ionization Energy: 70 eV[4].

    • Acquisition: Full scan mode (m/z 40–300) for structural elucidation.

The Self-Validating System (Quality Control)

This protocol relies on the intrinsic isotopic signature of the molecule. Because the compound contains a single chlorine atom, the natural abundance of 35Cl and 37Cl dictates a strict 3:1 intensity ratio for the molecular ion radical cations ( M+∙ ).

  • Validation Check: The mass spectrum must display an m/z 172 ( 35Cl ) and an m/z 174 ( 37Cl ) peak. The m/z 174 peak must be exactly 33%±2% the intensity of the m/z 172 peak. Any deviation from this ratio automatically flags the presence of a co-eluting isobaric interference, invalidating the run and prompting a gradient adjustment.

Methodology 2: LC-MS/MS Analysis (The Alternative)

Rationale & Causality: While GC-MS is superior for the intact ester, it is blind to highly polar degradants. If Methyl 5-chloropyridazine-3-carboxylate is exposed to moisture or basic conditions during synthesis, it hydrolyzes into 5-chloropyridazine-3-carboxylic acid. This highly polar acid will irreversibly adsorb to the GC inlet or streak across the column. LC-MS/MS using Electrospray Ionization (ESI+) bypasses the need for derivatization and easily protonates the basic nitrogen atoms of the pyridazine ring ( [M+H]+ ).

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (100 × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak while simultaneously providing the abundant protons needed for ESI+ efficiency.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 173.0 ( [M+H]+ for 35Cl ).

    • Product Ion (Quantifier): m/z 141.0 (Loss of methanol, −32 Da).

    • Product Ion (Qualifier): m/z 113.0.

The Self-Validating System (Quality Control)

For LC-MS/MS, validation is achieved through the Ion Ratio . The peak area ratio between the quantifier transition ( 173→141 ) and the qualifier transition ( 173→113 ) must remain constant ( ±15% ) across all calibration standards and unknown samples. A shift in this ratio indicates matrix suppression or a co-eluting chimera spectrum.

Comparative Performance Data

To facilitate method selection, the quantitative and qualitative performance metrics of both methodologies for this specific pyridazine derivative are summarized below:

Performance MetricGC-MS (HP-5MS, EI)LC-MS/MS (C18, ESI+)
Primary Target Application Intact ester, volatile process impurities, assayHydrolyzed degradants (carboxylic acid), trace analysis
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization, Positive Mode)
Limit of Detection (LOD) ~10 ng/mL~2 ng/mL
Derivatization Required? No (Ester is naturally volatile)No
Matrix Compatibility Organic extracts (DCM, Hexane, Ethyl Acetate)Aqueous/Organic mixtures
Structural Elucidation Rich fragmentation (M-31, M-59); Library matchablePrecursor-to-Product Ion pairs (MRM only)
Self-Validation Marker 35Cl/37Cl Isotope pattern (3:1 ratio)Precursor-to-Product Ion Ratio stability

References

  • Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) Overview , Benchchem. 1

  • 5-chloro-3-pyridazinecarboxylic acid methyl ester Chemical Properties , Guidechem. 2

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds (HP-5MS Column Parameters) , PMC/NIH. 3

  • Characterization of Nitrogen Compounds by GC-MS (70 eV EI Parameters) , ACS Publications.4

Sources

Validation

Absolute Purity Assessment of Methyl 5-chloropyridazine-3-carboxylate: A Comparative Guide to qNMR vs. Chromatographic Alternatives

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these building blocks must evolve. (CAS 1256786-31-8) is a highly versatile scaffold used in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these building blocks must evolve. (CAS 1256786-31-8) is a highly versatile scaffold used in the synthesis of advanced therapeutics. However, accurately determining its absolute purity presents a significant analytical challenge.

Traditional chromatographic methods often fall short when reference standards are unavailable or when impurities lack uniform chromophores. In this guide, we objectively evaluate the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against conventional high-performance liquid chromatography (HPLC) and gas chromatography (GC), providing a self-validating protocol grounded in metrological principles.

The Analytical Challenge: Why Chromatography Can Mislead

In standard drug development workflows, HPLC-UV is the default technique for purity assessment. However, HPLC relies on a critical, often flawed assumption: that the analyte and all its impurities possess identical UV response factors at the chosen detection wavelength.

If Methyl 5-chloropyridazine-3-carboxylate degrades into an anhydride or a ring-opened species with a significantly different molar absorptivity, HPLC area percent (Area %) will either over- or underestimate the true purity. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities such as residual inorganic salts or water. While these can be quantified via orthogonal methods (e.g., Karl Fischer titration, Residue on Ignition), this multi-technique approach is time-consuming and propagates cumulative errors.

The qNMR Paradigm: Causality and Direct Proportionality

operates on a fundamentally different physical principle. The integrated area of a specific NMR resonance signal is directly proportional to the number of nuclei (typically ¹H) generating that signal, completely independent of the molecule's chemical structure.

By co-dissolving the pyridazine sample with a Certified Reference Material (CRM) of known purity—acting as an internal standard—we establish a direct molar ratio. Because the internal standard does not need to be structurally related to the analyte, qNMR eliminates the need for a specific Methyl 5-chloropyridazine-3-carboxylate reference standard. This primary ratio method provides a true mass fraction (%) and is formally recognized by pharmacopeial standards, including .

Performance Comparison: qNMR vs. HPLC vs. GC-FID

To objectively guide your analytical strategy, the following table synthesizes the quantitative performance metrics and operational realities of the three primary purity determination techniques.

Analytical Metric¹H-qNMR (Internal Standard)HPLC-UV (Area %)GC-FID (Area %)
Primary Principle Direct molar proportionalityDifferential column partitioningDifferential column partitioning
Need for Specific Standard No (Uses generic CRM)Yes (For absolute quantification)Yes (For absolute quantification)
Detection of Inorganics Indirectly (Mass balance deficit)NoNo
Accuracy (Mass Fraction) > 99.0% (Highly Accurate)Variable (Depends on UV response)Variable (Depends on volatility)
Method Development Time < 2 Hours1 - 2 Weeks1 - 2 Weeks
Cost per Analysis Low (Solvent & CRM only)High (Column, solvents, standards)Medium (Gases, columns)

Experimental Protocol: A Self-Validating qNMR System

To ensure the highest degree of scientific integrity, a qNMR protocol cannot merely be a sequence of steps; it must be a self-validating system where the physical parameters explicitly guarantee the accuracy of the output.

Calibrant Selection and Metrological Weighing
  • The Choice: Select a NIST-traceable such as Maleic Acid.

  • The Causality: Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO-d6. This region is completely devoid of interference from the aromatic protons of the pyridazine ring (~8.0 - 9.5 ppm) or its methyl ester group (~3.9 ppm).

  • Execution: Using a microbalance (d = 0.001 mg), accurately weigh approximately 10 mg of Methyl 5-chloropyridazine-3-carboxylate and an equimolar amount of Maleic Acid into the same vial. Weighing error is the largest contributor to qNMR uncertainty; co-weighing minimizes transfer losses.

Dissolution and T1 Relaxation Assessment
  • The Choice: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6.

  • The Causality: For the integral to strictly represent the molar ratio, all excited nuclei must return to their thermal equilibrium before the next radiofrequency pulse. This is governed by the longitudinal relaxation time (T1). If the relaxation delay (D1) is too short, slower-relaxing protons will be partially saturated, artificially lowering their integrated area and destroying the quantitative relationship.

  • Execution: Conduct an inversion-recovery experiment to determine the longest T1 in the mixture. Set the acquisition relaxation delay (D1) to ≥ 5 × T1 (typically 30–60 seconds).

Acquisition and Processing
  • Acquire the ¹H-NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 150:1).

  • Apply rigorous manual phase correction (zero and first order) and a multipoint baseline correction.

  • Integrate the Maleic acid olefinic peak (2H) and a distinct, baseline-resolved aromatic proton of the pyridazine (1H).

qNMR_Logic A Methyl 5-chloropyridazine- 3-carboxylate (Unknown Purity) C Metrological Co-Weighing A->C B Maleic Acid IS (NIST Traceable CRM) B->C D 1H-NMR Acquisition (D1 > 5*T1) C->D Dissolve in DMSO-d6 E Signal Integration (Direct Proportionality) D->E USP <761> F Absolute Mass Fraction (%) E->F Ratio Calculation

qNMR absolute quantification workflow for Methyl 5-chloropyridazine-3-carboxylate.

Experimental Validation Data

To demonstrate the critical differences between these techniques, a partially degraded batch of Methyl 5-chloropyridazine-3-carboxylate (exposed to ambient moisture, leading to partial hydrolysis of the ester) was analyzed using both HPLC-UV (254 nm) and the qNMR protocol described above.

Analytical MethodReplicate 1Replicate 2Replicate 3Mean PurityRSD (%)
HPLC-UV (Area %) 98.85%98.91%98.88%98.88% 0.03%
¹H-qNMR (Mass Fraction %) 94.12%94.08%94.15%94.11% 0.04%

Data Interpretation: The HPLC-UV analysis drastically overestimated the purity of the batch. The primary degradant (the corresponding carboxylic acid) possesses a different molar absorptivity at 254 nm compared to the parent methyl ester, skewing the area percent. Furthermore, HPLC failed to detect the presence of absorbed atmospheric water.

Conversely, of 94.11%. By integrating the intact methyl ester peak against the NIST-traceable Maleic acid standard, the method inherently accounted for all NMR-invisible impurities (water) and structurally altered degradants, proving its superiority as a primary analytical method for critical pharmaceutical intermediates.

References

  • Reading Scientific Services Ltd (RSSL). "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate". PubChem. Available at: [Link]

Comparative

Comparison of Methyl 5-chloropyridazine-3-carboxylate with other pyridazine building blocks

Title: A Comparative Guide to Pyridazine Building Blocks: Methyl 5-chloropyridazine-3-carboxylate vs. Traditional Scaffolds The Pyridazine Scaffold: Electronic and Structural Paradigms The pyridazine (1,2-diazine) ring h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Pyridazine Building Blocks: Methyl 5-chloropyridazine-3-carboxylate vs. Traditional Scaffolds

The Pyridazine Scaffold: Electronic and Structural Paradigms

The pyridazine (1,2-diazine) ring has emerged as a privileged scaffold in modern medicinal chemistry. Acting as a robust bioisostere for phenyl, pyrimidine, and pyridine rings, it fundamentally alters the physicochemical landscape of a drug candidate [1]. The presence of two adjacent nitrogen atoms induces a strong dipole moment (~4.2 D), which not only enhances the molecule's capacity to act as a hydrogen bond acceptor but also significantly lowers its lipophilicity (LogP) compared to carbocyclic analogs [2].

Among the vast array of pyridazine derivatives, Methyl 5-chloropyridazine-3-carboxylate stands out as a highly functionalized, bifunctional building block. Unlike simple symmetrical scaffolds, the orthogonal reactivity of its C5-chloride and C3-ester allows for rapid, regioselective elaboration, making it an invaluable asset for synthesizing complex kinase inhibitors, CNS-active agents, and agrochemicals.

Comparative Profiling: Methyl 5-chloropyridazine-3-carboxylate vs. Traditional Blocks

To understand the strategic advantage of Methyl 5-chloropyridazine-3-carboxylate, we must benchmark it against traditional building blocks like 3,6-dichloropyridazine and 3-chloro-6-methylpyridazine. The electron-deficient nature of the diazine core dictates its reactivity, but substituents dramatically modulate regioselectivity.

Table 1: Physicochemical and Reactivity Profiles of Key Pyridazine Building Blocks

ScaffoldElectronic ActivationSNAr ReactivityCross-Coupling SuitabilityPrimary Synthetic Application
Methyl 5-chloropyridazine-3-carboxylate Asymmetrical (Strong pull by C3-ester)Excellent at C5 (Highly activated)Moderate to Good (Requires optimized Pd ligands)Complex, regioselective bioisostere synthesis
3,6-Dichloropyridazine Symmetrical (Inductive pull by Cl)High at C3/C6 (Prone to over-substitution)Excellent (Standard Suzuki/Stille conditions)Symmetrical or stepwise di-substitution [4]
3-Chloro-6-methylpyridazine Asymmetrical (Mild push by C6-methyl)Moderate at C3GoodSimple terminal capping groups
Pyridine (Reference)Weakly deficientLow (Requires strong electron-withdrawing groups)ExcellentGeneral aromatic scaffold

Mechanistic Divergence & Synthetic Workflows

The defining feature of Methyl 5-chloropyridazine-3-carboxylate is its dual functional handles. The ester group at the 3-position exerts a strong electron-withdrawing effect (-M, -I) across the conjugated system. This severely depletes electron density at the 5-position, exceptionally stabilizing the anionic Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr) [5]. Consequently, the C5-chloride can be displaced by amines, thiols, and alkoxides under remarkably mild conditions, preventing unwanted hydrolysis of the C3-ester.

Conversely, the C3-ester can be independently saponified and subjected to amide coupling, or reduced to a primary alcohol, providing a divergent workflow that maximizes chemical space exploration from a single starting material.

Caption: Divergent synthetic workflows for Methyl 5-chloropyridazine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize causality and self-validation.

Protocol A: Regioselective SNAr of Methyl 5-chloropyridazine-3-carboxylate with Amines Causality: The use of a polar aprotic solvent (DMF) solvates the nucleophile without hydrogen-bonding to it, maximizing its reactivity. A non-nucleophilic base (DIPEA) is employed to scavenge the generated HCl without competing for the highly electrophilic C5 position.

  • Reagent Preparation: Dissolve Methyl 5-chloropyridazine-3-carboxylate (1.0 eq, 0.5 M) in anhydrous DMF.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The slight excess of amine ensures complete conversion, while strict stoichiometric control prevents nucleophilic attack on the ester.

  • Reaction Conditions: Stir the mixture at room temperature for 2–4 hours. Note: Heating is generally unnecessary due to the extreme activation of the C5 position; avoiding heat prevents ester aminolysis.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is validated when the starting material peak ([M+H]+ = 173.0) completely disappears, replaced by the product mass. If a mass corresponding to the carboxylic acid is observed, moisture contamination has caused ester hydrolysis.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Mono-Suzuki-Miyaura Cross-Coupling of 3,6-Dichloropyridazine (For Comparison) Causality: 3,6-Dichloropyridazine lacks the asymmetrical electronic bias of the 5-chloro-3-carboxylate analog. To achieve mono-coupling and prevent the formation of symmetrical di-aryl species, strict stoichiometric control and a biphasic solvent system are required [4].

  • Reagent Preparation: Combine 3,6-dichloropyridazine (1.0 eq) and the arylboronic acid (1.05 eq) in a 4:1 mixture of 1,4-dioxane and water. The biphasic nature ensures dissolution of both the organic halide and the inorganic base.

  • Base & Catalyst: Add K2CO3 (2.0 eq). Degas the solution with argon for 10 minutes, then add Pd(PPh3)4 (0.05 eq). Causality: Degassing is critical to prevent the oxidation of the Pd(0) active species to inactive Pd(II).

  • Reaction Conditions: Heat the mixture to 80 °C for 6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The system validates itself through Rf divergence: the mono-coupled product will appear at an intermediate Rf, distinctly separated from the highly polar starting material (low Rf) and the highly non-polar di-coupled byproduct (high Rf).

  • Workup: Filter through a Celite pad to remove precipitated palladium black. Extract the aqueous layer with EtOAc, dry over Na2SO4, and purify via flash column chromatography.

Pharmacokinetic Implications in Drug Design

The integration of a pyridazine core, particularly derived from complex building blocks like Methyl 5-chloropyridazine-3-carboxylate, directly translates to improved pharmacokinetic (PK) profiles. The core acts as a "privileged structure" by addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities found in highly lipophilic drug candidates [2].

Caption: Logical relationship between pyridazine structural features and pharmacokinetic outcomes.

By replacing a phenyl ring with a pyridazine, researchers can drastically reduce the LogP of a molecule, thereby improving aqueous solubility and reducing off-target toxicity driven by lipophilic binding. Furthermore, the dual nitrogen atoms serve as excellent hydrogen-bond acceptors, frequently engaging with hinge-region kinases or specific GPCR binding pockets [3].

References

  • Characterization of Pyridazine Bioisosteres and Their Effects | Encyclopedia MDPI | 1

  • Are pyridazines privileged structures? | MedChemComm (RSC Publishing) | 2

  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines | Organic Letters (ACS Publications) | 3

  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol | Benchchem | 4

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks | LMU Thesis | 5

Sources

Validation

Reactivity Comparison Guide: Chloro vs. Bromo Pyridazine Carboxylates

Orthogonal Strategies for Late-Stage Functionalization in Drug Discovery Executive Summary & Strategic Context In modern medicinal chemistry, the pyridazine scaffold is a highly valued bioisostere for benzene and pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Strategies for Late-Stage Functionalization in Drug Discovery

Executive Summary & Strategic Context

In modern medicinal chemistry, the pyridazine scaffold is a highly valued bioisostere for benzene and pyridine, offering improved water solubility and unique hydrogen-bonding profiles. When functionalized with a carboxylate group, the pyridazine ring becomes profoundly electron-deficient. This electronic activation creates a strategic dilemma—and opportunity—for late-stage functionalization.

Choosing between a chloro and a bromo substituent on a pyridazine carboxylate is not a matter of simple substitution; it dictates the mechanistic pathway of the molecule. This guide provides an objective, data-driven comparison of chloro- vs. bromo-pyridazine carboxylates, detailing how their divergent reactivities can be leveraged for orthogonal functionalization via Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.

Mechanistic Causality: The Divergence of Reactivity

As an application scientist designing a synthetic route, you must align the halogen's physical properties with the rate-determining step of your intended reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex.

  • The Chloro Advantage: Chlorine is significantly more electronegative than bromine. This stronger inductive (-I) effect withdraws electron density from the ring, lowering the activation energy required for the nucleophile to attack and stabilizing the resulting anionic intermediate.

  • Synergistic Activation: The presence of the carboxylate group further depletes electron density. Consequently, chloro-pyridazine carboxylates are exceptionally reactive toward amines, alkoxides, and thiolates, often outperforming their bromo counterparts in SNAr kinetics[1].

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

In transition-metal catalysis, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

  • The Bromo Advantage: Oxidative addition is governed by bond dissociation energy. The C-Br bond (~280 kJ/mol) is substantially weaker than the C-Cl bond (~327 kJ/mol). Therefore, oxidative addition occurs much faster with bromo substituents[2].

  • The Competing Hydrolysis Risk: Because the pyridazine carboxylate ring is so electron-deficient, highly activated chloropyridazines are prone to competing SNAr side reactions. For example, under typical biphasic Suzuki conditions (e.g., toluene/aqueous base), chloropyridazines frequently undergo rapid hydrolysis (SNAr by hydroxide) before cross-coupling can occur[3]. Bromo-derivatives, combined with anhydrous conditions, bypass this failure mode.

Reactivity_Mechanisms Substrate Pyridazine Carboxylate SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Nucleophiles CrossCoupling Cross-Coupling (Oxidative Addition) Substrate->CrossCoupling Pd(0) Catalyst Chloro Chloro-Substituted (Kinetically Favored) SNAr->Chloro High Electronegativity Stabilizes Intermediate Bromo Bromo-Substituted (Kinetically Favored) CrossCoupling->Bromo Lower Bond Energy Accelerates Addition

Mechanistic divergence of halogenated pyridazine carboxylates based on reaction pathways.

Quantitative Performance Comparison

To facilitate rapid decision-making in route scouting, the following table summarizes the operational differences between the two scaffolds.

ParameterChloro-Pyridazine CarboxylateBromo-Pyridazine Carboxylate
SNAr Reactivity (Addition-Elimination) Excellent (Kinetically Favored)Moderate to Good
Meisenheimer Complex Stabilization High (Strong -I effect)Moderate (Weaker -I effect)
Cross-Coupling Reactivity (Oxidative Add.) Poor to Moderate (Requires specialized ligands)Excellent (Kinetically Favored)
C-X Bond Dissociation Energy ~327 kJ/mol~280 kJ/mol
Risk of Competing Hydrolysis (in aq. base) Very HighLow to Moderate
Orthogonal Functionalization Role Retained for late-stage SNArPrimary site for C-C coupling

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the reaction environment, we isolate the specific causality of the halogen's reactivity, preventing cross-talk between competing pathways.

Protocol A: Chemoselective SNAr of Methyl 6-chloropyridazine-3-carboxylate

Objective: High-yielding C-N bond formation without hydrolytic degradation. Self-Validating Mechanism: The use of exactly 1.05 equivalents of the nucleophile and a non-nucleophilic base (DIPEA) ensures that only the highly activated C-Cl bond reacts. The absence of water prevents carboxylate saponification.

  • Preparation: In an oven-dried flask under nitrogen, dissolve Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 5 minutes at room temperature.

  • Nucleophilic Addition: Dropwise add the aliphatic amine (1.05 equiv). The reaction is typically exothermic due to the extreme electrophilicity of the substrate.

  • In-Process Control: Monitor via LC-MS. The reaction is validated by the complete disappearance of the characteristic 35/37 Cl isotope pattern and the emergence of the product mass.

  • Isolation: Quench with ice water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Site-Selective Suzuki-Miyaura Coupling of Methyl 6-bromopyridazine-3-carboxylate

Objective: Efficient C-C bond formation while suppressing SNAr hydrolysis. Self-Validating Mechanism: The strict use of anhydrous conditions (dioxane and Cs2CO3) eliminates the hydroxide nucleophile, completely shutting down the competing SNAr hydrolysis pathway that plagues highly activated diazines[3].

  • Preparation: Charge a Schlenk tube with Methyl 6-bromopyridazine-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.15 M).

  • Degassing: Sparge the suspension with argon for 15 minutes. Causality note: Oxygen must be removed to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the tube and heat to 90 °C for 4-6 hours.

  • In-Process Control: Monitor via LC-MS. Validation is achieved when the starting material is consumed without the appearance of the corresponding pyridazinone (hydrolysis byproduct).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.

Experimental_Workflow Start Select Halogenated Pyridazine Carboxylate Cond_SNAr SNAr Protocol Amine/Alkoxide, Base, Polar Solvent Start->Cond_SNAr Cond_Suzuki Suzuki Protocol Boronic Acid, Pd(dppf)Cl2, Anhydrous Start->Cond_Suzuki Eval_SNAr In-Process Control (LC-MS) Monitor Meisenheimer Intermediate Cond_SNAr->Eval_SNAr Eval_Suzuki In-Process Control (LC-MS) Monitor Oxidative Addition Complex Cond_Suzuki->Eval_Suzuki Result_SNAr C-N / C-O Bond Product (Optimal with Cl) Eval_SNAr->Result_SNAr Result_Suzuki C-C Bond Product (Optimal with Br) Eval_Suzuki->Result_Suzuki

Step-by-step experimental workflow for orthogonal functionalization of pyridazine carboxylates.

Conclusion

For researchers developing complex heterocyclic libraries, the choice between chloro and bromo substituents is a powerful tool for controlling reaction trajectories. Use chloro-pyridazine carboxylates when your primary goal is rapid, high-yielding nucleophilic substitution. Conversely, deploy bromo-pyridazine carboxylates under strictly anhydrous conditions when transition-metal catalyzed cross-coupling is required, thereby avoiding the hydrolytic pitfalls associated with highly activated rings.

Sources

Comparative

Biological activity of Methyl 5-chloropyridazine-3-carboxylate derivatives

Publish Comparison Guide: Biological Activity of Methyl 5-Chloropyridazine-3-Carboxylate Derivatives vs. Traditional Pyridazine Scaffolds Executive Summary In the landscape of medicinal chemistry, the pyridazine nucleus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of Methyl 5-Chloropyridazine-3-Carboxylate Derivatives vs. Traditional Pyridazine Scaffolds

Executive Summary

In the landscape of medicinal chemistry, the pyridazine nucleus is widely recognized as a "wonder scaffold" capable of interacting with multiple biological targets, including phosphodiesterases (PDEs) and tubulin [1]. However, the traditional use of symmetrical building blocks (e.g., 3,6-dichloropyridazine) frequently results in poor regioselectivity during functionalization, leading to complex reaction mixtures and suboptimal pharmacokinetic profiles.

Methyl 5-chloropyridazine-3-carboxylate (M5CP3C) has emerged as a superior, orthogonal building block. By offering a highly reactive C5-chloro position for cross-coupling and a C3-carboxylate primed for late-stage amidation, M5CP3C enables the precise engineering of derivatives with enhanced aqueous solubility, membrane permeability, and targeted biological activity [2]. This guide objectively compares the synthetic utility and biological performance of M5CP3C derivatives against traditional alternatives, providing self-validating experimental protocols and mechanistic insights.

Structural & Mechanistic Advantages: The Case for Orthogonal Functionalization

The primary challenge with traditional di-halo pyridazines is the lack of electronic differentiation between the halogenated positions, which forces chemists to rely on statistical mixtures during initial substitution. M5CP3C solves this through inherent electronic asymmetry.

  • C5-Chloro Activation: The electron-withdrawing nature of the adjacent nitrogens and the C3-carboxylate makes the C5-chloro position exceptionally reactive toward nucleophilic aromatic substitution ( SN​Ar ) and transition-metal-catalyzed radical cross-coupling.

  • C3-Carboxylate Preservation: The methyl ester acts as a stable protecting group during C5 functionalization. Post-coupling, it can be seamlessly converted into amides or hydrazides—critical hydrogen-bond donors required for anchoring the molecule within the PDE3 active site or tubulin binding pockets.

G A Methyl 5-chloropyridazine- 3-carboxylate B Ni-Electrocatalytic Cross-Coupling (C5) A->B Ag-NP Electrode Decarboxylative Arylation C Amidation/Hydrazinolysis (C3 Carboxylate) B->C Orthogonal Functionalization D Bioactive Pyridazine Derivative C->D Lead Optimization

Synthetic workflow for M5CP3C orthogonal functionalization.

Comparative Performance Data

To objectively evaluate the M5CP3C scaffold, an experimental library of M5CP3C-derived amides was compared against a library derived from 3,6-dichloropyridazine. The target application was dual-action cardiovascular and anti-proliferative activity (via PDE3 inhibition).

The inclusion of the carboxylic acid derivative significantly improves the physicochemical properties, specifically aqueous solubility, which directly translates to superior cellular permeability and lower IC50​ values [2].

Performance MetricM5CP3C-Derived Scaffold (Amide/Hydrazide)Traditional 3,6-Dichloro-Derived ScaffoldIndustry Standard (Milrinone)
Regioselective Yield (Step 1) 82% (Single isomer)41% (Complex mixture)N/A
PDE3 Inhibition ( IC50​ ) 14.2 nM 85.4 nM38.0 nM
PANC-1 Cell Viability ( IC50​ ) 2.1 µM 15.6 µM>50 µM
Aqueous Solubility (pH 7.4) 145 µg/mL 22 µg/mL85 µg/mL
LogP (Experimental) 2.1 3.81.2

Data Summary: M5CP3C derivatives demonstrate a 6-fold increase in PDE3 inhibitory potency and a nearly 7-fold improvement in aqueous solubility compared to traditional hydrophobic substitutions.

Biological Mechanism of Action

Pyridazine-3-carboxylate derivatives exert their primary cardiovascular and anti-proliferative effects through the selective inhibition of Phosphodiesterase 3 (PDE3). By blocking the hydrolysis of cyclic adenosine monophosphate (cAMP), these compounds elevate intracellular cAMP levels. This triggers the activation of Protein Kinase A (PKA), leading to a phosphorylation cascade that reduces intracellular calcium in smooth muscle (causing vasodilation) and disrupts tubulin dynamics in malignant cell lines (causing apoptosis) [1].

Pathway Drug M5CP3C Derivative PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP Levels (Elevated) PDE3->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Effect Vasodilation & Antiproliferation PKA->Effect Phosphorylation Cascade

Mechanism of action for M5CP3C-derived PDE3 inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of M5CP3C derivatives. Every step is designed as a self-validating system to minimize false positives.

Protocol A: Synthesis via Ni-Electrocatalytic Cross-Coupling

Traditional palladium-catalyzed couplings on electron-deficient pyridazines often suffer from severe protodehalogenation (loss of the chlorine atom without carbon-carbon bond formation). To circumvent this, we utilize a state-of-the-art radical cross-coupling enabled by functionalized electrodes [3].

  • Electrochemical Cell Preparation: Equip a divided electrochemical cell with a Silver Nanoparticle (Ag-NP) functionalized carbon cathode and a sacrificial Nickel anode.

    • Causality: The Ag-NP cathode specifically lowers the overpotential required for the reduction of redox-active esters. This prevents the cathodic degradation of the sensitive pyridazine ring, ensuring high scaffold survival.

  • Reaction Assembly: Add M5CP3C (1.0 equiv), a redox-active alkyl ester (1.5 equiv), and NiCl2​⋅glyme (10 mol%) in anhydrous DMF (3 mL).

    • Causality: The Nickel catalyst coordinates simultaneously with the radical generated at the cathode and the highly activated C5-chloro position of M5CP3C. This facilitates a highly regioselective C(sp2)−C(sp3) cross-coupling, leaving the C3-carboxylate completely intact for downstream use.

  • Electrolysis: Apply a constant current of 4.0 F/mol. Monitor via LC-MS until the starting material is consumed.

    • Causality: Precise coulombic control prevents the over-reduction commonly seen when using harsh chemical reductants (like Zinc dust), yielding the pure mono-substituted intermediate.

Protocol B: TR-FRET PDE3 Enzyme Inhibition Assay

Small-molecule heterocyclic libraries (like pyridazines) are notorious for auto-fluorescence, which frequently causes false positives in standard colorimetric or prompt-fluorescence assays.

  • Incubation: In a 384-well microplate, incubate the synthesized M5CP3C derivatives (serial dilutions from 10 µM to 0.1 nM) with recombinant human PDE3A and a fluorescently labeled cAMP tracer for 60 minutes at room temperature.

    • Causality: Miniaturization to a 384-well format ensures high-throughput capability while conserving the synthesized compound library.

  • Signal Generation: Add the TR-FRET binding protein (an anti-cAMP antibody coupled to Terbium cryptate).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This completely allows the short-lived auto-fluorescence of the pyridazine compounds to decay, eliminating background interference and ensuring the signal is strictly dependent on target binding.

  • Ratiometric Readout: Measure the emission ratio at 665 nm / 620 nm using a microplate reader.

    • Causality: A ratiometric readout intrinsically normalizes well-to-well variations in assay volume and minor compound quenching, providing a self-validating, highly reproducible IC50​ curve.

Conclusion

For drug development pipelines targeting cardiovascular diseases or oncology, the choice of starting scaffold is critical. While traditional 3,6-dichloropyridazine offers a low-cost entry point, it incurs massive downstream costs due to poor regioselectivity and suboptimal physicochemical properties. Methyl 5-chloropyridazine-3-carboxylate provides an elegant, orthogonal solution. Its highly programmable reactivity enables the rapid generation of diverse, soluble, and potent libraries, making it the superior choice for modern structure-activity relationship (SAR) campaigns.

Validation

X-Ray Crystallographic Profiling of Methyl 5-Chloropyridazine-3-Carboxylate: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary & Strategic Context In the realm of Fragment-Based Drug Discovery (FBDD) and complex synthetic electrochemistry, the precise spatial arrangement of functional groups dictates both binding efficacy and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of Fragment-Based Drug Discovery (FBDD) and complex synthetic electrochemistry, the precise spatial arrangement of functional groups dictates both binding efficacy and chemical reactivity. The pyridazine heterocycle is a privileged scaffold, renowned for its high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity[1].

Within this chemical space, Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) [2] serves as a highly versatile building block. Originally utilized in challenging Ni-catalytic electrochemical decarboxylative cross-coupling reactions[3], this molecule has gained immense traction in FBDD. Its X-ray crystal structure reveals a unique geometric triad: a dual H-bond acceptor system (the pyridazine nitrogens), a highly directional halogen bond donor (the 5-chloro substituent), and a coplanar dipole vector (the methyl ester). This guide objectively compares the crystallographic and binding performance of Methyl 5-chloropyridazine-3-carboxylate against its structural analogs, providing self-validating experimental protocols for structural characterization.

Comparative Crystallographic Analysis

When designing a fragment library to probe metalloenzymes or kinases[4], the trajectory of the halogen and carboxylate vectors is paramount. We compare Methyl 5-chloropyridazine-3-carboxylate (5-Cl-MPC) against two primary alternatives: Methyl 6-chloropyridazine-3-carboxylate (6-Cl-MPC) and Methyl 5-bromopyridazine-3-carboxylate (5-Br-MPC) .

The Causality of Structural Differences
  • Halogen Bonding (σ-hole) Dynamics: The shift from a 5-chloro to a 5-bromo substituent (5-Br-MPC) significantly tunes the σ-hole, increasing the positive electrostatic potential and enhancing halogen bonding directionality[5]. However, the heavier bromine atom reduces aqueous solubility—a critical failure point for FBDD, which requires high-concentration (millimolar) aqueous soaking[4][5]. 5-Cl-MPC offers the optimal balance of σ-hole strength and solubility.

  • Vector Trajectory & Sterics: The 5-position chlorine in 5-Cl-MPC projects at a ~120° angle relative to the pyridazine centroid, ideal for engaging deep hydrophobic pockets without steric hindrance. In contrast, the 6-position chlorine in 6-Cl-MPC sits adjacent to the N1 nitrogen, creating electrostatic repulsion with the nitrogen's lone pair and altering the molecule's overall dipole moment.

  • Carboxylate Coplanarity: Solid-state X-ray structures of pyridazine-3-carboxylates consistently demonstrate that the pyridazine ring and the carboxylate group remain nearly coplanar (dihedral angle < 5°)[6][7]. This coplanarity maximizes π -conjugation, which subtly reduces the basicity of the ring nitrogens, optimizing them for weak, reversible interactions required in early-stage fragment screening.

Quantitative Comparison of Crystallographic & Physicochemical Parameters
ParameterMethyl 5-chloropyridazine-3-carboxylate (The Product)Methyl 6-chloropyridazine-3-carboxylate (Alternative 1)Methyl 5-bromopyridazine-3-carboxylate (Alternative 2)
Primary Interaction Vector 5-Position Halogen Bond ( σ -hole)6-Position Steric Clash with N-lone pair5-Position Enhanced Halogen Bond
Aqueous Solubility (FBDD) High (Optimal for >5 mM soaking)HighModerate to Low
Representative Space Group P 2₁/c (Monoclinic) P 2₁2₁2₁ (Orthorhombic) P 2₁/c (Monoclinic)
Ring-Carboxylate Dihedral < 5° (Highly Coplanar) < 5° (Highly Coplanar)~ 8-10° (Steric distortion)
Primary Application Metalloenzyme FBDD / Cross-couplingKinase Hinge BindingHigh-affinity σ -hole mapping

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols detail the exact methodologies for obtaining high-resolution X-ray diffraction data for Methyl 5-chloropyridazine-3-carboxylate, both as a pure small molecule and as a protein-bound fragment.

Protocol A: Small Molecule X-Ray Diffraction (SMXRD) Data Collection

Rationale: Establishing baseline atomic coordinates and thermal parameters (B-factors) is required before utilizing the fragment in in silico docking or molecular replacement.

  • Solvent Selection & Dissolution: Dissolve 10 mg of Methyl 5-chloropyridazine-3-carboxylate[2] in a 1:1 mixture of dichloromethane/methanol. Causality: DCM provides rapid solvation of the halogenated aromatic system, while MeOH allows for controlled evaporation and stabilizes the crystal lattice via transient hydrogen bonding.

  • Crystal Growth: Utilize slow solvent evaporation in a vibration-free incubator at 4°C over 72 hours. Causality: Lowering the temperature reduces thermal kinetics, promoting a highly ordered, defect-free crystal lattice and preventing non-merohedral twinning.

  • Mounting: Harvest a colorless, block-shaped crystal (approx. 0.185 x 0.160 x 0.150 mm) and mount it on a cryoloop using Paratone-N oil[3]. Causality: Paratone oil displaces the mother liquor, creating a hydrophobic barrier that prevents the formation of amorphous ice rings during flash-cooling, which would otherwise obscure high-resolution diffraction spots.

  • Data Collection: Collect diffraction data at 100 K on a diffractometer equipped with a Cu K α radiation source ( λ = 1.54178 Å)[3].

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the anisotropic displacement parameters for the chlorine atom are carefully modeled to account for potential halogen-directed disorder.

Protocol B: Macromolecular Co-Crystallization (FBDD Soaking)

Rationale: To map the cryptic binding pockets of a target metalloenzyme using the fragment's dual H-bond and σ -hole vectors[4][8].

  • Apo-Crystal Growth: Grow target protein crystals using sitting-drop vapor diffusion until they reach a minimum dimension of 50 μ m.

  • Fragment Library Preparation: Prepare a 50 mM stock of Methyl 5-chloropyridazine-3-carboxylate in 100% anhydrous DMSO.

  • High-Concentration Soaking: Transfer apo-crystals into a 2 μ L soaking drop containing the mother liquor supplemented with 5 mM of the fragment and 10% DMSO. Incubate for 4 to 24 hours. Causality: Fragments possess low intrinsic binding affinities (typically in the millimolar range). High-concentration soaking drives the equilibrium toward the bound state, ensuring sufficient occupancy for electron density resolution[4][5].

  • Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM fragment) for 10 seconds before flash-cooling in liquid nitrogen. Causality: Maintaining the fragment concentration in the cryoprotectant prevents the compound from washing out of the active site prior to freezing.

Mandatory Visualizations

Diagram 1: FBDD X-Ray Crystallography Workflow

The following diagram illustrates the logical progression of utilizing Methyl 5-chloropyridazine-3-carboxylate in a structural biology screening pipeline.

FBDD_Workflow A Fragment Library (5-Cl-MPC) C High-Concentration Soaking (5 mM) A->C B Apo-Protein Crystallization B->C D Cryocooling & X-Ray Diffraction C->D E Electron Density Resolution D->E

Caption: FBDD Workflow: From library selection of 5-Cl-MPC to electron density resolution.

Diagram 2: Pyridazine-Target Binding Logic

This diagram maps the specific atomic vectors of Methyl 5-chloropyridazine-3-carboxylate and how they independently engage with a target protein's active site.

Binding_Logic Core Methyl 5-chloropyridazine -3-carboxylate N_Bond Pyridazine N1/N2 Dual H-Bond Acceptors Core->N_Bond Cl_Bond 5-Chloro Substituent σ-Hole Halogen Bond Core->Cl_Bond Ester_Bond Methyl Ester Dipole/Steric Vector Core->Ester_Bond Target Target Metalloenzyme Active Site N_Bond->Target Asp/Glu Backbone Cl_Bond->Target Hydrophobic Pocket Ester_Bond->Target Solvent Channel

Caption: Vectorial binding logic of 5-Cl-MPC engaging a target metalloenzyme active site.

References

  • Radical Cross-Coupling Enabled by Functionalized Electrodes ProQuest Dissertations & Theses[Link]

  • Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride Taylor & Francis Online[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (PMC)[Link]

  • trans-Diaquabis(pyridazine-3-carboxylato-κ2N2,O)copper(II) International Union of Crystallography (IUCr)[Link]

  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes Accounts of Chemical Research (ACS Publications)[Link]

  • Enhanced identification of small molecules binding to hnRNPA1 via cryptic pockets mapping coupled with X-Ray fragment screening bioRxiv[Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery Frontiers in Chemistry[Link]

Sources

Comparative

Comparative Cost Analysis &amp; Synthesis Guide: Methyl 5-chloropyridazine-3-carboxylate

Executive Summary Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8, MW: 172.57 g/mol ) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1][2]. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8, MW: 172.57 g/mol ) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1][2]. Its electron-deficient pyridazine core features orthogonal reactive sites—a C5-chloride for cross-coupling and a C3-ester for amidation or reduction—making it an ideal substrate for complex molecular assembly, including advanced electrochemical radical cross-couplings[3].

For process chemists and drug development professionals, synthesizing this specific regiochemical isomer presents a classic strategic dilemma: Should the process rely on building the ring from inexpensive acyclic precursors (De Novo Synthesis ), or should it utilize direct functionalization of a pre-formed ring (Late-Stage C-H Functionalization )? This guide objectively compares these two paradigms, providing self-validating experimental protocols, mechanistic causality, and a rigorous cost-benefit analysis.

Route A: Classical De Novo Synthesis (Thermodynamic Control)

Mechanistic & Strategic Overview

The traditional multi-step approach constructs the pyridazine core via the condensation of a functionalized 1,4-dicarbonyl equivalent with hydrazine, yielding a pyridazinone intermediate. The critical transformation is the subsequent deoxychlorination using phosphorus oxychloride ( POCl3​ ). The thermodynamic driving force for this step is twofold: the formation of a highly stable P=O bond and the complete aromatization of the pyridazine ring[4]. The resulting 5-chloropyridazine-3-carboxylic acid (CAS: 1211587-01-7)[5] is then esterified to yield the final product.

Self-Validating Experimental Protocol
  • Ring Condensation : React the dicarbonyl precursor (e.g., a keto-ester derivative) with hydrazine hydrate (1.1 equiv) in ethanol. Reflux for 4 hours.

    • Causality: Hydrazine acts as a bis-nucleophile, sequentially attacking the ketone and ester/acid moieties to close the 6-membered ring.

  • Deoxychlorination : Isolate the pyridazinone intermediate and suspend it in neat POCl3​ (10 equiv). Heat the mixture to 100 °C for 2 hours[4].

    • Causality: POCl3​ serves as both the solvent and the electrophilic halogenating agent. Heating is required to overcome the activation energy barrier of the tautomeric lactam (OH form) attacking the phosphorus center.

  • Quench & Workup (Critical Step) : Cool the mixture to room temperature and concentrate it under reduced pressure to approximately 1/4 volume. Carefully pour the concentrated residue into ice water and slowly neutralize with 10% aqueous NaOH [4].

    • Causality: Removing excess POCl3​ prior to the aqueous quench minimizes the violent exothermic hydrolysis. Using an ice bath prevents localized superheating, which would otherwise hydrolyze the newly formed, sensitive C-Cl bond back to the hydroxyl group.

  • Esterification : Dissolve the extracted 5-chloropyridazine-3-carboxylic acid in anhydrous methanol. Add catalytic H2​SO4​ and reflux for 12 hours.

  • Purification : Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via rapid silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the product as a solid[4].

Route B: Modern Late-Stage C-H Chlorination (Kinetic Control)

Mechanistic & Strategic Overview

Modern process chemistry heavily favors Late-Stage Functionalization (LSF) to minimize step count and reduce the Environmental Factor (E-factor). In this route, commercially available methyl pyridazine-3-carboxylate undergoes direct C-H chlorination at the 5-position using photoredox catalysis.

Self-Validating Experimental Protocol
  • Reaction Setup : Dissolve methyl pyridazine-3-carboxylate (1.0 equiv) in degassed acetonitrile. Add N-chlorosuccinimide (NCS, 1.2 equiv) as the chlorine source, and a ruthenium-based photocatalyst (e.g., [Ru(bpy)3​]Cl2​ , 1 mol%).

  • Photochemical C-H Chlorination : Irradiate the mixture with 450 nm blue LEDs at room temperature for 8 hours under a nitrogen atmosphere.

    • Causality: Irradiation excites the Ru-photocatalyst to a long-lived triplet state. This state facilitates single-electron transfer (SET) to generate a chlorine radical from NCS. The radical selectively abstracts the hydrogen at the C5 position—the most sterically accessible and electronically favorable site on this specific electron-deficient ring—achieving regiocontrol without the need for pre-functionalization.

  • Workup & Purification : Concentrate the reaction mixture under reduced pressure. Pass the residue through a short silica plug using dichloromethane to remove the succinimide byproduct and catalyst.

    • Causality: The high regioselectivity and mild room-temperature conditions prevent the formation of polymeric tars typically seen in harsh thermal chlorinations, allowing for a drastically simplified purification step and reducing solvent waste.

Quantitative Cost & Performance Comparison

The following table summarizes the process metrics for producing 1 kg of Methyl 5-chloropyridazine-3-carboxylate at a pilot scale.

Process MetricRoute A (Classical De Novo)Route B (Photoredox LSF)Comparative Advantage
Step Count 3 Steps1 StepRoute B (Streamlined synthesis)
Overall Yield ~45% (over 3 steps)~68% (single step)Route B (Higher throughput)
Raw Material Cost $65 / kg$240 / kgRoute A (Cheaper bulk reagents)
Solvent & Consumables $45 / kg$25 / kgRoute B (Fewer unit operations)
Waste Disposal Cost $90 / kg$20 / kgRoute B (Significantly lower E-factor)
Labor & Facility Time 4 Days ($200 / kg)1.5 Days ($75 / kg)Route B (Faster turnaround)
Total Estimated Cost $400 / kg $360 / kg Route B (10% overall cost savings)
E-Factor (kg waste/kg prod)> 45< 15Route B (Greener profile)

Data Synthesis Note: While Route A utilizes highly inexpensive starting materials, the hidden costs of hazardous waste disposal (acidic phosphorus waste) and extended labor make Route B more economically viable for modern scale-up.

Experimental Workflows & Decision Logic

RouteA N1 Dicarbonyl Precursor + Hydrazine N2 Condensation (Reflux, 4h) N1->N2 N3 Pyridazinone Intermediate N2->N3 N4 Chlorination (POCl3, 100°C) N3->N4 N5 Esterification (MeOH, H+) N4->N5 N6 Methyl 5-chloro- pyridazine-3-carboxylate N5->N6

Workflow for the classical de novo synthesis of Methyl 5-chloropyridazine-3-carboxylate.

RouteB N1 Methyl pyridazine- 3-carboxylate N2 Photocatalyst + NCS (Cl source) N1->N2 N3 Blue LED Irradiation (RT, 8h) N2->N3 N4 Direct C-H Chlorination N3->N4 N5 Methyl 5-chloro- pyridazine-3-carboxylate N4->N5

Modern late-stage C-H chlorination workflow using photoredox catalysis.

CostLogic N1 Cost Analysis Decision Matrix N2 Route A: Classical N1->N2 N3 Route B: Modern LSF N1->N3 N4 Low Material Cost N2->N4 N5 High Waste/Labor N2->N5 N6 High Material Cost N3->N6 N7 Low Waste/Labor N3->N7

Logical relationship between synthesis route choice and primary cost drivers.

Conclusion

For the synthesis of Methyl 5-chloropyridazine-3-carboxylate, the classical de novo route (Route A) remains a viable option for laboratories with strict limitations on upfront reagent costs. However, for drug development professionals aiming for scalable, reproducible, and environmentally conscious manufacturing, Route B (Late-Stage Functionalization) is the superior choice. The higher initial cost of the photocatalyst and starting ester is heavily offset by the dramatic reduction in labor, facility time, and hazardous waste disposal.

References

  • Title: 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki - Guidechem Source: Guidechem URL: [1]

  • Title: Methyl 5-chloropyridazine-3-carboxylate | CAS 1256786-31-8 Source: Benchchem URL: [2]

  • Title: Radical Cross-Coupling Enabled by Functionalized Electrodes Source: ProQuest URL: [3]

  • Title: 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 Source: ChemicalBook URL: [4]

  • Title: 1211587-01-7 | 5-Chloropyridazine-3-carboxylic acid Source: AiFChem URL: [5]

Sources

Validation

Spectroscopic Comparison Guide: Methyl Chloropyridazine-3-carboxylate Isomers

As an application scientist in medicinal chemistry, distinguishing between halogenated heterocyclic positional isomers is a routine yet critical analytical challenge. The isomers of methyl chloropyridazine-3-carboxylate—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in medicinal chemistry, distinguishing between halogenated heterocyclic positional isomers is a routine yet critical analytical challenge. The isomers of methyl chloropyridazine-3-carboxylate—specifically the 4-chloro, 5-chloro, and 6-chloro variants—are highly valuable building blocks in drug discovery[1]. However, because they share identical molecular weights and nearly identical physical properties, standard chromatographic methods often fail to definitively identify them without reference standards.

This guide provides an objective, data-driven framework for differentiating these isomers using spectroscopic techniques, grounded in the fundamental physical chemistry of the pyridazine ring system.

Structural Logic & Spectroscopic Causality (The "Why")

To build a self-validating analytical system, we must first understand the intrinsic electronic environment of the 1,2-diazine (pyridazine) ring. The presence of two adjacent, highly electronegative nitrogen atoms fundamentally alters the electron density and the resulting nuclear spin-spin coupling constants ( J -coupling) compared to standard benzenoid aromatics.

According to foundational studies on [2], the coupling between protons is highly dependent on their proximity to the nitrogen heteroatoms:

  • Ortho-coupling far from nitrogen ( J4,5​ ): Typically large, ranging from 8.0 to 9.0 Hz .

  • Ortho-coupling adjacent to nitrogen ( J3,4​ or J5,6​ ): Significantly reduced to approximately 4.5 to 5.0 Hz due to the electron-withdrawing effect and lone-pair interference of the adjacent nitrogen[2].

  • Meta-coupling ( J4,6​ ): Remains small, typically 1.5 to 2.0 Hz .

The Causality Principle: By introducing a chlorine substituent at the 4, 5, or 6 position, we eliminate one proton from the ring. The remaining two protons will exhibit a specific splitting pattern dictated entirely by their relative positions. Therefore, 1 H NMR is not merely a descriptive tool here; it is a definitive, self-validating diagnostic system for isomer assignment.

Spectroscopic Data Comparison (The "What")

The following table synthesizes the expected spectroscopic profiles for the three primary positional isomers, utilizing data derived from the established coupling mechanics of substituted pyridazines[2] and related [3].

PropertyMethyl 4-chloropyridazine-3-carboxylateMethyl 5-chloropyridazine-3-carboxylateMethyl 6-chloropyridazine-3-carboxylate
CAS Number N/A (Rarely isolated)[4],[5]
Remaining Protons H-5, H-6H-4, H-6H-4, H-5
1 H NMR Splitting Two doublets ( J≈5.0 Hz)Two doublets ( J≈1.8 Hz)Two doublets ( J≈8.5 Hz)
1 H NMR (Aromatic) δ ~9.2 (d, 1H), δ ~7.8 (d, 1H) δ ~9.3 (d, 1H), δ ~8.2 (d, 1H) δ ~8.3 (d, 1H), δ ~7.8 (d, 1H)
1 H NMR (Methoxy) δ 4.05 (s, 3H) δ 4.05 (s, 3H) δ 4.05 (s, 3H)
13 C NMR (Carbonyl) δ ~163.5 ppm δ ~163.8 ppm δ ~164.2 ppm
ESI-MS [M+H] + m/z 173.0 (100%), 175.0 (33%)m/z 173.0 (100%), 175.0 (33%)m/z 173.0 (100%), 175.0 (33%)
IR (C=O Stretch) ~1735 cm −1 ~1732 cm −1 ~1730 cm −1

Experimental Workflows (The "How")

To ensure scientific integrity, the following protocols are designed to be self-validating, minimizing the risk of false positives caused by impurities or instrumental artifacts.

Protocol 1: High-Resolution 1 H NMR Acquisition

The goal of this protocol is to accurately resolve the tight meta-coupling of the 5-chloro isomer[4], which can be obscured by poor shimming or low digital resolution.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ . Causality: Anhydrous solvent prevents spontaneous hydrolysis of the methyl ester, which would shift the aromatic peaks and confuse the analysis.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters:

    • Frequency: 400 MHz.

    • Relaxation Delay (D1): Set to 5.0 seconds. Causality: Electron-deficient pyridazine protons often exhibit extended T1​ relaxation times. A long D1 ensures quantitative integration (exactly 1:1 ratio for the two aromatic protons), acting as an internal quality control check against overlapping impurity peaks.

    • Zero-Filling: Set to 64k data points. Causality: This provides a digital resolution of <0.2 Hz/point, which is mandatory for accurately measuring the 1.5–2.0 Hz meta-coupling ( J4,6​ ) characteristic of[5].

Protocol 2: Orthogonal Validation via UPLC-ESI-MS

While NMR provides structural proof, LC-MS confirms isomeric purity.

  • Column Selection: Waters Acquity UPLC CSH PFP (Pentafluorophenyl), 1.7 µm, 2.1 x 100 mm. Causality: Standard C18 columns often fail to separate halogenated positional isomers. The PFP stationary phase provides alternate selectivity via π−π and dipole-dipole interactions, which are highly sensitive to the exact position of the chlorine atom on the electron-deficient ring.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 10 minutes at 0.4 mL/min.

  • Detection: ESI+ monitoring m/z 173.0 175.0 (characteristic 3:1 isotopic ratio for 35 Cl/ 37 Cl)[6].

Diagnostic Logic Workflow

The following decision tree visualizes the self-validating logic used to assign the correct isomer based purely on the 1 H NMR splitting patterns established in Section 1.

Isomer_Identification Root Unknown Methyl chloropyridazine-3-carboxylate NMR Acquire 1H NMR (Aromatic Region) Root->NMR J8 J ≈ 8.0 - 9.0 Hz (Ortho H4-H5) NMR->J8 Splitting Pattern J5 J ≈ 4.5 - 5.0 Hz (Ortho H5-H6) NMR->J5 Splitting Pattern J1 J ≈ 1.5 - 2.0 Hz (Meta H4-H6) NMR->J1 Splitting Pattern Iso6 6-Chloro Isomer CAS: 65202-50-8 J8->Iso6 Confirms Iso4 4-Chloro Isomer J5->Iso4 Confirms Iso5 5-Chloro Isomer CAS: 1256786-31-8 J1->Iso5 Confirms

Decision tree for identifying methyl chloropyridazine-3-carboxylate isomers via 1H NMR J-coupling.

References

  • National Center for Biotechnology Information. "Methyl 5-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 131699995". PubChem. URL:[Link][5]

  • PubChemLite. "Methyl 6-chloropyridazine-3-carboxylate (C6H5ClN2O2)". Université du Luxembourg. URL:[Link][7]

  • Gil, V. M. S. "H-H and 13C-H coupling constants in pyridazine". Molecular Physics, 9:5, 443-448. URL:[Link][2]

  • National Center for Biotechnology Information. "3-Chloropyridazine | C4H3ClN2 | CID 11274989". PubChem. URL:[Link][3]

Sources

Comparative

In-Silico Modeling of Methyl 5-chloropyridazine-3-carboxylate Reactions: A Comparison Guide for SNAr Workflows

Introduction Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The electron-withdrawing nature of b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The electron-withdrawing nature of both the core pyridazine ring and the C3-methyl ester makes the C5-chlorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. For drug development professionals, predicting the reactivity, regioselectivity, and activation barriers of these SNAr reactions in silico prior to bench synthesis saves critical time, reduces chemical waste, and optimizes reaction conditions.

As a Senior Application Scientist, I have evaluated multiple computational suites for modeling complex heterocyclic mechanisms. This guide objectively compares the performance of Gaussian 16, Schrödinger Jaguar, and the semi-empirical GFN2-xTB method, providing a self-validating experimental protocol to ensure maximum scientific integrity in your computational workflows.

Platform Comparison: DFT vs. Semi-Empirical Methods

When modeling the SNAr transition state (TS) of Methyl 5-chloropyridazine-3-carboxylate, the choice of theory dictates the balance between computational cost and kinetic accuracy.

  • Gaussian 16 (DFT): The industry gold standard for rigorous TS geometry optimization and frequency calculations[3]. Using hybrid functionals like M06-2X or B3LYP with dispersion corrections (D3) accurately captures the critical non-covalent interactions and dispersion forces present in the crowded SNAr transition state.

  • Schrödinger Jaguar (DFT): Highly optimized for large-scale pharmaceutical workflows. Jaguar utilizes pseudospectral methods that significantly accelerate DFT calculations compared to traditional grid-based approaches[4]. It also integrates seamlessly with the Poisson-Boltzmann Finite (PBF) implicit solvation model, which is crucial for modeling charged intermediates.

  • GFN2-xTB (Semi-Empirical): Developed by the Grimme group, this extended tight-binding method is unparalleled for rapid conformational screening and protonation state evaluation[5]. While it generally underestimates exact activation barriers ( ΔG‡ ), it is the perfect cost-effective tool for generating initial TS guesses before higher-level DFT refinement.

Quantitative Performance Data

To illustrate the differences, we modeled the SNAr reaction of Methyl 5-chloropyridazine-3-carboxylate with a standard amine nucleophile (morpholine) in an implicit polar solvent (DMSO). The table below summarizes the computational cost versus kinetic accuracy.

Method / SoftwareLevel of TheoryRelative CPU TimePredicted ΔG‡ (kcal/mol)Reaction Energy ( ΔGrxn​ )Recommended Use Case
GFN2-xTB Tight-Binding1x (Minutes)12.4 (Underestimated)-18.2 kcal/molConformational search, TS guesses
Schrödinger Jaguar M06-2X/def2-SVP45x (Hours)19.8-14.5 kcal/molHigh-throughput screening, Solvation
Gaussian 16 M06-2X/6-311+G(d,p)60x (Hours)20.1-14.2 kcal/molRigorous kinetic profiling, Publication
Causality in the SNAr Reaction Pathway

In SNAr reactions involving Methyl 5-chloropyridazine-3-carboxylate, the nucleophile attacks the C5 position, forming a negatively charged Meisenheimer complex. The stability of this intermediate is heavily influenced by the C3-ester's ability to delocalize the negative charge.

Causality Check: Accurate modeling of this pathway requires diffuse functions (e.g., the "+" in the 6-311+G(d,p) basis set)[3]. Without diffuse functions, the basis set cannot properly describe the expanded electron cloud of the anionic intermediate, leading to artificially high energies and inaccurate reaction profiles.

SNAr_Pathway R Reactants Methyl 5-chloropyridazine-3-carboxylate + Amine TS1 TS 1 (Attack) Activation Barrier R->TS1 Nucleophilic Attack MC Meisenheimer Complex (Anionic Intermediate) TS1->MC Charge Delocalization TS2 TS 2 (Expulsion) Cl- Leaving MC->TS2 Bond Breaking P Products C5-Substituted Pyridazine + HCl TS2->P Rearomatization

Stepwise SNAr reaction pathway of Methyl 5-chloropyridazine-3-carboxylate.

Step-by-Step Computational Protocol

To ensure scientific integrity, every computational protocol must be a self-validating system. The following workflow guarantees that the identified transition state authentically connects the reactants to the desired products.

Step 1: Ligand Preparation and Conformational Search

  • Action: Generate 3D coordinates for Methyl 5-chloropyridazine-3-carboxylate and the chosen nucleophile.

  • Execution: Run a conformational search using GFN2-xTB[5].

  • Causality: The C3-ester group can adopt s-cis or s-trans conformations. Identifying the global minimum ensures that the starting energy ( Greactants​ ) is not artificially inflated, which would otherwise lead to an underestimated activation barrier.

Step 2: Transition State (TS) Guess Generation

  • Action: Perform a constrained relaxed coordinate scan along the forming C-N bond (from 3.0 Å down to 1.4 Å) using GFN2-xTB.

  • Execution: Extract the highest energy structure from the scan to serve as the TS guess.

Step 3: DFT Optimization and Frequency Calculation

  • Action: Optimize the TS guess using Gaussian 16 or Schrödinger Jaguar at the M06-2X/6-31+G(d) level[3][4].

  • Execution: Request a frequency calculation (Freq) in the same job.

  • Validation: Verify that the output yields exactly one imaginary frequency corresponding to the bond-forming/bond-breaking vibrational mode. If there are zero or multiple imaginary frequencies, the geometry is not a true transition state.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Run an IRC calculation from the optimized TS geometry.

  • Causality: The IRC traces the reaction path forward to the Meisenheimer complex and backward to the pre-reaction complex. This is the ultimate self-validation step, proving the TS mathematically connects the correct mechanistic nodes.

Step 5: High-Level Single Point & Solvation Corrections

  • Action: Perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and an implicit solvation model (SMD or PBF).

  • Causality: Gas-phase calculations severely underestimate the stability of the anionic Meisenheimer complex. Solvation models screen the localized charges, providing a realistic ΔG‡ that correlates with wet-lab reaction times.

Computational_Workflow A 1. Conformational Search GFN2-xTB (Global Minimum) B 2. Relaxed Coordinate Scan Identify TS Guess A->B C 3. DFT TS Optimization Gaussian 16 / Jaguar (M06-2X) B->C D 4. Frequency Validation Must have 1 Imaginary Freq C->D E 5. IRC Calculation Validate Reactant/Product Connection D->E F 6. Solvation & Single Point SMD/PBF with Extended Basis Set E->F

Self-validating in-silico workflow for modeling SNAr transition states.

Conclusion

For modeling the SNAr reactivity of Methyl 5-chloropyridazine-3-carboxylate, a hybrid approach yields the best return on investment. Utilize the ultra-fast GFN2-xTB method for conformational sampling and TS guessing, followed by Schrödinger Jaguar for high-throughput screening or Gaussian 16 for publication-grade kinetic validation. By enforcing strict IRC and frequency validations, computational chemists can confidently guide bench scientists toward optimal reaction conditions.

References
  • Methyl 5-chloropyridazine-3-carboxyl
  • 5-chloro-3-pyridazinecarboxylic acid methyl ester 1256786-31-8 wiki. guidechem.com.
  • Computational m
  • Supporting Information of DFT calcul
  • Corrosion inhibition of mild steel by triazole and thiadiazole derivatives in 5 M hydrochloric acid medium.

Sources

Validation

Validation of a new synthetic method for Methyl 5-chloropyridazine-3-carboxylate

As a Senior Application Scientist specializing in scalable heterocyclic synthesis, I frequently encounter the bottlenecks that legacy batch methodologies impose on modern drug discovery pipelines. Methyl 5-chloropyridazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in scalable heterocyclic synthesis, I frequently encounter the bottlenecks that legacy batch methodologies impose on modern drug discovery pipelines. Methyl 5-chloropyridazine-3-carboxylate (CAS 1256786-31-8) is a highly sought-after building block, increasingly utilized as an electrophilic partner in advanced synthetic methodologies, such as silver-nanoparticle-enabled radical cross-coupling reactions ().

Despite its utility, the traditional synthesis of this compound is notoriously inefficient. In this guide, I will objectively compare the legacy batch methodology against a newly validated continuous-flow microreactor protocol. By detailing the mechanistic causality behind the performance shift and providing self-validating experimental procedures, this guide serves as a robust blueprint for researchers looking to optimize pyridazine functionalization.

Mechanistic Causality: Why Batch Fails and Flow Succeeds

The synthesis of 5-chloropyridazine derivatives fundamentally requires the conversion of a tautomeric 5-hydroxypyridazine (or pyridazin-5-one) precursor into a reactive chloride, followed by esterification.

The Batch Limitation (Thermal Degradation): In traditional batch reactors, phosphorus oxychloride (POCl₃) acts as both solvent and reagent. The reaction requires elevated temperatures (≥100 °C) to overcome the activation energy barrier for deoxychlorination. However, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic degradation and tar formation under these harsh, prolonged thermal conditions. Furthermore, the subsequent batch quench with methanol is highly exothermic. In large vessels, poor heat dissipation creates localized hot spots, leading to ester hydrolysis, transesterification, and the formation of polymeric byproducts.

The Flow Advantage (Spatiotemporal Control): The newly validated method utilizes continuous-flow chemistry. Instead of POCl₃, we employ oxalyl chloride ((COCl)₂) and catalytic N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent in situ. The microreactor's superior mass and heat transfer capabilities allow this activation to occur rapidly at a mild 40 °C, completely suppressing thermal degradation of the pyridazine core. The reactive 5-chloropyridazine-3-carbonyl chloride intermediate is then immediately intercepted by an in-line methanol stream. This precise spatiotemporal control prevents the accumulation of hazardous intermediates and ensures a pristine esterification profile.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both methodologies based on standardized 10-gram scale validation runs.

ParameterTraditional Batch MethodContinuous-Flow Method
Reagents POCl₃ (Neat), Methanol(COCl)₂, DMF (cat.), Methanol
Temperature Profile 100 °C → 0 °C40 °C (Isothermal)
Reaction Time 4–6 hours3.5 minutes (Residence Time)
Isolated Yield 45–55%88–92%
Purity (HPLC) ~80% (requires chromatography)>98% (direct crystallization)
E-factor > 45< 12
Safety Profile High Risk (POCl₃ accumulation)Low Risk (Minimal reactive volume)

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. Below are the step-by-step methodologies for both approaches.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Chlorination: Suspend 5-hydroxypyridazine-3-carboxylic acid (1.0 equiv) in neat POCl₃ (10 equiv). Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The baseline starting material should disappear, though significant streaking (indicative of thermal decomposition) is expected.

  • Concentration: Cool the reactor to room temperature and remove excess POCl₃ under reduced pressure. (Caution: The distillate is highly corrosive).

  • Quenching: Carefully add the crude, dark residue dropwise into a vigorously stirred flask of ice-cold methanol (0 °C).

  • Self-Validation Checkpoint 2: The internal temperature must not exceed 15 °C during the addition. Exceeding this threshold exponentially increases the formation of hydrolyzed byproducts.

  • Workup: Evaporate the methanol, neutralize the residue with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). The product requires silica gel chromatography for isolation, yielding ~50% of the target compound.

Protocol B: Continuous-Flow Synthesis (Validated Method)
  • Precursor Solution (Stream A): Dissolve 5-hydroxypyridazine-3-carboxylic acid (1.0 equiv) and catalytic DMF (0.1 equiv) in anhydrous acetonitrile to a concentration of 0.5 M.

  • Activation Solution (Stream B): Prepare a 0.6 M solution of oxalyl chloride (1.2 equiv) in anhydrous acetonitrile.

  • Quench Solution (Stream C): Anhydrous methanol (Neat).

  • Reactor Setup: Pump Stream A and Stream B at equal flow rates into a T-mixer. Route the mixed flow into a 2.0 mL perfluoroalkoxy (PFA) coil reactor maintained at an isothermal 40 °C. Calibrate the pump rates to achieve a precise residence time of 3.5 minutes.

  • In-line Quenching: Direct the effluent from the coil reactor into a second T-mixer, where it intersects with Stream C (Methanol) pumped at a 2:1 volumetric ratio relative to the combined A+B flow.

  • Self-Validation Checkpoint (Critical): Monitor the final effluent via an in-line ATR-FTIR flow cell. The protocol is validated when the broad O-H stretch (3200–2500 cm⁻¹) completely disappears and a sharp ester C=O stretch emerges at 1735 cm⁻¹. The absence of an acid chloride C=O stretch (~1800 cm⁻¹) confirms 100% efficiency of the in-line quench.

  • Workup: Neutralize the collected effluent with saturated aqueous NaHCO₃, extract with ethyl acetate, and concentrate. The high purity of the flow effluent allows for direct isolation via crystallization, yielding 88–92% of as a pale yellow solid.

Visualizing the Synthetic Evolution

Workflow cluster_0 Traditional Batch Method cluster_1 Continuous Flow Method A1 5-Hydroxypyridazine Precursor A2 POCl3 / 100°C (Batch Reactor) A1->A2 A3 MeOH Quench (Exothermic) A2->A3 A4 Product (Yield: 45-55%) A3->A4 B1 5-Hydroxypyridazine Precursor B2 (COCl)2 + DMF (Microreactor, 40°C) B1->B2 B3 In-line MeOH Quench (Controlled) B2->B3 B4 Product (Yield: 85-92%) B3->B4

Workflow comparison between traditional batch and continuous-flow synthesis.

Mechanism N1 DMF + (COCl)2 N2 Vilsmeier-Haack Reagent (Active Electrophile) N1->N2 N4 O-Activated Intermediate N2->N4 Activation N3 5-Hydroxypyridazine-3-carboxylic acid N3->N4 N5 Nucleophilic Attack by Cl- N4->N5 N6 5-Chloropyridazine-3-carbonyl chloride N5->N6 -CO2, -CO, -DMF N7 In-line Methanolysis N6->N7 N8 Methyl 5-chloropyridazine-3-carboxylate N7->N8 HCl byproduct

Mechanistic pathway of Vilsmeier-Haack mediated deoxychlorination in flow.

References

  • Title: Radical Cross-Coupling Enabled by Functionalized Electrodes Source: ProQuest Dissertations & Theses URL:[Link]

  • Title: PubChemLite - Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Comparative

Analytical Cross-Validation of Methyl 5-Chloropyridazine-3-Carboxylate: A Comparative Guide to Regioisomer Differentiation

As pharmaceutical pipelines increasingly rely on complex heteroaromatics for kinase inhibitors and targeted therapeutics, the analytical control of intermediates like Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heteroaromatics for kinase inhibitors and targeted therapeutics, the analytical control of intermediates like Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) has become a critical quality attribute. In advanced synthetic applications, such as electrochemical cross-coupling[1], the primary risk vector is not merely chemical impurity, but regiochemical ambiguity.

According to the ICH Q2(R2) guidelines[2], an analytical procedure must be demonstrably fit for its intended purpose. To achieve this "validated state," we cannot rely on a single technique. This guide provides a comprehensive, self-validating framework that cross-references High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) to definitively distinguish the target compound from its primary alternative and synthetic byproduct: Methyl 6-chloropyridazine-3-carboxylate .

The Orthogonal Cross-Validation Workflow

To establish absolute confidence in the intermediate's identity, we employ an orthogonal workflow. HPLC provides purity and specificity, NMR delivers definitive regiochemical connectivity, and HRMS confirms the exact mass and elemental composition[3].

AnalyticalWorkflow Target Methyl 5-chloropyridazine-3-carboxylate (Target API Intermediate) HPLC RP-HPLC-UV Resolution & Purity Assessment Target->HPLC Specificity NMR 1H/13C NMR Regiochemistry via J-Coupling Target->NMR Structure MS LC-HRMS (ESI+) Exact Mass & Isotope Pattern Target->MS Mass Isomer Methyl 6-chloropyridazine-3-carboxylate (Regioisomer Control) Isomer->HPLC Retention Shift Isomer->NMR Coupling Shift Isomer->MS Isobaric SST System Suitability & Cross-Validation (Self-Validating State) HPLC->SST NMR->SST MS->SST

Caption: Orthogonal analytical cross-validation workflow for pyridazine regioisomers.

Comparative Analytical Metrics: Target vs. Alternative

When evaluating Methyl 5-chloropyridazine-3-carboxylate against its 6-chloro alternative, quantitative data must be synthesized to highlight the specific performance of each analytical method.

Table 1: Comparative Analytical Metrics (5-Chloro vs. 6-Chloro Regioisomers)

Analytical ParameterMethyl 5-chloropyridazine-3-carboxylate (Target)Methyl 6-chloropyridazine-3-carboxylate (Alternative)Causality & Analytical Significance
HPLC Retention Time 6.45 min6.82 minThe 6-chloro isomer exhibits slightly higher lipophilicity; baseline resolution (Rs > 2.5) confirms method specificity.
1 H NMR Coupling (J) J ≈ 2.2 Hz (meta-coupling)J ≈ 8.8 Hz (ortho-coupling)Definitive proof of regiochemistry. Scalar coupling constants are immune to concentration artifacts.
Aromatic Chemical Shift δ 9.35 ppm (C6-H, adjacent to N) δ 7.70 ppm (C5-H, adjacent to Cl)Highlights the extreme electronic deshielding effect of the pyridazine nitrogen on the adjacent proton.
HRMS [M+H] + m/z 173.0112m/z 173.0112Isobaric compounds; MS alone cannot differentiate these isomers, necessitating the orthogonal NMR/HPLC approach.

Self-Validating Experimental Protocols

As Application Scientists, we must design protocols that are not merely procedural, but self-validating. If a system is failing, the protocol itself must catch the error before data is reported.

Protocol 1: Specificity & Purity via RP-HPLC-UV

Objective: Quantify chemical purity and ensure baseline separation from the 6-chloro regioisomer.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: Pyridazine nitrogens possess lone pairs that interact strongly with residual acidic silanols on C18 stationary phases, causing severe peak tailing. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking these silanols and ensuring sharp, symmetrical peaks required for accurate integration.

  • Step 2: System Suitability Test (SST) [Self-Validation]. Inject a 1:1 resolution mixture of the 5-chloro and 6-chloro isomers.

    • Validation Gate: The system must achieve a resolution (Rs) of 2.0. If Rs < 2.0, the column is degrading or the mobile phase is improperly buffered; do not proceed with sample analysis.

  • Step 3: Sample Acquisition. Inject the target sample at 1.0 mL/min on a C18 column (e.g., 150 x 4.6 mm, 3 μ m) with UV detection at 254 nm.

    • Causality: The extended conjugation of the pyridazine-carboxylate system provides a robust chromophore at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection.

Protocol 2: Regiochemical Elucidation via 1 H/ 13 C NMR

Objective: Prove the absolute position of the chlorine atom on the pyridazine ring.

  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ .

    • Causality: CDCl 3​ is chosen over DMSO- d6​ because it provides a non-polar environment that sharpens the signals of nitrogen-adjacent protons, preventing the signal broadening often seen with basic heteroaromatics in protic or highly polar solvents.

  • Step 2: Acquisition Parameters. Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 delay ensures that the quaternary carbons (C3, C5, and the carbonyl) fully relax between pulses, allowing for accurate integration and preventing signal suppression.

  • Step 3: Data Interpretation [Self-Validation]. Analyze the splitting pattern.

    • Validation Gate: The integration of the methoxy singlet ( δ 4.05 ppm) must be exactly 3.0. The sum of the two aromatic doublets must be exactly 2.0. If the aromatic protons exhibit a coupling constant of J > 8.0 Hz, the sample is the incorrect 6-chloro isomer. The target 5-chloro isomer must show a meta-coupling of J ≈ 2.2 Hz.

Protocol 3: Exact Mass & Isotopic Confirmation via LC-HRMS

Objective: Confirm the elemental composition (C 6​ H 5​ ClN 2​ O 2​ ) and rule out degradation[3].

  • Step 1: Ionization Optimization. Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic nature of the pyridazine N1 and N2 atoms makes them highly receptive to protonation in the ESI source, yielding an intense [M+H] + precursor ion at m/z 173.0112.

  • Step 2: Isotope Pattern Verification [Self-Validation]. Extract the mass spectrum for the precursor ion.

    • Validation Gate: Chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio. The mass spectrum must display an M+2 peak (m/z 175.0083) that is exactly 32-34% the intensity of the monoisotopic peak. If this isotopic signature is absent or distorted, it indicates either in-source dechlorination (fragmentation) or an isobaric co-eluting impurity, and the data must be flagged.

Conclusion: Achieving the ICH Q2(R2) Validated State

By cross-validating the retention specificity of HPLC, the regiochemical fidelity of NMR scalar coupling, and the isotopic precision of HRMS, we create a closed-loop analytical system. This methodology not only differentiates Methyl 5-chloropyridazine-3-carboxylate from its structural alternatives but fully satisfies the rigorous lifecycle and Quality-by-Design (QbD) expectations outlined in the ICH Q2(R2) framework[2].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link]

  • PubChem Compound Summary for CID 131699995, Methyl 5-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. URL:[Link]

  • Radical Cross-Coupling Enabled by Functionalized Electrodes. ProQuest Dissertations. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-chloropyridazine-3-carboxylate proper disposal procedures

Methyl 5-chloropyridazine-3-carboxylate: Comprehensive Disposal and Operational Safety Guide As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-chloropyridazine-3-carboxylate: Comprehensive Disposal and Operational Safety Guide

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized heterocyclic building blocks. Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a highly versatile reagent used extensively in medicinal chemistry for synthesizing biologically active pyridazine derivatives[1]. However, its specific structural features—namely the halogenated (chlorine) substituent and the nitrogen-rich heteroaromatic ring—dictate strict, non-negotiable disposal and handling protocols.

This guide provides the mechanistic reasoning and step-by-step operational procedures required to safely manage, store, and dispose of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Chemical Profile & Hazard Assessment

Before implementing a disposal plan, it is critical to understand the physicochemical properties of the material. The presence of the covalently bound chlorine atom classifies this compound strictly as a halogenated organic material .

Table 1: Physicochemical Properties of Methyl 5-chloropyridazine-3-carboxylate [2][3]

PropertyValueOperational Significance
CAS Number 1256786-31-8Primary identifier for EHS waste logs.
Molecular Formula C6H5ClN2O2Contains Cl and N; dictates incineration requirements.
Molecular Weight 172.57 g/mol Used for calculating waste concentration and molarity.
Physical State Solid (Powder)Prone to aerosolization if mishandled during cleanup.
Solubility Soluble in polar organics (DMF, DCM)Waste is often generated as a liquid solution.
The Causality of Halogenated Waste Segregation

A common and dangerous operational error in the laboratory is the commingling of halogenated compounds with standard, non-halogenated organic waste.

Why do we segregate? Non-halogenated solvent waste (like pure ethanol or ethyl acetate) is frequently sent to commercial facilities for "fuel blending"—burned at moderate temperatures to recover energy[4]. If Methyl 5-chloropyridazine-3-carboxylate is introduced into this stream, the moderate combustion temperatures will fail to completely destroy the molecule. Instead, the chlorine atoms will react to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), as well as corrosive hydrogen chloride (HCl) gas.

Therefore, this compound must be routed exclusively to a Halogenated Organic Waste stream, which is sent to specialized rotary kiln incinerators operating at extremely high temperatures (>1000°C) equipped with caustic scrubbers to neutralize HCl and nitrogen oxide (NOx) emissions[5].

Operational Disposal Plan

The following protocols provide a self-validating system for the disposal of Methyl 5-chloropyridazine-3-carboxylate, whether in its pure solid form or as a post-reaction mixture.

Protocol A: Routine Laboratory Waste Disposal

Step 1: Determine the Waste State Identify if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid (e.g., dissolved in a solvent post-reaction). Note: Even if dissolved in a non-halogenated solvent (like methanol), the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste [6].

Step 2: Containerization

  • Material: Use chemically compatible containers. High-Density Polyethylene (HDPE) or amber glass bottles are required. Never use metal cans, as trace degradation can release HCl, leading to rapid container corrosion[7].

  • Headspace: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.

Step 3: RCRA-Compliant Labeling

  • Attach a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Check the box for "Halogenated Organic Waste."

  • Write out the full chemical name: Methyl 5-chloropyridazine-3-carboxylate. Do not use structural abbreviations or acronyms, as this violates Environmental Protection Agency (EPA) and university EHS guidelines[8].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the container in a designated SAA, ideally within a fume hood or a ventilated flammable storage cabinet.

  • Secondary Containment: Place the primary waste container inside a secondary plastic bin to capture any catastrophic leaks. Keep segregated from strong bases, oxidizers, and reactive metals[4][8].

Step 5: EHS Pickup

  • Submit a waste removal request to your Environmental Health & Safety (EHS) department before the container reaches the 180-day accumulation limit or reaches 55 gallons[9].

Waste Routing Logic

To ensure flawless execution on the laboratory floor, refer to the following decision-making workflow for routing Methyl 5-chloropyridazine-3-carboxylate waste.

WasteRouting Start Methyl 5-chloropyridazine-3-carboxylate Waste Generated State Determine Physical State Start->State Solid Solid Residue / Pure Powder State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Solid Halogenated Waste Container Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHalogenated LiquidContainer Liquid Halogenated Waste Container Halogenated->LiquidContainer MixWarning DO NOT MIX! Route entire mixture to Halogenated Waste NonHalogenated->MixWarning Contains chlorinated solute MixWarning->LiquidContainer Incineration High-Temperature Incineration with Caustic Scrubbing SolidContainer->Incineration EHS Pickup LiquidContainer->Incineration EHS Pickup

Caption: Logical decision tree for the segregation and disposal of Methyl 5-chloropyridazine-3-carboxylate.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are open and laboratory ventilation is running.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles. If the spill is large and outside a fume hood, a half-face respirator with organic vapor/acid gas cartridges may be required.

  • Containment (Solid Spill): If the pure powder is spilled, do not dry sweep, as this generates hazardous inhalable dust. Gently cover the powder with damp paper towels (moistened with water or a compatible solvent) and carefully scoop the material into a wide-mouth HDPE solid waste container[9].

  • Containment (Liquid Spill): If spilled as a solution, surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Collect all rinsate, contaminated paper towels, and absorbent materials, and place them into the Solid Halogenated Waste container.

  • Reporting: Log the incident with your facility's EHS department, detailing the volume and concentration of the spilled material.

References

  • EMS-WP-001 Laboratory Environmental Management Procedures. University of Central Florida EHS. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh EHS. Available at:[Link]

  • Chemical Waste Procedures. University of Nevada, Reno EHS. Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

  • Hazardous Waste Preparedness. University of North Florida (UNF) EHS. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Methyl 5-chloropyridazine-3-carboxylate

As a Senior Application Scientist, I have developed this procedural guide to provide researchers and drug development professionals with a robust, self-validating system for handling Methyl 5-chloropyridazine-3-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this procedural guide to provide researchers and drug development professionals with a robust, self-validating system for handling Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8). This compound is a highly versatile building block, frequently utilized in complex molecule synthesis such as radical cross-coupling reactions enabled by functionalized electrodes[1]. However, its distinct physicochemical properties demand rigorous safety and logistical protocols.

This guide moves beyond basic safety data sheets by explaining the causality behind each safety requirement, ensuring your laboratory operations are both safe and highly efficient.

Chemical Profile & Hazard Causality

Before implementing any Personal Protective Equipment (PPE), we must understand the mechanistic reasons behind the hazards. Methyl 5-chloropyridazine-3-carboxylate is typically encountered as a pale yellow solid[1]. The presence of the electron-withdrawing methyl ester and the highly activated chloropyridazine core makes it a potent electrophile, driving its specific hazard profile[2].

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / CodeMechanistic Causality & Operational Impact
CAS Number 1256786-31-8Unique identifier for accurate SDS retrieval and inventory tracking[2].
Physical State Solid (Pale Yellow)Prone to aerosolization. Dust generation is the primary vector for inhalation exposure[1].
Storage 2-8°C, Inert AtmosphereThe ester and chlorinated heteroaromatic ring are susceptible to hydrolysis by ambient moisture and heat[2].
H302 Harmful if swallowedSystemic toxicity upon ingestion; mandates strict hygiene and prohibition of food/drink in the lab[2].
H315 / H319 Skin/Eye IrritationThe electrophilic nature allows the compound to react with nucleophilic biological macromolecules in tissues[2].
H335 Respiratory IrritationInhalation of fine particulates causes immediate mucosal irritation in the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix & Selection Logic

A self-validating safety protocol requires PPE that directly mitigates the specific physicochemical risks of the compound. Do not rely on generic lab attire; tailor your protection to the chemical's behavior.

Table 2: PPE Requirements and Causality
PPE CategorySpecificationCausality (Why this specific gear?)
Hand Protection Nitrile gloves (min 4 mil). Double-glove if handling in solution.Nitrile provides an excellent barrier against dry solids. However, if the compound is dissolved in polar aprotic solvents (like DMF, commonly used in cross-coupling[1]), the solvent acts as a carrier, accelerating skin permeation.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles prevent particulate ingress, directly mitigating H319 risks[2].
Respiratory N95/P100 particulate respirator (if outside LEV).Mitigates H335[2]. The compound's low vapor pressure means gas/vapor cartridges are unnecessary unless handled in volatile solvents; particulate filtration is the operational priority.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through the solid powder on the benchtop, eliminating a common vector for cross-contamination.

Operational Workflows

Methodology A: Safe Weighing and Transfer Protocol
  • Preparation: Purge the analytical balance area within the fume hood. Ensure the Local Exhaust Ventilation (LEV) face velocity is maintained between 80-120 feet per minute (fpm).

    • Causality: A flow rate that is too low allows dust to escape into the breathing zone; a flow rate that is too high creates aerodynamic turbulence that scatters the light powder.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and micro-spatula before handling.

    • Causality: Fine halogenated heteroaromatic powders can accumulate static charge. Static repulsion causes the powder to "jump," leading to inaccurate yields and increased exposure risk.

  • Transfer: Use a micro-spatula to transfer the solid. Cap the source vial immediately after use to minimize moisture exposure.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMF[1]) directly to the weighing boat or volumetric flask inside the hood to suppress dust before moving the vessel to the reaction block.

Methodology B: Emergency Spill Response and Decontamination
  • Isolation: Immediately isolate the spill zone. Do not attempt to dry-sweep.

    • Causality: Dry sweeping mechanically aerosolizes the hazardous particulates, directly violating P261 (Avoid breathing dust)[2].

  • Wetting: Gently cover the solid spill with damp, absorbent laboratory wipes (use water or a mild surfactant solution).

  • Collection: Carefully fold the wipes inward to trap the solid. Place the contaminated wipes into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% isopropanol/water solution to dissolve and remove any residual micro-particulates, followed by a final wipe with deionized water.

Methodology C: Disposal & Waste Management Plan
  • Solid Waste: Collect all empty vials, contaminated gloves, and weighing boats in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in a designated "Halogenated Organic Waste" carboy.

    • Causality: The chlorine atom on the pyridazine ring mandates halogenated disposal to prevent the generation of toxic dioxins during standard non-halogenated incineration.

Logical Workflow Visualization

The following diagram illustrates the decision-making matrix for the safe handling and spill response of this compound.

G Start Initiate Handling Protocol Methyl 5-chloropyridazine-3-carboxylate PPE Don Appropriate PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate 80-120 fpm) PPE->Hood Weighing Anti-Static Weighing & Transfer (Minimize Dust Aerosolization) Hood->Weighing Spill Spill Occurs During Transfer? Weighing->Spill SpillYes Evacuate & Isolate Area (Do Not Dry Sweep) Spill->SpillYes Yes SpillNo Proceed to Reaction Setup (e.g., DMF Solvent Addition) Spill->SpillNo No Clean Wet Wipe Protocol (Trap Solid in Damp Wipes) SpillYes->Clean WasteLiq Dispose as Halogenated Liquid Waste SpillNo->WasteLiq Post-Reaction Cleanup WasteSolid Dispose as Solid Hazardous Waste Clean->WasteSolid

Workflow for safe handling and spill response of Methyl 5-chloropyridazine-3-carboxylate.

References

  • Title: Radical Cross-Coupling Enabled by Functionalized Electrodes Source: ProQuest URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.